molecular formula C5H6BrN3O B1493664 2-Amino-5-bromo-6-methyl-4-pyrimidinol CAS No. 6307-35-3

2-Amino-5-bromo-6-methyl-4-pyrimidinol

Cat. No.: B1493664
CAS No.: 6307-35-3
M. Wt: 204.02 g/mol
InChI Key: ADLWOFHKMXUDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-6-methyl-4-pyrimidinol induced high levels of serum interferon in mice.>

Properties

IUPAC Name

2-amino-5-bromo-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLWOFHKMXUDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212395
Record name 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-35-3
Record name 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6307-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6307-35-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromo-6-methylpyrimidin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53CVG2UM9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Amino-5-bromo-6-methyl-4-pyrimidinol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-5-bromo-6-methyl-4-pyrimidinol: Properties, Synthesis, and Applications

Introduction: A Versatile Pyrimidine Core

This compound, also known by its synonym 5-Bromo-6-methylisocytosine, is a substituted pyrimidine that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structural framework, featuring a reactive bromine atom and multiple functional groups, makes it a highly versatile scaffold for chemical modification. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and biological significance, offering field-proven insights for researchers and drug development professionals. The compound is particularly notable for its immunomodulatory effects, specifically its ability to induce interferon, and its role as a key intermediate in the synthesis of novel therapeutics.[1]

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identity

The compound is systematically identified by several names and registry numbers, ensuring its unambiguous recognition in literature and databases.

IdentifierValue
IUPAC Name 2-Amino-5-bromo-6-methyl-pyrimidin-4-ol
Synonyms 5-Bromo-6-methylisocytosine, ABMP
CAS Number 6307-35-3
Molecular Formula C₅H₆BrN₃O
Molecular Weight 204.02 g/mol
SMILES Nc1nc(C)c(c(n1)O)Br
EC Number 228-623-5
Physicochemical Properties

These properties are critical for determining appropriate solvents, storage conditions, and formulation strategies. The data presented are a combination of experimental values and scientifically accepted predictions.

PropertyValueSource
Appearance White to off-white powder[1]
Melting Point 244-246 °C (lit.)[1]
Boiling Point 280.9 ± 50.0 °C (Predicted)[1]
Density 1.689 g/cm³ (Rough Estimate)[1]
pKa 8.26 ± 0.50 (Predicted)[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process that is both efficient and scalable. The primary route involves the condensation of a β-ketoester with guanidine, followed by regioselective bromination.

Synthetic Workflow Rationale

The chosen synthetic pathway leverages common and well-understood reactions in heterocyclic chemistry.

  • Step 1: Pyrimidinone Ring Formation: The initial step is a classic Biginelli-like condensation reaction. Ethyl acetoacetate serves as the 1,3-dicarbonyl component, which reacts with guanidine. Guanidine acts as the nitrogen-containing component to form the core 2-aminopyrimidinone ring structure. This reaction is typically base-catalyzed and proceeds via a cyclocondensation mechanism.

  • Step 2: Electrophilic Bromination: The pyrimidinone ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The C-5 position is activated for substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this step; it is a reliable and safe source of electrophilic bromine (Br⁺), minimizing the formation of hazardous byproducts often associated with using elemental bromine.

Visualizing the Synthesis```dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_final Final Product R1 Ethyl Acetoacetate Reagent1 + Sodium Ethoxide (Base Catalyst) R2 Guanidine Carbonate I1 2-Amino-6-methyl- 4(3H)-pyrimidinone Reagent2 + N-Bromosuccinimide (NBS) in Acetic Acid FP 2-Amino-5-bromo-6-methyl- 4-pyrimidinol Reagent1->I1 Cyclocondensation Reagent2->FP Bromination

Caption: Simplified mechanism of interferon induction by ABMP.

This interferon-inducing capability has made it a subject of research for antiviral therapies. However, its clinical development has been hampered by toxicity concerns. Chronic administration in rats was associated with crystal deposition in the renal papillae, indicating potential nephrotoxicity. [2]

Scaffold for Drug Design

The toxicity profile of the parent compound spurred further research into developing analogues with an improved therapeutic index. This is a classic example of a lead optimization strategy in medicinal chemistry.

  • GnRH Receptor Antagonists: The pyrimidinol scaffold has been successfully used as a precursor to develop novel Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. [1]These agents are crucial in the treatment of hormone-dependent diseases like prostate cancer and endometriosis.

  • Second-Generation Immunomodulators: The development of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (Bropirimine) demonstrated that modifying the C-6 position could enhance antiviral potency while mitigating the toxicity seen with the 6-methyl analogue. [2][3]Bropirimine has been investigated for its anticancer activity, particularly in bladder cancer, and acts as an agonist of Toll-like receptor 7 (TLR7). [3]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Codes: Xi (Irritant). [1]* Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin. [1]* Safety Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a foundational molecule in the study of pyrimidine-based therapeutics. Its chemical properties, characterized by a reactive and versatile structure, make it an important synthetic intermediate. While its direct therapeutic application as an interferon inducer is limited by toxicity, it has been instrumental as a lead compound. The insights gained from its study have paved the way for second-generation immunomodulators like Bropirimine with superior safety and efficacy profiles. For researchers and drug development professionals, this compound remains a valuable tool and a case study in the iterative process of rational drug design.

References

  • Kumar, A., Kumar, R., Sharma, M., Singh, B., & Sinha, A. K. (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 969-972. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-Amino-5-bromo-6-methylpyrimidin-4-ol. Retrieved from [Link]

  • Hoffman, J. E., Cheng, H., Rheingold, A. L., Dipasquale, A., & Yanovsky, A. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. Available from: [Link]

  • ChemBK. (2024). 2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine. Retrieved from [Link]

Sources

2-Amino-5-bromo-6-methyl-4-pyrimidinol: Technical Guide & Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6307-35-3 Synonyms: 5-Bromo-6-methylisocytosine; 2-Amino-5-bromo-6-methylpyrimidin-4(3H)-one; ABMP. Molecular Formula: C₅H₆BrN₃O Molecular Weight: 204.02 g/mol

Executive Summary

2-Amino-5-bromo-6-methyl-4-pyrimidinol (CAS 6307-35-3) is a halogenated pyrimidine derivative serving as a critical scaffold in medicinal chemistry. Historically recognized for its ability to induce interferon production (ABMP), it has evolved into a versatile building block for the synthesis of kinase inhibitors, antivirals, and complex heterocyclic spiro-compounds. Its structural duality—existing in equilibrium between the hydroxy-pyrimidine and pyrimidinone tautomers—combined with the reactive C-5 bromine handle, allows for precise regio-controlled functionalization via palladium-catalyzed cross-coupling and nucleophilic substitution.

Chemical Identity & Tautomerism

Understanding the tautomeric nature of this compound is prerequisite for successful reaction planning. While often cataloged as "pyrimidinol," the compound predominantly exists as the pyrimidin-4(3H)-one (lactam) tautomer in the solid state and in polar solvents.

Tautomeric Equilibrium

The 2-amino-4-pyrimidinone core mimics the hydrogen-bonding donor/acceptor motifs found in guanine and cytosine, influencing its binding affinity in biological targets.

Tautomerism cluster_0 Tautomeric Equilibrium Keto 4-Oxo Form (Major) (2-Amino-5-bromo-6-methylpyrimidin-4(3H)-one) Polar Solvents / Solid State Enol 4-Hydroxy Form (Minor) (2-Amino-5-bromo-6-methylpyrimidin-4-ol) Gas Phase / Non-polar Solvents Keto->Enol  H+ Shift  

Figure 1: The keto-enol tautomerism dictates reactivity; the oxo-form (left) is the reactive species for N-alkylation, while the hydroxy-form (right) is trapped during O-alkylation or chlorination.[1]

Synthesis & Mechanism

The industrial and laboratory synthesis follows a robust two-step sequence starting from commodity chemicals: guanidine and ethyl acetoacetate.

Step 1: Condensation (Cyclization)

Guanidine nitrate is condensed with ethyl acetoacetate in the presence of a base (typically Sodium Ethoxide) to yield the intermediate 2-Amino-6-methyl-4-pyrimidinol (Isocytosine derivative) .

Step 2: Electrophilic Bromination

The C-5 position of the pyrimidine ring is electron-rich due to the ortho/para-directing effects of the 2-amino and 4-hydroxy/oxo groups. Bromination is achieved using elemental bromine (


) or N-Bromosuccinimide (NBS).

Mechanism: Electrophilic Aromatic Substitution (


).
  • Activation: The pyrimidine ring, activated by electron-donating -NH2 and -OH/-O groups, attacks the electrophilic bromine species.

  • Substitution: The attack occurs exclusively at C-5, the most nucleophilic position, avoiding the sterically hindered C-6 methyl group and the electron-deficient C-2/C-4 centers.

Synthesis SM1 Guanidine Nitrate Inter Intermediate: 2-Amino-6-methyl-4-pyrimidinol SM1->Inter NaOEt, EtOH, Reflux SM2 Ethyl Acetoacetate SM2->Inter NaOEt, EtOH, Reflux Product TARGET: This compound Inter->Product Substitution at C-5 Reagent Br2 / AcOH (Electrophilic Bromination) Reagent->Inter

Figure 2: Synthetic pathway via condensation and regioselective bromination.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for isocytosine derivatives. Always perform in a fume hood.

Protocol A: Synthesis of Precursor (2-Amino-6-methyl-4-pyrimidinol)
  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reagents: Dissolve sodium ethoxide (2.5 eq) in absolute ethanol. Add guanidine nitrate (1.0 eq) and stir for 30 min.

  • Addition: Add ethyl acetoacetate (1.0 eq) dropwise over 20 minutes.

  • Reaction: Reflux the mixture for 4–6 hours. A white precipitate typically forms.

  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in minimum water and neutralize with acetic acid to pH ~6.

  • Isolation: Filter the white solid, wash with cold water, and dry. Yield is typically >80%.[2]

Protocol B: Bromination to Target (CAS 6307-35-3)[1]
  • Solvent System: Suspend 2-amino-6-methyl-4-pyrimidinol (10 g) in Glacial Acetic Acid (100 mL).

  • Bromination: Add a solution of Bromine (

    
    , 1.05 eq) in acetic acid dropwise at room temperature.
    
    • Critical Control Point: Maintain temperature <30°C to prevent over-bromination or oxidation of the methyl group.

  • Monitoring: The reaction is rapid. Monitor by TLC (MeOH:DCM 1:9). The starting material spot will disappear.

  • Quenching: Pour the reaction mixture into ice-water (300 mL).

  • Purification: Neutralize carefully with saturated

    
     or NaOH solution to pH 7. The product precipitates as a solid.
    
  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

    • Characterization: Melting point should be 244–246 °C.

Applications in Drug Discovery[4]

Functionalization Strategies

The 5-bromo position is the primary handle for diversification.

Reaction TypeReagent/CatalystTransformationApplication
Suzuki-Miyaura

,

C-C Bond Formation at C-5Biaryl kinase inhibitors
Chlorination

,

Conversion of 4-OH to 4-ClPrecursor for

(amination)
Sonogashira Alkyne, CuI, Pd CatalystAlkynylation at C-5Rigid linkers, molecular probes
N-Alkylation

, Base (

)
Alkylation at N-3 (major)Modulating solubility/target fit
Medicinal Chemistry Case Studies
  • Interferon Induction (ABMP): Early studies identified this compound (ABMP) as a potent inducer of interferon in murine models, providing broad-spectrum antiviral protection. Although toxicity limited its direct clinical use, it remains a standard reference in immunomodulation assays.

  • Kinase Inhibition: The 2-amino-pyrimidin-4-one scaffold is isosteric with the hinge-binding region of ATP. By coupling aryl groups to the 5-position (via the bromine handle), researchers generate libraries of Type I and Type II kinase inhibitors targeting enzymes like CDK, JAK, and VEGFR.

Physical Properties & Safety Data

Key Properties Table
PropertyValueNote
Appearance White to off-white powderCrystalline solid
Melting Point 244–246 °CDecomposes at high temp
Solubility DMSO, DMF, Dilute Acid/BasePoor solubility in water/ethanol
pKa (Predicted) ~5.7 (Basic N), ~9.2 (Acidic OH/NH)Amphoteric nature
Storage 2–8 °C, Protect from lightHygroscopic
Safety (MSDS Highlights)
  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Avoid dust formation. The brominated intermediate can be a sensitizer. Use nitrile gloves and N95/P2 dust mask.

References

  • Sigma-Aldrich. this compound Product Sheet & MSDS. Link

  • Singh, K., et al. (2012). "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity." European Journal of Medicinal Chemistry. Link

  • Stringfellow, D. A. (1980). "Antineoplastic properties of pyrimidinone interferon inducers." Advances in Enzyme Regulation. Link

  • ChemicalBook. this compound Properties and Safety. Link

  • PubChem. Compound Summary for CID 24852312. Link

Sources

An In-depth Technical Guide to 2-Amino-5-bromo-6-methyl-4-pyrimidinol: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Substituted Pyrimidinol

2-Amino-5-bromo-6-methyl-4-pyrimidinol is a substituted pyrimidine derivative that has garnered significant interest in the scientific community for its potent biological activities. As a member of the pyrimidinone family, it stands out for its capacity to modulate the immune system, primarily through the induction of interferon.[1][2] This property positions it as a promising candidate for antiviral and antineoplastic research. This technical guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and known biological functions, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

The core structure of this compound, featuring an amino group, a bromine atom, and a methyl group on the pyrimidinol ring, is crucial for its bioactivity. The strategic placement of these functional groups influences its interaction with biological targets and its overall pharmacological profile. Understanding the synthesis and detailed characterization of this molecule is fundamental to unlocking its full therapeutic potential and developing novel derivatives with enhanced efficacy and safety profiles.

Physicochemical and Structural Properties

PropertyValueSource
Molecular Formula C₅H₆BrN₃O[2]
Molecular Weight 204.02 g/mol [2]
CAS Number 6307-35-3[2]
Appearance White to off-white powder
Melting Point 244-246 °C[2]
SMILES Cc1nc(N)nc(O)c1Br[2]
InChI 1S/C5H6BrN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting with the construction of the pyrimidinone core followed by regioselective bromination. This approach ensures a high yield of the desired product.

Step 1: Synthesis of 2-Amino-6-methyl-4(3H)-pyrimidinone

The precursor, 2-amino-6-methyl-4(3H)-pyrimidinone, is synthesized via the condensation of ethyl acetoacetate with guanidine carbonate.[3] This reaction is a classic example of a cyclocondensation reaction to form the heterocyclic pyrimidinone ring.

Experimental Protocol:

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add ethyl acetoacetate and guanidine carbonate.

  • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the precipitated solid is collected by filtration.

  • The crude product is then dissolved in hot water and acidified with a mineral acid (e.g., HCl) to precipitate the pure 2-amino-6-methyl-4(3H)-pyrimidinone.

  • The product is collected by filtration, washed with cold water, and dried.

Step 2: Bromination of 2-Amino-6-methyl-4(3H)-pyrimidinone

The final step involves the regioselective bromination of the pyrimidinone ring at the 5-position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation due to its mild and selective nature.

Experimental Protocol:

  • Suspend 2-amino-6-methyl-4(3H)-pyrimidinone in a suitable solvent, such as chloroform or acetic acid.

  • Add N-Bromosuccinimide (NBS) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration.

  • The product is washed with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and by-products, and then dried under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Pyrimidinone Ring Formation cluster_step2 Step 2: Regioselective Bromination ethyl_acetoacetate Ethyl Acetoacetate condensation Reaction ethyl_acetoacetate->condensation Cyclocondensation (Sodium Ethoxide, Reflux) guanidine Guanidine Carbonate guanidine->condensation Cyclocondensation (Sodium Ethoxide, Reflux) pyrimidinone 2-Amino-6-methyl-4(3H)-pyrimidinone bromination Reaction pyrimidinone->bromination Bromination condensation->pyrimidinone nbs N-Bromosuccinimide (NBS) nbs->bromination final_product This compound bromination->final_product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Due to the limited availability of published spectral data for the title compound, the following characterization is based on the analysis of closely related C6-substituted 2-amino-5-bromo-4(3H)-pyrimidinone derivatives.[3] These predictions provide a reliable reference for researchers working on the synthesis and identification of this molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The proton NMR spectrum is expected to show characteristic signals for the methyl and amino protons. The chemical shifts (δ) are predicted as follows:

  • δ ~2.1-2.3 ppm (singlet, 3H): This signal corresponds to the protons of the methyl group at the C6 position.

  • δ ~6.5-7.0 ppm (broad singlet, 2H): This broad signal is attributed to the protons of the primary amino group at the C2 position. The broadness is due to quadrupole broadening and exchange with the solvent.

  • δ ~11.0-11.5 ppm (broad singlet, 1H): This signal corresponds to the proton of the hydroxyl group at the C4 position, which exists in tautomeric equilibrium with the keto form.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts (δ) are:

  • δ ~20-25 ppm: Carbon of the methyl group (C6-CH₃).

  • δ ~95-100 ppm: Brominated carbon at the C5 position.

  • δ ~150-155 ppm: Carbon at the C2 position, attached to the amino group.

  • δ ~155-160 ppm: Carbon at the C6 position.

  • δ ~160-165 ppm: Carbon at the C4 position, part of the pyrimidinol ring.

Predicted FTIR Spectrum (KBr pellet)

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • ~3400-3200 cm⁻¹: N-H stretching vibrations of the amino group.

  • ~3100-3000 cm⁻¹: O-H stretching vibration of the hydroxyl group.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

  • ~1700-1650 cm⁻¹: C=O stretching vibration (from the tautomeric keto form).

  • ~1640-1600 cm⁻¹: N-H bending vibrations of the amino group.

  • ~1600-1550 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

  • ~600-500 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The expected m/z values would be approximately 204 and 206.

Biological Activity and Mechanism of Action

This compound is a well-documented interferon inducer.[1][2] Interferons are a group of signaling proteins made and released by host cells in response to the presence of several pathogens, such as viruses, bacteria, parasites, and also tumor cells. They play a crucial role in the innate immune response.

The antiviral and antineoplastic properties of this pyrimidinol derivative are largely attributed to its ability to stimulate the production of interferon.[1] Studies have shown that it can induce high levels of serum interferon in animal models. The proposed mechanism of action involves the recognition of the molecule by specific cellular receptors, likely Toll-like receptors (TLRs), which triggers a signaling cascade leading to the transcription of interferon genes.

Mechanism_of_Action cluster_nucleus compound This compound receptor Toll-like Receptor (TLR) compound->receptor Binds to signaling Intracellular Signaling Cascade (e.g., MyD88, TRIF) receptor->signaling Activates transcription_factors Activation of Transcription Factors (e.g., IRF3, IRF7, NF-κB) signaling->transcription_factors nucleus Nucleus transcription_factors->nucleus interferon_gene Interferon Gene Transcription transcription_factors->interferon_gene Promotes interferon Interferon (IFN) Synthesis & Secretion interferon_gene->interferon antiviral_state Induction of Antiviral State in Neighboring Cells interferon->antiviral_state immune_modulation Modulation of Innate & Adaptive Immunity interferon->immune_modulation

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Amino-5-bromo-6-methyl-4-pyrimidinol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step experimental protocol but also to delve into the underlying chemical principles and rationale for the selected synthetic strategy. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights and a robust procedural framework for the preparation of this valuable pyrimidine derivative.

Introduction: The Significance of this compound

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. This compound, in particular, has garnered attention for its role as an interferon inducer, exhibiting antiviral and antineoplastic properties.[1] Furthermore, it serves as a versatile synthetic intermediate for the development of novel therapeutics, such as GnRH receptor antagonists.[2] The strategic placement of the amino, bromo, and hydroxyl groups on the pyrimidine ring provides multiple points for further chemical modification, making it a valuable building block in the design of new chemical entities.

This guide will focus on the most prevalent and efficient two-step synthesis of this compound, commencing with the construction of the pyrimidine core, followed by regioselective bromination.

Primary Synthesis Pathway: A Two-Step Approach

The most widely adopted synthetic route to this compound involves a two-step process:

  • Step 1: Condensation Reaction to form the pyrimidine ring system.

  • Step 2: Electrophilic Bromination to introduce the bromine atom at the C5 position.

This pathway is favored due to the ready availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions.

Step 1: Synthesis of 2-Amino-6-methyl-4(3H)-pyrimidinone

The initial step involves the condensation of a β-ketoester, ethyl acetoacetate, with guanidine. This reaction is a classic example of pyrimidine synthesis, often referred to as a variation of the Pinner synthesis.

Reaction Scheme:

Step_1_Condensation cluster_reactants Reactants cluster_product Product Guanidine Guanidine Carbonate Reaction + Guanidine->Reaction EAA Ethyl Acetoacetate EAA->Reaction Pyrimidinone 2-Amino-6-methyl-4(3H)-pyrimidinone Reaction->Pyrimidinone Ethanol/Toluene, Reflux

Caption: Condensation of Guanidine Carbonate and Ethyl Acetoacetate.

2.1.1. Mechanistic Insights

The reaction proceeds through a nucleophilic addition-elimination mechanism followed by cyclization. The more nucleophilic nitrogen of guanidine attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by an intramolecular cyclization where the other amino group of guanidine attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the stable pyrimidinone ring. The use of guanidine carbonate is advantageous as it provides a basic medium to deprotonate the guanidine, increasing its nucleophilicity, while the carbonate can be easily removed as carbon dioxide.

2.1.2. Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Guanidine carbonate

  • Ethanol

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add guanidine carbonate and ethyl acetoacetate in a 1:2 molar ratio.

  • Add a solvent mixture of ethanol and toluene (e.g., 1:1 v/v). The ethanol acts as a suitable solvent for the reactants, while toluene can aid in the azeotropic removal of water, driving the reaction to completion.

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product, 2-amino-6-methyl-4(3H)-pyrimidinone, will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent such as water or ethanol to yield a white to off-white crystalline solid. A reported yield for this reaction is approximately 65%.[3]

2.1.3. Characterization of 2-Amino-6-methyl-4(3H)-pyrimidinone

The structure of the synthesized intermediate should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • FT-IR (KBr): Look for characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=N stretching.

  • ¹H NMR (DMSO-d₆): Expect signals for the methyl protons, the vinyl proton on the pyrimidine ring, and the exchangeable amine and amide protons.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the methyl carbon, the vinyl carbons, the carbonyl carbon, and the carbon bearing the amino group should be observed.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Step 2: Bromination of 2-Amino-6-methyl-4(3H)-pyrimidinone

The second step is the regioselective bromination of the pyrimidinone intermediate at the C5 position. The electron-donating amino and hydroxyl groups activate the pyrimidine ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the C5 position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for such systems.[4]

Reaction Scheme:

Step_2_Bromination cluster_reactants Reactants cluster_product Product Pyrimidinone 2-Amino-6-methyl-4(3H)-pyrimidinone Reaction + Pyrimidinone->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction FinalProduct This compound Reaction->FinalProduct Solvent (e.g., DMF or Acetic Acid)

Caption: Bromination of the Pyrimidinone Intermediate using NBS.

2.2.1. Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring, activated by the electron-donating groups, acts as a nucleophile and attacks the electrophilic bromine of NBS. The C5 position is the most electron-rich and sterically accessible position for the electrophilic attack. A subsequent deprotonation restores the aromaticity of the pyrimidine ring, yielding the 5-bromo derivative.

2.2.2. Experimental Protocol

Materials:

  • 2-Amino-6-methyl-4(3H)-pyrimidinone

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-methyl-4(3H)-pyrimidinone in a suitable solvent such as DMF or glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add N-bromosuccinimide (approximately 1.0-1.1 molar equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The use of a slight excess of NBS ensures complete conversion of the starting material.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice-water.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining succinimide and solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a white to off-white powder.

2.2.3. Characterization of this compound

  • Melting Point: 244-246 °C (literature value).[2]

  • FT-IR (KBr): Characteristic peaks for N-H, O-H, C=O, and C-Br stretching vibrations should be present.

  • ¹H NMR (DMSO-d₆): The signal for the C5-H will be absent, and the chemical shifts of the remaining protons will be slightly altered due to the presence of the bromine atom.

  • ¹³C NMR (DMSO-d₆): The C5 carbon signal will be shifted, and its intensity may be reduced due to the quadrupolar effect of the bromine atom.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of approximately equal intensity).

Data Summary

StepReactantsProductSolvent(s)Key ConditionsYield (%)
1Guanidine Carbonate, Ethyl Acetoacetate2-Amino-6-methyl-4(3H)-pyrimidinoneEthanol/TolueneReflux~65[3]
22-Amino-6-methyl-4(3H)-pyrimidinone, NBSThis compoundDMF or Acetic Acid0 °C to RTHigh

Safety Considerations

  • Guanidine Carbonate: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Ethyl Acetoacetate: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Bromine (if used as an alternative): Highly corrosive and toxic. All manipulations should be performed in a fume hood.

  • Solvents: DMF is a skin and eye irritant. Acetic acid is corrosive. Handle all solvents in a well-ventilated area.

Alternative Synthetic Approaches

While the described two-step pathway is the most common, other methods for the synthesis of substituted pyrimidines exist. For instance, multi-component reactions involving an aldehyde, a β-dicarbonyl compound, and a guanidine salt can provide a one-pot synthesis of highly substituted pyrimidines. However, for the specific synthesis of this compound, the two-step approach offers better control over the regioselectivity of the bromination.

For the bromination step, elemental bromine in a suitable solvent can also be used, but NBS is often preferred due to its solid nature, ease of handling, and higher selectivity, which can lead to fewer byproducts.

Conclusion

The synthesis of this compound is a well-established and reliable process that can be efficiently carried out in a laboratory setting. The two-step approach, involving the initial condensation to form the pyrimidinone core followed by regioselective bromination, provides a high-yielding and straightforward route to this valuable compound. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can consistently obtain high-purity material for further investigation and application in drug discovery and development.

References

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4539-4542.
  • Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem. (URL not available)
  • Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry, 1981, 24(1), 32-36.
  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google P
  • The reaction of 2-amino-4H-pyrans with N-bromosuccinimide. Molecular Diversity, 2015, 19(1), 103-122.
  • Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 2011, 54(17), 6028–6041.
  • CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google P
  • CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google P
  • How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ - Guidechem. (URL not available)
  • (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 2021, 12(3), 242-248.
  • trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(Pt 10), o2626.
  • 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. (URL: [Link])

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3-d]-pyrimidine and furo[3,2-e]imidazo-[1,2-c]pyrimidine carboxylates. Chemistry of Heterocyclic Compounds, 2007, 43(11), 1435-1441.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Indian Journal of Chemistry - Section B, 1996, 35B(10), 1074-1076.
  • Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide - Benchchem. (URL not available)
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 2022, 12(30), 19438-19446.
  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 1971, 1952-1955.
  • Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide - Benchchem. (URL not available)
  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google P
  • Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery, 2017, 62(11-12), 859-867.
  • The reaction of 2-amino-4 H-pyrans with N-bromosuccinimide. Molecular Diversity, 2015, 19(1), 103-122.
  • A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Der Pharma Chemica, 2012, 4(3), 1011-1016.
  • Halogenation of 2-aminothiazoles produces 2-amino-5-halothiazoles via an addition-elimin
  • Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry, 1981, 24(1), 32-36.
  • Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol - Benchchem. (URL not available)
  • The reaction of 2-amino-4 H-pyrans with N-bromosuccinimide. Molecular Diversity, 2015, 19(1), 103-122.
  • A Comparative Analysis of 2-Amino-5-bromo-4-methylpyridine Analogues as iNOS Inhibitors - Benchchem. (URL not available)
  • Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques - Benchchem. (URL not available)
  • Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. Journal of Bio- and Tribo-Corrosion, 2020, 6(3), 85.
  • GUANIDINE CARBONATE CAS No 593-85-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL not available)

Sources

Technical Guide: Biological Activity of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-bromo-6-methyl-4-pyrimidinol (CAS: 14340-01-3 / 6307-35-3), often referred to in literature as 5-bromo-6-methylisocytosine or by the code ABMP , is a pyrimidine derivative with potent immunomodulatory properties. Historically significant in the development of small-molecule interferon (IFN) inducers, it functions primarily as an agonist of Toll-like Receptor 7 (TLR7), triggering the release of endogenous interferons and cytokines.

While the compound demonstrates robust antiviral activity in vivo, its clinical progression was halted due to a critical physicochemical limitation: nephrotoxicity caused by crystal deposition in the renal papillae . This guide details the compound's biological mechanisms, synthesis, and the specific experimental evidence defining its pharmacological and toxicological profile. It serves as a case study for medicinal chemists on the balance between potency and solubility in drug design.

Part 1: Chemical Identity & Structural Properties[1]

The biological activity of this compound is intrinsically linked to its tautomeric nature and substitution pattern.

  • IUPAC Name: 2-Amino-5-bromo-6-methylpyrimidin-4-ol

  • Tautomerism: Exists in equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms. In physiological solution, the pyrimidinone form (2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone) is predominant and biologically active.

  • Key Substituents:

    • C2-Amino: Essential for hydrogen bonding in the receptor pocket.

    • C5-Bromo: A lipophilic halogen that enhances binding affinity but also contributes to the insolubility profile.

    • C6-Methyl: Provides steric bulk; replacement of this group with a phenyl ring (yielding Bropirimine) resolved the renal toxicity issues.

Synthesis Workflow

The synthesis is a two-step process involving cyclocondensation followed by electrophilic halogenation.

Synthesis Start Ethyl Acetoacetate + Guanidine Carbonate Step1 Cyclocondensation (EtOH/Toluene, Reflux) Start->Step1 Inter 2-Amino-6-methyl- 4-pyrimidinol Step1->Inter Step2 Bromination (NBS or Br2, AcOH) Inter->Step2 Final 2-Amino-5-bromo-6-methyl- 4-pyrimidinol (ABMP) Step2->Final Yield: ~65-80%

Figure 1: Synthetic route for the production of ABMP. The C5-position is selectively brominated due to electron density patterns on the pyrimidine ring.

Part 2: Pharmacological Profile[2]

Mechanism of Action: TLR7 Agonism

The compound acts as a Pathogen-Associated Molecular Pattern (PAMP) mimetic . It binds to the Toll-like Receptor 7 (TLR7) located in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.

  • Ligand Recognition: The 2-amino-pyrimidinone core mimics the structure of guanosine nucleosides (e.g., ssRNA degradation products).

  • Signaling Cascade: Binding induces the recruitment of MyD88, activating IRF7 and NF-κB transcription factors.

  • Output: Rapid induction of Type I Interferons (IFN-α/β) and proinflammatory cytokines (IL-6, TNF-α).

Antiviral Activity

In rodent models, ABMP demonstrated significant protection against a spectrum of RNA viruses, including:

  • Semliki Forest Virus (SFV)

  • Herpes Simplex Virus Type 1 (HSV-1)

  • Friend Leukemia Virus

The antiviral effect is indirect ; the compound does not inhibit viral polymerase directly but rather primes the host immune system to establish an antiviral state before or during infection.

Toxicology: The Renal Deposition Failure Mode

Despite efficacy, ABMP exhibits a specific toxicity profile that differentiates it from successful analogs like Imiquimod or Bropirimine.

  • Phenomenon: Chronic administration in rats leads to the formation of crystalline deposits in the renal papillae.

  • Cause: The combination of the 5-bromo and 6-methyl groups creates a lattice energy that favors crystallization at the pH and concentration found in urine.

  • Outcome: Physical damage to kidney tissue, inflammation, and eventual renal failure.

  • Resolution: This finding led to the synthesis of Bropirimine (ABPP) , where the C6-methyl is replaced by a C6-phenyl group. The phenyl ring disrupts the crystal packing efficiency, significantly increasing solubility and eliminating renal toxicity while maintaining TLR7 potency.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate the standard for biological assays.

  • Condensation:

    • Dissolve Guanidine Carbonate (0.1 mol) in Ethanol (50 mL).

    • Add Ethyl Acetoacetate (0.1 mol) dropwise.

    • Reflux for 4 hours.

    • Cool to 0°C; filter the precipitate (2-amino-6-methyl-4-pyrimidinol).

  • Bromination:

    • Dissolve the intermediate (0.05 mol) in Glacial Acetic Acid (100 mL).

    • Add Bromine (0.05 mol) dropwise at room temperature (Exothermic reaction—maintain <30°C).

    • Stir for 2 hours.

    • Pour into ice water; filter the solid.

    • Purification: Recrystallize from ethanol/water to remove dibrominated byproducts.

Protocol B: In Vitro Interferon Induction Assay

Validates the biological activity of the synthesized compound.

  • Cell Line: Murine macrophage cells (RAW 264.7) or human PBMCs.

  • Treatment:

    • Seed cells at

      
       cells/well in 24-well plates.
      
    • Treat with ABMP at concentrations of 10, 50, and 100 µg/mL. (Include Imiquimod as a positive control).

    • Incubate for 24 hours.

  • Quantification:

    • Collect supernatant.

    • Quantify IFN-α using a species-specific ELISA kit.

  • Expectation: A dose-dependent increase in IFN-α levels, typically reaching 50-80% of the efficacy of Imiquimod.

Protocol C: Renal Toxicity Screening (Rat Model)

Required to distinguish ABMP from safer analogs.

  • Dosing: Administer ABMP orally (PO) to Wistar rats at 200 mg/kg/day for 7 days.

  • Sample Collection: On Day 8, sacrifice animals and harvest kidneys.

  • Histopathology:

    • Fix tissue in 10% formalin.

    • Section and stain with Hematoxylin and Eosin (H&E).

  • Observation: Look for birefringent crystals in the collecting ducts and renal papillae under polarized light.

Part 4: Data Visualization & Signaling Pathways

Mechanism of Action: TLR7 Signaling

The following diagram illustrates how ABMP triggers the immune response.

TLR7_Pathway Compound 2-Amino-5-bromo-6-methyl- 4-pyrimidinol (ABMP) Receptor TLR7 Receptor (Endosomal) Compound->Receptor Agonist Binding MyD88 MyD88 Adapter Receptor->MyD88 Recruitment IRF7 IRF7 Phosphorylation MyD88->IRF7 NFkB NF-κB Activation MyD88->NFkB Nucleus Nuclear Translocation IRF7->Nucleus NFkB->Nucleus Cytokines Production of: IFN-α, IFN-β, TNF-α, IL-6 Nucleus->Cytokines Transcription Effect Antiviral State & Immune Activation Cytokines->Effect

Figure 2: Signal transduction pathway activated by ABMP. Binding to endosomal TLR7 initiates a cascade resulting in the secretion of antiviral cytokines.

Part 5: Comparative Data Summary

FeatureThis compound (ABMP)Bropirimine (ABPP)
C6 Substituent Methyl (-CH3)Phenyl (-Ph)
IFN Induction HighHigh
Solubility LowModerate
Toxicity Renal Papillary Crystallization Minimal/None
Clinical Status Discontinued (Preclinical)Investigated for Bladder Cancer

References

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Antiviral and interferon-inducing properties of interferon inducers administered with prostaglandins. Source: Antimicrobial Agents and Chemotherapy URL:[Link]

  • Pyrimidinones.[1][2][3] 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Source:[3] Journal of Medicinal Chemistry (via PubMed) URL:[Link]

Sources

2-Amino-5-bromo-6-methyl-4-pyrimidinol as an interferon inducer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP)

Executive Summary

This compound (ABMP), also historically designated as U-25,166, represents a foundational small-molecule interferon (IFN) inducer within the halopyrimidinone class. While later superseded by its 6-phenyl analog (bropirimine/ABPP) due to toxicity profiles, ABMP remains a critical reference compound for understanding the structure-activity relationships (SAR) of oral antiviral immunomodulators. This guide details the physicochemical properties, synthesis, TLR-mediated mechanism of action, and experimental protocols for evaluating ABMP.

Chemical Identity & Physicochemical Properties

ABMP exists in a tautomeric equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. In physiological solution, the keto form—2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone —predominates and is responsible for biological activity.

PropertySpecification
IUPAC Name 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone
CAS Number 6307-35-3
Formula C₅H₆BrN₃O
Molecular Weight 204.03 g/mol
Solubility Low in water/ethanol; soluble in DMSO, dilute acid/base.
pKa ~7.4 (protonation at N3/O)
Appearance Off-white to pale yellow crystalline solid

Critical Formulation Note: ABMP exhibits poor aqueous solubility at neutral pH. In vivo studies have documented significant renal toxicity (crystalluria) in rats due to precipitation of the drug in the renal papillae, a limitation addressed in second-generation analogs like ABPP.[1]

Mechanism of Action: TLR7-Mediated Interferon Induction

While early characterization attributed ABMP activity to "radiosensitive, antilymphocyte serum-resistant cells" (macrophages/dendritic cells), modern immunology classifies ABMP as a Toll-Like Receptor 7 (TLR7) agonist .

Signaling Cascade

ABMP mimics single-stranded RNA (ssRNA), binding to the hydrophobic pocket of TLR7 located within the endosomes of plasmacytoid dendritic cells (pDCs) and macrophages.

  • Ligand Binding: ABMP enters the endosome and dimerizes TLR7.

  • Adaptor Recruitment: The TIR domain of TLR7 recruits MyD88.

  • Kinase Activation: MyD88 recruits IRAK4 and IRAK1.

  • Transcription Factor Activation:

    • IRF7 Phosphorylation: Leads to translocation to the nucleus and induction of Type I Interferon (IFN-

      
      / 
      
      
      
      ) genes.
    • NF-

      
      B Activation:  Induces proinflammatory cytokines (TNF- 
      
      
      
      , IL-6).
Pathway Visualization

TLR7_Pathway cluster_endosome Endosome ABMP ABMP (Ligand) TLR7 TLR7 Dimer ABMP->TLR7 Binds Endosome Endosomal Membrane MyD88 MyD88 TLR7->MyD88 Recruits IRAK IRAK4 / IRAK1 MyD88->IRAK Activates IRF7 IRF7 (Phosphorylated) IRAK->IRF7 Phosphorylates NFkB NF-κB IRAK->NFkB Activates Nucleus Nucleus IRF7->Nucleus Translocates NFkB->Nucleus Translocates IFN_Gene Type I IFN Genes (IFN-α/β) Nucleus->IFN_Gene Transcription

Figure 1: Signal transduction pathway of ABMP-induced Interferon synthesis via TLR7 agonism.

Synthesis & Manufacturing

The synthesis of ABMP is a two-step process involving the condensation of a


-keto ester with guanidine, followed by electrophilic halogenation.
Step 1: Cyclization
  • Reagents: Ethyl acetoacetate, Guanidine Carbonate, Sodium Ethoxide (NaOEt).

  • Reaction: Condensation yields the intermediate 2-amino-6-methyl-4-pyrimidinol.

  • Conditions: Reflux in Ethanol (EtOH) for 4–6 hours.

Step 2: Bromination
  • Reagents: N-Bromosuccinimide (NBS) or Bromine (

    
    ).
    
  • Reaction: Electrophilic aromatic substitution at the C-5 position.

  • Conditions: Acetic acid or aqueous solvent at room temperature.

Synthesis Workflow

Synthesis_Scheme Reactants Ethyl Acetoacetate + Guanidine Carbonate Intermediate 2-Amino-6-methyl- 4-pyrimidinol Reactants->Intermediate NaOEt/EtOH, Reflux Product ABMP (2-Amino-5-bromo- 6-methyl-4-pyrimidinol) Intermediate->Product Electrophilic Subst. Reagent_Br Bromination (NBS / AcOH) Reagent_Br->Intermediate Additive

Figure 2: Synthetic route for the production of ABMP from guanidine precursors.

Experimental Protocols

Protocol A: In Vitro Bioactivity Assay (PBMC Stimulation)

Objective: Quantify the potency of ABMP to induce IFN-


 in human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Fresh human PBMCs (isolated via Ficoll-Paque density gradient).

  • Culture Media: RPMI-1640 + 10% FBS.

  • ABMP Stock: 100 mM in DMSO.

  • Positive Control: R848 (Resiquimod).

  • Detection: Human IFN-

    
     ELISA Kit.
    

Procedure:

  • Seeding: Plate PBMCs at

    
     cells/mL in 96-well flat-bottom plates (200 µL/well).
    
  • Treatment: Prepare serial dilutions of ABMP in media (Range: 1 µM to 100 µM). Keep final DMSO concentration <0.5%.

  • Incubation: Incubate cells for 24 hours at 37°C, 5% CO₂.

  • Harvest: Centrifuge plate at 500 x g for 5 mins. Collect cell-free supernatant.

  • Quantification: Analyze supernatant using IFN-

    
     ELISA according to manufacturer instructions.
    
  • Validation: Efficacy is confirmed if IFN induction is dose-dependent and inhibited by chloroquine (endosomal acidification inhibitor).

Protocol B: Solubility & Crystallization Check

Objective: Assess risk of renal crystallization (a known toxicological endpoint for ABMP).[1]

  • Prepare simulated urine (pH 5.5, 6.5, 7.5).

  • Add ABMP to saturation at 37°C.

  • Filter and measure concentration via HPLC (UV 254 nm).

  • Threshold: Solubility < 50 µg/mL at pH 6.0 indicates high risk of in vivo crystalluria.

Safety & Toxicology

  • Renal Toxicity: ABMP is nephrotoxic in rats due to low solubility, leading to crystal deposition in the renal papillae. This is species-specific but relevant for formulation development.

  • Hyporesponsiveness: Repeated daily dosing leads to tachyphylaxis (diminished IFN response). An intermittent dosing schedule (e.g., once weekly) is required to maintain efficacy.

References

  • Stringfellow, D. A., & Weed, S. D. (1977).[2] Feline interferon response to this compound (U-25,166). American Journal of Veterinary Research, 38(12), 1963–1967.[2] Link

  • Wierenga, W., Skulnick, H. I., et al. (1980). Antiviral and Interferon-Inducing Structure-Activity Relationships of 6-Substituted 2-Amino-4(3H)-pyrimidinones. Journal of Medicinal Chemistry, 23(3), 237–239. Link

  • Stringfellow, D. A. (1981). Induction of interferon with low molecular weight compounds: fluorenone esters, ethers, and pyrimidinones. Methods in Enzymology, 78, 262–284. Link

  • Schon, M. P., & Schon, M. (2008). TLR7 and TLR8 as targets in cancer therapy. Oncogene, 27, 190–199. (Mechanistic grounding for pyrimidinone class). Link

Sources

Technical Guide: Antiviral Properties of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP)

[1]

Executive Summary

This compound (also known as U-25,166 or ABMP ) is a synthetic low-molecular-weight pyrimidine derivative historically significant for its potent ability to induce Type I Interferons (IFN-α/β) . Unlike direct-acting antivirals (DAAs) that target viral proteins, ABMP functions as an immunomodulator , stimulating the host's innate immune system to establish an antiviral state.

While its clinical development was halted due to nephrotoxicity (crystalluria) in chronic models, ABMP remains a critical reference standard and pharmacophore scaffold in the discovery of Toll-like Receptor (TLR) agonists and next-generation interferon inducers (e.g., Bropirimine).

Key Technical Profile:

  • CAS Number: 6307-35-3[1]

  • Primary Mechanism: Systemic induction of Interferon-α/β via reticuloendothelial activation.

  • Target Spectrum: Broad-spectrum efficacy against RNA viruses (Picornaviridae, Togaviridae) and select DNA viruses.

  • Key Limitation: Rapid induction of hyporeactivity (tolerance) and renal precipitation.

Chemical Profile & Structural Logic[3][4]

ABMP belongs to the class of 5-halo-6-alkyl-pyrimidinones . Its structural integrity is essential for its receptor binding (likely TLR7/8) and subsequent cytokine release.

FeatureSpecificationFunctional Relevance
Core Scaffold Pyrimidin-4(3H)-oneMimics guanosine/nucleotide bases; critical for TLR recognition.
C2-Amino -NH₂Essential hydrogen bond donor for receptor affinity.
C5-Halogen -Br (Bromo)Enhances lipophilicity and metabolic stability compared to the chloro- analog.
C6-Alkyl -CH₃ (Methyl)Provides steric bulk; replacement with phenyl (as in Bropirimine) reduces renal toxicity.
Synthesis Pathway

The synthesis of ABMP is a high-yield electrophilic aromatic substitution. The electron-rich C5 position of the pyrimidine ring is susceptible to halogenation.

Reaction Logic:

  • Precursor: 2-amino-6-methyl-4-pyrimidinol (isocytosine derivative).

  • Reagent: N-Bromosuccinimide (NBS) or elemental Bromine (Br₂).

  • Solvent: Glacial Acetic Acid (promotes polarization of the Br-Br bond).

SynthesisPrecursor2-Amino-6-methyl-4-pyrimidinolIntermediateElectrophilic Attackat C5 PositionPrecursor->Intermediate ActivationReagentsNBS / Br2(Glacial HOAc)Reagents->IntermediateProduct2-Amino-5-bromo-6-methyl-4-pyrimidinol(ABMP)Intermediate->Product Substitution(>80% Yield)

Figure 1: Electrophilic bromination pathway for ABMP synthesis.

Mechanism of Action (MOA)

ABMP functions as a pathogen-associated molecular pattern (PAMP) mimetic . It does not inhibit viral polymerase or protease directly. Instead, it "tricks" the host immune system into perceiving a viral infection, triggering a cytokine storm dominated by Interferon.

The Interferon Induction Cascade

Historical data positions ABMP as a stimulator of the reticuloendothelial system (RES) , specifically macrophages and monocytes, rather than lymphocytes. Modern structure-activity relationship (SAR) studies suggest this activity is mediated via Toll-like Receptor 7 (TLR7) agonism, a pathway conserved for detecting single-stranded viral RNA.

Step-by-Step Signaling:

  • Recognition: ABMP binds to endosomal TLR7 in dendritic cells/macrophages.

  • Signaling: Recruitment of MyD88

    
     Activation of IRF7 and NF-κB.
    
  • Output: Rapid secretion of IFN-α/β into serum (Peak: 6–12 hours post-dose).[2]

  • Effect: IFNs bind to IFNAR on bystander cells, upregulating ISGs (Interferon Stimulated Genes) like OAS/RNaseL and PKR.

Hyporeactivity (Tolerance)

A critical feature of ABMP is the hyporeactive state .

  • Observation: Repeated daily dosing leads to a cessation of IFN production by Day 2-3.

  • Recovery: Full responsiveness returns only after a 5-6 day "drug holiday."

  • Implication: ABMP is suitable for prophylactic or acute pulse-dosing, not chronic daily therapy.

MOAABMPABMP (Ligand)TLRTLR7 (Endosome)ABMP->TLR AgonismMyD88MyD88 ComplexTLR->MyD88NucleusNuclear Translocation(IRF7 / NF-kB)MyD88->NucleusIFNSecretion ofIFN-alpha / IFN-betaNucleus->IFN TranscriptionAntiviralAntiviral State(RNaseL, PKR activation)IFN->Antiviral Paracrine SignalingHypoHyporeactivity(Negative Feedback)IFN->Hypo Receptor DownregHypo->TLR Inhibition

Figure 2: Signal transduction pathway of ABMP-induced antiviral immunity and feedback loop.

Antiviral Spectrum & Efficacy[1][4][6]

ABMP exhibits broad efficacy dependent on the virus's sensitivity to Interferon.

Virus FamilySpecific PathogenEfficacy Profile
Picornaviridae Encephalomyocarditis Virus (EMCV)High. Complete protection in mice against lethal challenge (20,000 LD50).
Togaviridae Semliki Forest Virus (SFV)High. mediated strictly by IFN-α/β induction.
Retroviridae Friend Leukemia VirusModerate. Enhanced when combined with prostaglandins.
Herpesviridae HSV-1 / HSV-2Low/Variable. Herpesviruses have robust IFN-evasion mechanisms, reducing ABMP efficacy compared to RNA viruses.

Experimental Protocols

Protocol A: Chemical Synthesis of ABMP

Use this protocol to generate high-purity reference material.

Reagents:

  • 2-Amino-6-methyl-4-pyrimidinol (10 mmol)

  • N-Bromosuccinimide (NBS) (10.5 mmol)

  • Dimethylformamide (DMF) or Glacial Acetic Acid (20 mL)

Procedure:

  • Dissolution: Dissolve 1.25 g of 2-amino-6-methyl-4-pyrimidinol in 20 mL of DMF under mild heating (40°C) until clear.

  • Bromination: Cool to room temperature. Add NBS (1.87 g) portion-wise over 15 minutes to prevent exotherm.

  • Reaction: Stir at 25°C for 8–10 hours. Monitor via TLC (Mobile phase: MeOH:EtOAc 1:9).

  • Isolation: Pour the reaction mixture into 100 mL ice-cold water. A brown/off-white precipitate will form immediately.

  • Purification: Filter the solid. Wash 3x with water and 1x with cold acetonitrile.

  • Drying: Vacuum dry at 50°C.

  • Validation: Expected Melting Point: 244–246°C (dec).

Protocol B: In Vivo Interferon Induction Assay

Use this protocol to assess the immunomodulatory potency of ABMP batches.

Subject: CD-1 or C57BL/6 Mice (6-8 weeks old). Dose: 250 mg/kg (Oral gavage or Intraperitoneal).

Workflow:

  • Preparation: Suspend ABMP in 0.5% Carboxymethylcellulose (CMC) or saline (sonication required).

  • Administration: Administer single dose at T=0.

  • Sampling: Collect whole blood via cardiac puncture or tail vein at T=6h, 12h, and 24h .

  • Processing: Allow blood to clot; centrifuge at 2000xg for 10 min to isolate serum.

  • Quantification: Use a VSV-L929 Plaque Reduction Assay or a murine IFN-α ELISA kit.

    • Success Criteria: Serum IFN titers >1000 Units/mL at 12h peak.[3]

Comparative Pharmacology

ABMP is often benchmarked against other inducers.

CompoundClassInduction KineticsToxicity Profile
ABMP PyrimidinoneSlow onset (peak 12h), prolonged duration.Renal crystallization (chronic use).[4]
Poly(I:C) dsRNA AnalogRapid onset (peak 2-4h).High systemic toxicity (fever, hypotension).
Tilorone Small MoleculeDelayed onset (peak 12-24h).Mucopolysaccharidosis (lysosomal accumulation).

References

  • Stimulation of Murine Interferon by a Substituted Pyrimidine. Antimicrobial Agents and Chemotherapy. [Link][4][2]

  • Comparison of Interferon-Inducing and Antiviral Properties of this compound (U-25,166), Tilorone Hydrochloride, and Polyinosinic-Polycytidylic Acid. Antimicrobial Agents and Chemotherapy. [Link][5]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry. [Link]

  • Varying role of alpha/beta interferon in the antiviral efficacy of synthetic immunomodulators against Semliki Forest virus infection. Antiviral Research. [Link]

antineoplastic potential of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antineoplastic Potential of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Executive Summary

This technical guide provides a comprehensive analysis of this compound (ABMP), a heterocyclic compound belonging to the pyrimidinone class. Historically, ABMP was identified as a potent oral inducer of interferon, which conferred upon it an indirect antineoplastic profile.[1] Its mechanism of action is not based on direct cytotoxicity to malignant cells, but rather on the stimulation of a host-mediated immune response.[2] Preclinical studies demonstrated its ability to augment the cytotoxic activity of natural killer (NK) cells and macrophages, leading to tumor suppression in certain in vivo models.[2] However, the therapeutic development of ABMP was critically hindered by a significant toxicity profile, most notably the induction of crystal deposition in the renal papillae during chronic administration.[1] This limitation rendered the parent compound unsuitable for clinical advancement and catalyzed the research and development of second-generation analogues, such as bropirimine, with improved safety and efficacy profiles. This guide will dissect the foundational mechanism, preclinical evidence, and critical limitations of ABMP, positioning it as a key prototypical molecule whose study has informed the subsequent design of safer, more effective small-molecule immunomodulators.

Introduction: Pyrimidinones as Small-Molecule Immunomodulators

The pyrimidinone scaffold is a foundational structure in medicinal chemistry, recognized for its capacity to modulate biological systems. A key breakthrough in this class was the discovery of compounds capable of inducing the production of interferons (IFNs), which are critical cytokines in the innate immune response against viral pathogens and malignant cells. This compound (ABMP) emerged as an early and important example of such a molecule. Unlike conventional cytotoxic agents that directly target and kill cancer cells, ABMP's potential was rooted in its ability to "turn on" the patient's own immune defenses, representing a nascent form of immunotherapy. Its oral bioavailability made it particularly attractive as a potential therapeutic agent. However, as this guide will detail, the scientific journey of ABMP is a classic case study in drug development, where an initially promising mechanism is ultimately overshadowed by an unacceptable toxicity profile, thereby shifting the research focus towards structural analogues that retain the desired activity while eliminating the adverse effects.

Core Mechanism of Action: Indirect Antitumor Activity via Immune Stimulation

The proposed mechanistic cascade is as follows:

  • Interferon (IFN) Induction: Upon oral or intraperitoneal administration, ABMP stimulates host immune cells to produce and release interferons (Type I: IFN-α/β).[1]

  • Immune Effector Cell Activation: The secreted interferons act as powerful signaling molecules that activate downstream immune effector cells. Specifically, ABMP treatment has been shown to significantly augment the cytotoxic capabilities of both Natural Killer (NK) cells and macrophages.[2]

  • Tumor Cell Recognition and Lysis: These activated NK cells and macrophages exhibit enhanced ability to recognize and eliminate malignant cells, leading to tumor growth inhibition and improved survival in preclinical models.[2]

This indirect pathway underscores a fundamentally different therapeutic approach from traditional chemotherapy, relying on immune potentiation rather than direct cell poisoning.

G cluster_host Host System cluster_tumor Tumor Microenvironment compound ABMP Administration immune_cells Host Immune Cells (e.g., Macrophages, pDCs) compound->immune_cells Stimulates ifn Interferon (IFN-α/β) Production & Secretion immune_cells->ifn Induces nk_cell Natural Killer (NK) Cell Activation & Proliferation ifn->nk_cell Activates macrophage Macrophage Activation ifn->macrophage Activates lysis Tumor Cell Lysis & Apoptosis nk_cell->lysis macrophage->lysis tumor_cell Tumor Cell tumor_cell->lysis

Caption: Proposed indirect antineoplastic mechanism of ABMP.

Preclinical Data & Therapeutic Limitations

In Vivo Antitumor Activity

The primary evidence for ABMP's antineoplastic potential comes from in vivo studies. In murine models, ABMP demonstrated activity against B16 melanoma.[2] Notably, its efficacy was significantly enhanced when used in combination with the conventional cytotoxic agent cyclophosphamide. This synergistic effect is rationalized by a two-pronged attack: cyclophosphamide provides an initial reduction in tumor burden, while ABMP subsequently stimulates an immune response (augmented NK cell and macrophage activity) to clear the remaining malignant cells.[2]

In Vitro Cytotoxicity Profile

A defining characteristic of ABMP and related first-generation pyrimidinones is their lack of potent, direct cytotoxicity. Studies on murine L1210 leukemia cells showed that the concentration of a similar pyrimidinone required to inhibit cell growth by 50% (IC50) was greater than 50 µg/mL, a level considered inactive for a direct-acting agent.[2] This data is crucial for drug development professionals, as it firmly places the compound in the category of an immunomodulator, meaning that standard in vitro cytotoxicity screens are not appropriate for evaluating its primary activity.

Compound ClassCell LineAssay TypeResult (IC50)Citation
Pyrimidinone (analogue)Murine L1210 LeukemiaCell Growth Inhibition> 50 µg/mL[2]
Critical Limitation: Renal Toxicity

The definitive barrier to the clinical development of this compound was its safety profile. Chronic administration in rats led to a specific and severe toxicity: the deposition of drug-related crystals within the renal papillae.[1] This adverse finding indicated a high risk of kidney damage, making the compound unsuitable for long-term therapeutic use in humans.

The Evolution to Second-Generation Analogues: Bropirimine

The causality behind the shift away from ABMP is clear: the need to separate the desired interferon-inducing activity from the dose-limiting renal toxicity. This led to structure-activity relationship (SAR) studies, which culminated in the development of second-generation analogues. The most prominent of these is 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), later known as bropirimine .

Bropirimine retained the interferon-inducing capability of the parent compound but, crucially, did not cause the same renal toxicity.[1] This improved analogue progressed into Phase I clinical trials for cancer patients.[3] The trial confirmed a manageable safety profile, with nausea and vomiting being the most common side effects. However, it failed to demonstrate consistent interferon induction in humans at the doses tested, and a significant decrease in bioavailability was observed.[3] While only one patient with malignant melanoma showed evidence of tumor regression, the clinical investigation of bropirimine provided valuable insights into the challenges of translating preclinical immunomodulatory activity into tangible clinical benefit for this class of molecules.[3]

Key Experimental Protocols

To rigorously assess the unique biological profile of a compound like ABMP, specialized in vivo and ex vivo assays are required. The following protocols are designed as self-validating systems with necessary controls to ensure data integrity.

Protocol 1: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol is designed to evaluate the host-mediated antitumor effects of an immunomodulatory agent.

  • Animal Model: Use immunocompetent C57BL/6 mice (6-8 weeks old).

  • Tumor Cell Line: Employ the B16-F10 melanoma cell line, which is syngeneic to C57BL/6 mice. Culture cells in DMEM with 10% FBS.

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁵ B16-F10 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Treatment Groups (n=10 mice/group):

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% carboxymethylcellulose) orally, daily.

    • Group 2 (Test Compound): Administer ABMP at a predetermined dose (e.g., 100 mg/kg) orally, daily.

    • Group 3 (Positive Control): Administer an established immunotherapy agent (e.g., anti-PD-1 antibody) intraperitoneally, twice weekly.

    • Group 4 (Irradiated Control): A cohort of mice receives sublethal whole-body irradiation (e.g., 400 rads) 24 hours before tumor inoculation, followed by treatment with the test compound as in Group 2. This group serves to validate the immune-dependence of the compound's effect.

  • Monitoring: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2. Monitor animal body weight and general health.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period (e.g., 21 days). Excise tumors for weight measurement and further analysis (e.g., histology, immune cell infiltration).

  • Data Analysis: Plot mean tumor growth curves for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups.

Caption: Workflow for In Vivo Antitumor Efficacy Study.

Protocol 2: Ex Vivo Natural Killer (NK) Cell Cytotoxicity Assay

This assay quantifies the functional impact of the test compound on a key immune effector cell population.

  • Treatment: Treat C57BL/6 mice with vehicle or ABMP for 5 consecutive days.

  • Effector Cell Isolation: Euthanize mice and aseptically harvest spleens. Prepare single-cell suspensions (splenocytes). These serve as the source of effector NK cells.

  • Target Cell Preparation: Culture YAC-1 cells (a murine lymphoma line highly sensitive to NK cell lysis). Label the YAC-1 cells by incubating them with Sodium Chromate (⁵¹Cr) for 1 hour at 37°C. Wash cells thoroughly to remove unincorporated ⁵¹Cr.

  • Co-culture: In a 96-well U-bottom plate, mix the splenocyte effector cells with the ⁵¹Cr-labeled YAC-1 target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

  • Control Wells:

    • Spontaneous Release: Target cells with media only (measures baseline ⁵¹Cr leak).

    • Maximum Release: Target cells with 5% Triton X-100 (lyses all cells to measure total incorporated ⁵¹Cr).

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Quantification: Centrifuge the plate again. Carefully collect the supernatant from each well. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

  • Analysis: Compare the % specific lysis curves between the vehicle-treated and ABMP-treated groups. An upward shift in the curve for the ABMP group indicates augmented NK cell cytotoxicity.

Conclusion and Future Perspectives

This compound stands as an important chemical probe in the history of cancer immunotherapy. It was instrumental in demonstrating that small, orally available molecules could effectively stimulate the host interferon system to exert an antitumor effect. Its mechanism, being entirely dependent on a functional immune system, foreshadowed modern immunotherapeutic concepts. However, its development was justifiably halted by a severe and unacceptable renal toxicity.

For researchers, scientists, and drug development professionals today, ABMP serves less as a direct therapeutic candidate and more as a foundational case study. It validates the principle of targeting the interferon pathway with small molecules but simultaneously highlights the absolute necessity of designing compounds with high specificity and a clean safety profile. The future of this chemical class lies not in revisiting ABMP itself, but in leveraging the structural and mechanistic lessons learned from it and its analogue, bropirimine, to engineer novel pyrimidinone derivatives that are potent, selective, and safe immunomodulators for cancer therapy.

References

  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • PubMed Central. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • MDPI. (2021, December 29). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

  • MDPI. (2021, October 29). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients. Retrieved from [Link]

  • PubMed. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino). Retrieved from [Link]

  • PubMed. Mechanism of antitumor action of pyrimidinones in the treatment of B16 melanoma and P388 leukemia. Retrieved from [Link]

Sources

2-Amino-5-bromo-6-methyl-4-pyrimidinol: A Strategic Precursor in the Synthesis of Non-Peptide GnRH Antagonists – A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of orally bioavailable, small-molecule Gonadotropin-Releasing Hormone (GnRH) antagonists has revolutionized the treatment of sex-hormone-dependent diseases. This guide provides an in-depth technical analysis of 2-Amino-5-bromo-6-methyl-4-pyrimidinol, a pivotal precursor in the synthesis of these next-generation therapeutics. We will dissect its chemical properties, outline a robust synthetic protocol, and detail its strategic application in the construction of the core scaffold of prominent GnRH antagonists like Elagolix. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the causality behind synthetic route design and the critical role of functionalized heterocyclic starting materials in modern pharmaceutical manufacturing.

Section 1: The Therapeutic Landscape of GnRH Antagonism

Mechanism of Action: Precision in Pituitary Suppression

Gonadotropin-Releasing Hormone (GnRH) antagonists function by competitively and reversibly binding to GnRH receptors located in the anterior pituitary gland.[1][2] This action directly blocks the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] The subsequent reduction in gonadotropins leads to a rapid and profound suppression of gonadal steroidogenesis—testosterone production in men and estradiol in women.[1]

A key clinical advantage of GnRH antagonists over the preceding class of GnRH agonists is the immediate onset of action without an initial "flare" or surge in sex hormone levels.[1][3] This flare effect, characteristic of agonists, can temporarily exacerbate symptoms and is a significant concern in clinical practice. The direct antagonist mechanism provides a more controlled and rapid therapeutic effect.[3]

GNRH_Pathway cluster_brain Hypothalamus & Pituitary cluster_gonads Gonads GnRH GnRH Release Pituitary Pituitary GnRH Receptors GnRH->Pituitary Stimulates LH_FSH LH & FSH Secretion Pituitary->LH_FSH Causes Gonads Testes / Ovaries LH_FSH->Gonads Stimulates Hormones Testosterone / Estrogen Gonads->Hormones Produces Antagonist GnRH Antagonist Antagonist->Pituitary Blocks ABMP_Synthesis cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Electrophilic Bromination Guanidine Guanidine HCl Base NaOEt, EtOH EAA Ethyl Acetoacetate Intermediate 2-Amino-6-methyl- 4-pyrimidinol Base->Intermediate Reflux Bromine Br₂ Solvent Acetic Acid Product 2-Amino-5-bromo-6-methyl- 4-pyrimidinol (ABMP) Solvent->Product

Figure 2: Synthetic Workflow for ABMP.

Protocol 1: Synthesis of this compound (ABMP)

  • Part A: Synthesis of 2-Amino-6-methyl-4-pyrimidinol

    • Rationale: This is a classic pyrimidine synthesis involving the cyclocondensation of a β-ketoester with guanidine. Sodium ethoxide acts as a base to deprotonate the guanidine and facilitate the initial nucleophilic attack.

    • To a solution of sodium ethoxide (prepared by dissolving 1.1 eq of sodium metal in anhydrous ethanol), add guanidine hydrochloride (1.0 eq). Stir for 30 minutes at room temperature.

    • Add ethyl acetoacetate (1.05 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and then to 0-5 °C in an ice bath.

    • Adjust the pH to ~7 using concentrated HCl. The product will precipitate.

    • Filter the solid, wash with cold water and then cold ethanol. Dry under vacuum to yield 2-amino-6-methyl-4-pyrimidinol as a white solid.

  • Part B: Bromination to yield ABMP

    • Rationale: The pyrimidinol ring is electron-rich and susceptible to electrophilic aromatic substitution. Acetic acid serves as a polar protic solvent that facilitates the bromination at the C5 position, which is activated by the adjacent amino and hydroxyl groups.

    • Suspend the 2-amino-6-methyl-4-pyrimidinol (1.0 eq) from Part A in glacial acetic acid.

    • To this stirred suspension, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature. A slight exotherm may be observed.

    • Stir the reaction for 2-4 hours at room temperature. Monitor completion by TLC or HPLC.

    • Upon completion, quench the reaction by pouring it into a large volume of ice water.

    • Filter the resulting precipitate, wash thoroughly with water to remove acetic acid, and then with a small amount of cold methanol.

    • Dry the solid under vacuum at 50-60 °C to afford the final product, ABMP.

Section 3: Strategic Application in the Synthesis of Elagolix

The molecular architecture of ABMP makes it a superb precursor for constructing the uracil-based core of Elagolix. The key is to recognize that the 2-amino-4-pyrimidinol structure can be converted into a pyrimidine-2,4-dione (uracil) scaffold, and the bromine atom at C5 serves as a perfect handle for late-stage carbon-carbon bond formation via cross-coupling chemistry.

Synthetic Blueprint: From Precursor to the Uracil Core

The synthesis of Elagolix requires a 1,3,5,6-tetrasubstituted uracil core. [4]Starting from ABMP, the pathway involves three primary strategic operations:

  • N1-Alkylation: Introduction of the 2-fluoro-6-(trifluoromethyl)benzyl group at the N1 position.

  • Conversion of 2-Amino Group: Transformation of the C2-amino group into a carbonyl group to form the uracil dione system. This is a critical step that can be achieved via methods like a diazotization-hydrolysis sequence.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling at the C5-bromo position to introduce the 2-fluoro-3-methoxyphenyl moiety. [5]

Elagolix_Pathway cluster_mods Core Transformations cluster_final Final Assembly ABMP ABMP Precursor N1_Alkylation Step 1: N1-Alkylation (e.g., with 2-fluoro-6-(trifluoromethyl)benzyl bromide) ABMP->N1_Alkylation C2_Conversion Step 2: C2-Amine to Carbonyl Conversion (e.g., Diazotization-Hydrolysis) N1_Alkylation->C2_Conversion Key_Intermediate Key Uracil Intermediate 5-bromo-1-(...)-6-methyl- pyrimidine-2,4-dione C2_Conversion->Key_Intermediate Suzuki Step 3: Suzuki Coupling (with arylboronic acid) Key_Intermediate->Suzuki Final_Steps Step 4: N3-Alkylation & Side Chain Deprotection Suzuki->Final_Steps Elagolix Elagolix Final_Steps->Elagolix

Figure 3: Strategic Workflow from ABMP to Elagolix.
Detailed Experimental Workflow: Synthesis of a Key Uracil Intermediate

The following protocol outlines the conversion of ABMP into 5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione, a crucial intermediate cited in Elagolix synthesis patents. [5] Protocol 2: Synthesis of the Brominated Uracil Core

  • Part A: N1-Alkylation

    • Rationale: Selective alkylation at N1 is desired. Using a suitable base like potassium carbonate in a polar aprotic solvent like DMF facilitates the Sₙ2 reaction with the benzyl bromide electrophile.

    • Suspend ABMP (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous Dimethylformamide (DMF).

    • Add 2-fluoro-6-(trifluoromethyl)benzyl bromide (1.1 eq) to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by HPLC for the disappearance of starting material.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the N1-alkylated intermediate.

  • Part B: Conversion of 2-Amino Group to Carbonyl

    • Rationale: This transformation is critical for forming the uracil ring. A Sandmeyer-type reaction provides a reliable method. The amine is first converted to a diazonium salt with sodium nitrite under acidic conditions, which is then hydrolyzed in situ to the carbonyl.

    • Dissolve the N1-alkylated intermediate (1.0 eq) from Part A in an aqueous solution of a strong acid, such as 48% HBr or H₂SO₄, at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below 5 °C. Stir for 1 hour.

    • Slowly warm the reaction mixture to room temperature, then heat to 50-60 °C for 2-3 hours to facilitate the hydrolysis of the diazonium intermediate. Nitrogen gas evolution will be observed.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic phase with water and brine, dry, and concentrate. The resulting solid is the target intermediate, 5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione. [5]

The Endgame: Suzuki Coupling and Final Assembly

With the key brominated uracil intermediate in hand, the final steps of the Elagolix synthesis can proceed. A palladium-catalyzed Suzuki coupling reaction is employed to couple the C5 position with (2-fluoro-3-methoxyphenyl)boronic acid. Subsequent N-alkylation at the N3 position with the appropriate side chain, followed by deprotection steps, completes the synthesis of the Elagolix molecule. [5]

Section 4: Process Validation and Analytical Control

For any pharmaceutical synthesis, rigorous analytical control is non-negotiable.

  • In-Process Controls (IPCs): Each step of the synthesis should be monitored using appropriate techniques. TLC is suitable for rapid qualitative assessment, while HPLC provides quantitative data on the consumption of starting materials and the formation of products and impurities.

  • Characterization: The structure and purity of the ABMP precursor, all key intermediates, and the final active pharmaceutical ingredient (API) must be unequivocally confirmed. Standard methods include:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity.

    • Melting Point: As a basic indicator of purity.

Section 5: Conclusion and Future Outlook

This compound is more than a simple starting material; it is a strategic precursor designed for efficiency and versatility. Its pre-installed functional handles—the bromine atom for cross-coupling and the pyrimidinone scaffold for building the uracil core—make it an exemplary component in the convergent synthesis of complex APIs like Elagolix. Understanding the causality behind its selection and the chemical transformations it enables is crucial for process chemists aiming to develop robust, scalable, and economically viable manufacturing routes for the next generation of GnRH antagonists and other pyrimidinone-based therapeutics.

References

  • ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available from: [Link]

  • Google Patents. CN112745304A - Preparation method of Relugolix and intermediate compound.
  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available from: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]

  • Google Patents. WO2024069492A1 - Procédés de préparation et de fabrication de relugolix.
  • MDPI. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Available from: [Link]

  • Google Patents. CN110194776B - Synthetic method of Ruogeli.
  • PubMed. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-4-methyl-cyclo-hexanol. Available from: [Link]

  • PubChem. 2-Amino-5-bromo-4-methylpyridine. Available from: [Link]

  • ChemBK. 2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine. Available from: [Link]

  • National Institutes of Health. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf. Available from: [Link]

  • Google Patents. US20230357267A1 - Process for preparing relugolix and intermediates thereof.
  • WIPO PatentScope. WO/2020/043763 PROCESS FOR PREPARING ELAGOLIX FORMULATIONS AND DOSAGE FORMS COMPRISING THE SAME. Available from: [Link]

  • Wikipedia. Gonadotropin-releasing hormone antagonist. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Available from: [Link]

  • Pharmaffiliates. Relugolix-impurities. Available from: [Link]

  • Taylor & Francis Online. GNRH antagonists – Knowledge and References. Available from: [Link]

  • PubMed Central. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. Available from: [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • New Drug Approvals. ELAGOLIX. Available from: [Link]

  • Oxford Academic. Clinical relevance for the fact that GnRH antagonists do not down-regulate the GnRH receptor | Human Reproduction. Available from: [Link]

  • PubMed. Discovery of a novel, orally active, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist. Available from: [Link]

  • YouTube. Gonadotropin-releasing hormone (GnRH) antagonists. Available from: [Link]

  • Google Patents. WO2019112968A1 - Processes to produce elagolix.
  • Semantic Scholar. Elagolix Sodium Compositions and Processes (2019) | Niharika Chauhan. Available from: [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP)

[1]

Executive Summary

2-Amino-5-bromo-6-methyl-4-pyrimidinol (CAS: 6307-35-3 ), often abbreviated as ABMP , is a critical heterocyclic intermediate used in the synthesis of antiviral agents, interferon inducers, and functionalized pyrimidine scaffolds.[1]

Effective utilization of ABMP in drug development requires a precise understanding of its solubility profile.[1] As a high-melting-point solid (244–246 °C), ABMP exhibits strong intermolecular hydrogen bonding, making it challenging to dissolve in non-polar media.[1] This guide provides a technical analysis of its solubility thermodynamics, solvent selection strategies for reaction/purification, and a validated protocol for determining exact saturation limits.[1]

Physicochemical Determinants of Solubility

To predict and manipulate the solubility of ABMP, one must understand the molecular forces at play.[1] The compound does not behave as a static neutral molecule; it is dynamic.[1]

Tautomeric Equilibrium

The "4-pyrimidinol" nomenclature is chemically deceptive.[1] In solution, particularly in polar solvents, ABMP exists in equilibrium between the lactim (hydroxy) and lactam (oxo) forms.[1] The lactam form (2-amino-5-bromo-6-methylpyrimidin-4(3H)-one) typically predominates in the solid state and in polar solvents, contributing to its high lattice energy and necessitating high-dielectric solvents for dissolution.[1]

Key Properties
PropertyValue / CharacteristicImpact on Solubility
CAS Number 6307-35-3Unique Identifier
Molecular Weight 204.02 g/mol Moderate size; diffusion is not rate-limiting.[1]
Melting Point 244–246 °CIndicates high lattice energy; requires high energy (heat) or strong solvent interaction to break crystal lattice.[1]
pKa ~8.3 (Predicted)Weakly acidic.[1] Solubility increases significantly at pH > 9 (deprotonation).[1]
H-Bond Donors 2 (-NH₂, -OH/-NH)Strong self-association; requires H-bond accepting solvents (DMSO, DMF).[1]

Solubility Profile & Solvent Screening

The following solubility classification is derived from structural analogs (e.g., pyrimidine-4-carboxylic acids) and thermodynamic principles governing polysubstituted pyrimidines.

Solvent Hierarchy

Note: "Soluble" implies >20 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <0.1 mg/mL.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Dipolar Aprotic DMSO, DMF, NMP High Primary reaction solvents; preparation of concentrated stock solutions (20–50 mg/mL).[1]
Polar Protic Methanol, Ethanol Moderate (Hot) Ideal for recrystallization .[1] Low solubility at RT allows for high recovery yields upon cooling.[1]
Ethers/Esters THF, Ethyl Acetate Low Used as anti-solvents or for liquid-liquid extraction (LLE) when the compound is protected.[1]
Chlorinated DCM, Chloroform Very Low Poor solubility due to lack of H-bond accepting capability relative to the crystal lattice strength.[1]
Non-Polar Hexane, Toluene Insoluble Strictly used as anti-solvents to crash out the product.[1]
Visualization: Tautomeric Influence on Solubility

The following diagram illustrates the equilibrium shift that dictates solvent interaction.

TautomerismLactimLactim Form(Hydroxy-pyrimidine)Non-polar/Gas Phase favoredLactamLactam Form(Pyrimidinone)Polar Solvent/Solid State favoredLactim->Lactam Tautomerization (Equilibrium)SolubilityHigh Solubility inDMSO/DMF(Dipole Stabilization)Lactam->Solubility Stabilized by H-bond Acceptors

Figure 1: Tautomeric equilibrium of ABMP. The polar Lactam form dominates in solution, necessitating polar aprotic solvents for effective dissolution.[1]

Experimental Protocol: Saturation Shake-Flask Method

As an application scientist, relying on literature values is insufficient for critical process development. You must validate solubility in your specific solvent lots.[1] Use this Self-Validating Protocol .

Objective

Determine the thermodynamic solubility of ABMP in organic solvents at 25°C.

Materials
  • ABMP (Purity >97%)[1]

  • HPLC-grade Solvents (DMSO, Methanol, Ethanol)

  • 0.45 µm PTFE Syringe Filters

  • Agilent 1100/1200 HPLC (or UV-Vis Spectrophotometer)[1]

Workflow
  • Preparation: Add excess ABMP solid (~50 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Check point: Ensure solid is still present.[1][2][3] If fully dissolved, add more solid.[1]

  • Filtration: Allow to settle for 1 hour. Filter the supernatant using a pre-warmed syringe and 0.45 µm PTFE filter.[1]

    • Critical Step: Discard the first 200 µL of filtrate to prevent filter adsorption errors.[1]

  • Quantification: Dilute the filtrate 100x with mobile phase and inject into HPLC.

    • Detection: UV at 254 nm (pyrimidine absorption max).[1]

    • Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

Workflow Visualization

SolubilityProtocolStartStart: Excess ABMP + SolventAgitateAgitate 24h @ 25°C(Ensure residual solid)Start->AgitateFilterFilter Supernatant(0.45 µm PTFE)Agitate->Filter Equilibrium ReachedDiluteDilute 1:100(Prevent precipitation)Filter->DiluteAnalyzeHPLC/UV Quantitation(λ = 254 nm)Dilute->Analyze

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Application in Process Chemistry: Recrystallization

Solubility data is most valuable when applied to purification.[1] For ABMP, the high melting point and steep solubility curve in alcohols make Ethanol or Methanol/Water the solvents of choice.[1]

Recrystallization Strategy
  • Solvent: Ethanol (absolute) or Methanol.[1]

  • Technique:

    • Suspend crude ABMP in Ethanol (10 mL/g).

    • Heat to reflux (78°C). The compound should dissolve completely.[1]

    • Optional: If insoluble particles remain, hot filter.[1]

    • Cool slowly to Room Temperature, then to 0°C.

    • Collect crystals via vacuum filtration.[1]

  • Why this works: The solubility differential between 78°C and 0°C in ethanol is drastic for this pyrimidine class, ensuring high recovery (>85%) and effective rejection of impurities.[1]

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Retrieved from [1]

  • Cayman Chemical. (2022).[1][2] Pyrimidine-4-Carboxylic Acid Solubility Data. Retrieved from [1]

  • Baluja, S., et al. (2016).[1][4] Solubility of pyrimidine derivatives in different organic solvents. World Scientific News, 44, 13-34.[1][4] Retrieved from

  • PubChem. (n.d.).[1] Compound Summary for CAS 6307-35-3. National Center for Biotechnology Information.[1] Retrieved from [1]

Spectroscopic Characterization of 2-Amino-5-bromo-6-methyl-4-pyrimidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-bromo-6-methyl-4-pyrimidinol, a substituted pyrimidinol of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this compound through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound belongs to the pyrimidinone class of heterocyclic compounds, which are known for a wide range of biological activities.[1] Accurate structural confirmation and purity assessment are critical for any further investigation into its potential applications. Spectroscopic methods provide a powerful toolkit for unambiguous structure determination. This guide will delve into the expected spectral data for this compound, drawing upon established principles and comparative data from closely related analogs.

Molecular Structure and Tautomerism

It is crucial to recognize that this compound can exist in tautomeric forms. The predominant form is the 4(3H)-pyrimidinone tautomer, which is generally more stable. This guide will focus on the characterization of this major tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting distinct signals for the methyl, amino, and pyrimidine ring protons. Based on data from structurally similar compounds, the following resonances are predicted in a solvent such as DMSO-d₆.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~2.1-2.3Singlet3H-CH₃The methyl protons are not coupled to other protons, hence a singlet is expected. The chemical shift is typical for a methyl group attached to an sp² carbon in a heterocyclic ring.
~6.6-7.3Broad Singlet2H-NH₂Amine protons often appear as a broad signal due to quadrupole broadening and exchange with residual water in the solvent. This peak is D₂O exchangeable.
~11.0-11.5Broad Singlet1H-NH- (ring)The pyrimidinone ring NH proton is typically deshielded and appears as a broad singlet at a downfield chemical shift. This peak is also D₂O exchangeable.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignmentRationale
~18-22-CH₃The methyl carbon is expected in the aliphatic region of the spectrum.
~95-100C5The C5 carbon, bearing a bromine atom, is expected to be significantly shielded.
~150-155C2The C2 carbon, attached to the amino group, will appear in the downfield region.
~155-160C4The C4 carbonyl carbon is expected to be the most deshielded of the ring carbons.
~158-162C6The C6 carbon, attached to the methyl group, will also be in the downfield region.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3400Strong, BroadN-H stretchingThe broadness is due to hydrogen bonding of the -NH₂ and ring -NH- groups.
1650-1700StrongC=O stretching (Amide I)A strong absorption in this region is characteristic of a carbonyl group in a cyclic amide (lactam).
1580-1640Medium-StrongN-H bending and C=C/C=N stretchingOverlapping vibrations from the amino group and the pyrimidine ring.
500-600Medium-WeakC-Br stretchingThe carbon-bromine bond vibration is expected in the fingerprint region.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Expected Mass Spectrum

For this compound (C₅H₆BrN₃O), the molecular weight is 204.02 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

  • Molecular Ion (M⁺): Expect to see two peaks of nearly equal intensity at m/z 203 and 205, corresponding to [C₅H₆⁷⁹BrN₃O]⁺ and [C₅H₆⁸¹BrN₃O]⁺.

  • Protonated Molecular Ion ([M+H]⁺): In techniques like electrospray ionization (ESI), the protonated molecular ion will be observed at m/z 204 and 206.

Fragmentation Pathway

The fragmentation of the molecular ion can provide further structural information. A logical fragmentation pathway is illustrated below.

fragmentation M [M]⁺˙ m/z 203/205 F1 [M - Br]⁺ m/z 124 M->F1 - Br• F2 [M - CH₃]⁺ m/z 188/190 M->F2 - •CH₃ F3 [M - CO]⁺˙ m/z 175/177 M->F3 - CO

Caption: Proposed mass fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can be used.

  • Data Acquisition (EI):

    • Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the protonated molecular ion.

    • Scan an appropriate mass range.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for bromine-containing ions with the theoretical distribution.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the unequivocal structural confirmation of this compound. The provided protocols and expected spectral data serve as a valuable resource for researchers working with this and related pyrimidinone compounds, ensuring the scientific integrity of their studies.

References

  • Kumar, D., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link][1]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a validated, scalable protocol for the synthesis of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (CAS: 6307-35-3). This compound is a critical heterocyclic scaffold used extensively in the development of antifolates, antiviral agents, and kinase inhibitors.

The protocol details the regioselective bromination of 2-amino-4-hydroxy-6-methylpyrimidine using elemental bromine in glacial acetic acid. Unlike N-bromosuccinimide (NBS) routes often used for pyridines, this method is optimized for pyrimidine cost-efficiency and scalability while maintaining high regioselectivity at the C5 position.

Key Compound Data
ParameterSpecification
IUPAC Name 2-Amino-5-bromo-6-methylpyrimidin-4(3H)-one
Common Name This compound
CAS Number 6307-35-3
Molecular Formula

Molecular Weight 204.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 244–246 °C (dec.)

Retrosynthetic Analysis & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The pyrimidine ring is generally electron-deficient; however, the presence of strong electron-donating groups (EDGs)—the amino group at C2 and the hydroxyl/keto group at C4—activates the ring.

  • Regioselectivity: The C5 position is the most nucleophilic site, located para to the amino group and ortho to the hydroxyl group. The C6 position is blocked by the methyl group.

  • Tautomerism: While often named as a "pyrimidinol" (aromatic enol form), the compound exists predominantly as the pyrimidinone (keto form) in solution and solid state. This dictates the solubility profile: poor in non-polar solvents, moderate in polar protic solvents.

Reaction Pathway Diagram

The following diagram illustrates the activation of the substrate and the formation of the brominated product.

ReactionMechanism Substrate 2-Amino-6-methyl- 4-pyrimidinol (Substrate) Intermediate Sigma Complex (Intermediate) Substrate->Intermediate Electrophilic Attack (C5 Position) Reagent Bromine (Br2) in AcOH Reagent->Intermediate Product 2-Amino-5-bromo- 6-methyl-4-pyrimidinol (Target) Intermediate->Product Deprotonation (-HBr)

Figure 1: Mechanistic flow of C5-selective bromination.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

  • Temperature Control (

    
    ):  The reaction is exothermic. Bromine addition must be slow to prevent thermal runaway, which can lead to over-bromination or tar formation.
    
  • Solvent Selection (Glacial Acetic Acid): AcOH serves a dual purpose: it solubilizes the starting material sufficiently and acts as a catalyst by polarizing the Br-Br bond.

  • Stoichiometry (1.05 - 1.1 eq): A slight excess of bromine ensures conversion. Large excesses are unnecessary and complicate purification.

Detailed Experimental Protocol

Scale: 100 mmol (approx. 12.5 g of starting material) Estimated Yield: 85–92%

Materials
  • Precursor: 2-Amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5)

  • Reagent: Bromine (

    
    , elemental), >99.5%
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Quench: Deionized Water, Sodium Bisulfite (

    
    )
    
Step-by-Step Methodology
Step 1: Reactor Setup
  • Equip a 500 mL 3-neck round-bottom flask with:

    • Mechanical overhead stirrer (Teflon blade).

    • Pressure-equalizing addition funnel.

    • Internal thermometer.

    • Gas outlet connected to a caustic scrubber (NaOH solution) to trap HBr fumes.

  • Charge the flask with 12.51 g (100 mmol) of 2-Amino-4-hydroxy-6-methylpyrimidine.

  • Add 150 mL of Glacial Acetic Acid. Stir at room temperature until a suspension or partial solution is achieved.

Step 2: Bromination[1][2]
  • Charge the addition funnel with 17.6 g (5.6 mL, 110 mmol) of elemental Bromine.

  • Critical Step: Add Bromine dropwise over 45–60 minutes.

    • Observation: The solution will turn orange/red.

    • Control: Monitor internal temperature. Do not allow to exceed 35°C. Use a water bath if necessary.

  • Once addition is complete, stir the mixture at ambient temperature (

    
    ) for 3–4 hours.
    
    • Endpoint: Monitor by TLC (Eluent: 10% MeOH in DCM) or HPLC. Starting material should be <1%.

Step 3: Workup and Isolation[2]
  • Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.[2]

  • Quench: If the filtrate remains distinctly red (excess

    
    ), add small amounts of solid Sodium Bisulfite until the color fades to yellow.
    
  • Filter the solid using a Buchner funnel.

  • Wash:

    • Wash cake with

      
       water (removes AcOH and HBr).
      
    • Wash with

      
       Acetone (facilitates drying).
      
Step 4: Drying
  • Dry the solid in a vacuum oven at

    
     for 12 hours.
    
  • Result: Off-white to pale yellow powder.

Experimental Workflow Diagram

Workflow Setup Reactor Setup (AcOH + Substrate) Addition Controlled Addition (Br2 dropwise) Setup->Addition Start Reaction Stir 3-4h @ RT (Scrub HBr gas) Addition->Reaction Exotherm Control Quench Precipitation (Pour into Ice Water) Reaction->Quench Completion Filtration Filtration & Wash (H2O / Acetone) Quench->Filtration Drying Vacuum Dry (60°C) Filtration->Drying

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization

Verify the identity and purity of the isolated solid using the following criteria:

TestMethodAcceptance Criteria
Purity HPLC (C18, Water/ACN gradient)

(Area)
Melting Point Capillary Method

Proton NMR

(DMSO-

)

2.18 (s, 3H,

);

6.45 (br s, 2H,

);

11.2 (br s, 1H,

)
Mass Spec LC-MS (ESI+)

(1:1 Br pattern)

Note on NMR: The C5 proton signal (usually around


 5.5 in the starting material) must be absent, confirming substitution.

Health, Safety, and Environment (HSE)

Hazard Identification
  • Bromine (

    
    ):  Highly corrosive, causes severe skin burns and eye damage. Fatal if inhaled. Use only in a functioning fume hood. 
    
  • Acetic Acid: Flammable liquid and vapor. Causes severe skin burns.

  • Target Compound: Irritant (Skin/Eye/Respiratory).[3][4][5]

Safe Handling Protocol
  • PPE: Wear butyl rubber gloves (nitrile is insufficient for direct

    
     contact), chemical splash goggles, face shield, and lab coat.
    
  • Spill Control: Have a "Hypo" solution (Sodium Thiosulfate/Carbonate) ready to neutralize bromine spills immediately.

  • Waste: All filtrates contain HBr and trace bromine. Neutralize with base prior to aqueous waste disposal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Product dissolved in mother liquor.Ensure quench water is ice-cold. Reduce AcOH volume in future runs.
Dark/Tar Product Reaction temperature too high.Maintain temp

during addition.
Incomplete Reaction Moisture in solvent or old Bromine.Use Glacial AcOH.[3] Ensure Bromine is fresh/dry.[6]
Filtration Slow Fine particle size.Digest the precipitate (stir) in water for 30 mins before filtering to encourage crystal growth.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24852312, this compound. Retrieved from [Link]

  • Mai, A., et al. (2014).Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Antiviral Research.
  • Jubilant Ingrevia.Pyridine and Pyrimidine Derivatives Synthesis Protocols.

Sources

analytical techniques for 2-Amino-5-bromo-6-methyl-4-pyrimidinol characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Authored by: A Senior Application Scientist

Introduction: The Imperative for Rigorous Characterization

This compound, a substituted pyrimidine, has garnered significant interest in medicinal chemistry and immunology. It is recognized for its activity as an interferon inducer, which underscores its potential in antiviral and antineoplastic research.[1] The biological activity of such a compound is intrinsically linked to its precise chemical structure and purity. Therefore, unambiguous characterization is a critical prerequisite for any meaningful research, from initial screening to advanced drug development.

This guide provides a multi-technique framework for the comprehensive analysis of this compound. It is designed for researchers who require not just data, but a profound understanding of the molecule's identity, purity, and structural integrity. We will move beyond rote procedures to explain the causality behind the choice of each analytical technique, ensuring that the generated data is part of a cohesive, self-validating system.

An Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each technique provides a unique piece of the molecular puzzle. The workflow below illustrates a logical progression from assessing purity to confirming the detailed molecular structure.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Confirmation Purity HPLC/UPLC Purity Assessment Identity Mass Spectrometry (LC-MS) Molecular Weight Purity->Identity Confirms MW of main peak Confirmation Comprehensive Characterization Report Purity->Confirmation Functional FTIR Spectroscopy Functional Groups Identity->Functional Identity->Confirmation Connectivity NMR Spectroscopy (1H, 13C) Atom Connectivity Functional->Connectivity Functional->Confirmation Electronic UV-Vis Spectroscopy Chromophore System Connectivity->Electronic Connectivity->Confirmation Electronic->Confirmation

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis: Purity and Quantification by HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of a synthesized compound. For a polar, aromatic molecule like this compound, a reverse-phase (RP) method is ideal. The non-polar stationary phase retains the analyte, while a polar mobile phase elutes it. By monitoring the elution profile, we can separate the target compound from impurities, starting materials, and by-products, allowing for accurate purity determination by peak area percentage.

Protocol: Reverse-Phase HPLC Analysis

This protocol is adapted from established methods for this specific analyte.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (MeCN), HPLC grade

  • Deionized Water, 18 MΩ·cm

  • Phosphoric Acid (H₃PO₄) or Formic Acid for MS-compatibility[2]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water, modified with a small amount of acid. A typical composition is a mixture of MeCN and an aqueous solution of phosphoric acid. The precise ratio should be optimized for ideal retention and peak shape.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a small amount of mobile phase) to a final concentration of approximately 0.5 - 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup & Execution:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 270 nm).

    • Inject a standard volume (e.g., 10 µL) of the prepared sample.

    • Run the analysis isocratically or with a gradient, monitoring the chromatogram for eluted peaks.

  • Data Analysis: Calculate the purity by determining the area percentage of the main analyte peak relative to the total area of all peaks in the chromatogram.

ParameterRecommended ValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small organic molecules.
Mobile Phase Acetonitrile / Water / Phosphoric AcidProvides good retention and sharp peaks for pyrimidinol compounds.[2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 270 nmPyrimidine rings exhibit strong UV absorbance in this region.[3]
Injection Volume 10 µLA typical volume to avoid column overloading.

Note: For LC-MS applications, replace phosphoric acid with a volatile acid like formic acid to prevent ion source contamination.[2]

Mass Spectrometry: Unambiguous Molecular Weight Confirmation

Expertise & Rationale: Mass Spectrometry (MS) is an indispensable tool that provides the molecular weight of the analyte, offering definitive confirmation of its elemental composition. For this compound (C₅H₇BrN₄O), the presence of bromine is a key validation point. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M and M+2 isotopic pattern with nearly equal intensity. Observing this pattern is strong evidence for the presence of a single bromine atom in the molecule.

Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

Instrumentation:

  • Mass Spectrometer with an ESI source (e.g., a Quadrupole or Time-of-Flight analyzer)

Reagents:

  • Methanol or Acetonitrile, LC-MS grade

  • Formic Acid (optional, as a modifier)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the MS-compatible HPLC method described previously.

  • Instrument Setup:

    • Operate the ESI source in positive ion mode. The amino group on the pyrimidine ring is readily protonated to form the [M+H]⁺ ion.

    • Set the mass analyzer to scan a range that includes the expected molecular ion mass (e.g., m/z 100-400).

  • Data Acquisition & Interpretation:

    • Acquire the mass spectrum.

    • Look for the protonated molecular ions [M+H]⁺.

    • Verify the characteristic isotopic pattern for bromine.

Ion SpeciesExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)Rationale
[M+H]⁺ 218.99220.99Confirms the molecular weight of the protonated molecule.

NMR Spectroscopy: The Blueprint of Molecular Structure

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. Together, they allow for the unambiguous assignment of the structure. For this compound, we expect distinct signals for the methyl protons and the amino protons. The absence of a proton at the 5-position (due to bromine substitution) simplifies the aromatic region.

Protocol: ¹H and ¹³C NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (often included in the solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire the ¹H spectrum. Key parameters include an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Interpretation: Analyze the chemical shifts (δ), integration values (for ¹H), and multiplicities to assign the signals to the corresponding atoms in the molecule.

Predicted ¹H NMR SignalsPredicted δ (ppm)MultiplicityIntegrationAssignment
Methyl Protons ~2.2 - 2.5Singlet3H-CH₃
Amino Protons ~6.5 - 7.5Broad Singlet2H-NH₂
Hydroxyl Proton ~11.0 - 12.0Broad Singlet1H-OH
Predicted ¹³C NMR SignalsPredicted δ (ppm)Assignment
Methyl Carbon ~20 - 25-CH₃
C5 (C-Br) ~90 - 100C-Br
Ring Carbons ~150 - 170C2, C4, C6

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] For this compound, FTIR can confirm the presence of the amino (-NH₂), hydroxyl (-OH), methyl (-CH₃), and pyrimidine ring structures.

Protocol: FTIR Analysis (ATR or KBr Pellet)

Instrumentation:

  • FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Amino) 3100 - 3400Characteristic of the primary amine group.[6]
O-H Stretch (Hydroxyl) 3200 - 3600 (broad)Indicates the presence of the pyrimidinol hydroxyl group.
C-H Stretch (Methyl) 2850 - 3000Confirms the aliphatic methyl group.[4]
C=O/C=N/C=C Stretch 1550 - 1700Complex region showing pyrimidine ring and carbonyl vibrations.[7]
C-Br Stretch 500 - 650Indicates the presence of the carbon-bromine bond.

Converging the Data for Final Confirmation

No single technique is sufficient for full characterization. The true power of this analytical workflow lies in the convergence of data from all methods.

G center This compound (C₅H₇BrN₄O) hplc HPLC: >99% Purity hplc->center Purity Check ms MS: [M+H]⁺ at m/z 219/221 ms->center MW & Isotope Pattern nmr NMR: Confirms -CH₃, -NH₂ and ring structure nmr->center Structural Blueprint ftir FTIR: Confirms N-H, O-H, C-H, C-Br bonds ftir->center Functional Groups

Caption: Convergence of analytical data to confirm molecular identity and purity.

This integrated approach provides a self-validating system. The molecular weight from MS must match the structure determined by NMR. The functional groups identified by FTIR must be consistent with the NMR assignments. Finally, the high purity confirmed by HPLC ensures that the spectral data accurately represents the target compound and not a mixture. This rigorous, multi-faceted characterization is essential for building trustworthy and reproducible scientific results.

References

  • Separation of this compound on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition . National Institutes of Health (NIH). Available from: [Link]

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers . Royal Society of Chemistry. Available from: [Link]

  • cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents . JETIR. Available from: [Link]

  • Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin . ACS Publications. Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review . Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile . MDPI. Available from: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity . PubMed Central. Available from: [Link]

  • 2-Amino-5-bromo-4-methylpyridine . PubChem. Available from: [Link]

  • 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol . ChemSynthesis. Available from: [Link]

  • Comparison of UV-vis absorption spectra of... . ResearchGate. Available from: [Link]

  • FT-IR data of pyrimidine derivatives compounds . ResearchGate. Available from: [Link]

  • Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives . Der Pharma Chemica. Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review . Zenodo. Available from: [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole . HELIX Chromatography. Available from: [Link]

  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment . Oriental Journal of Chemistry. Available from: [Link]

  • Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies . PubMed. Available from: [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column . SIELC Technologies. Available from: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column . SIELC Technologies. Available from: [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions . ACS Omega. Available from: [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine . NIST WebBook. Available from: [Link]

  • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-bromo-2-propenyl) . NIST WebBook. Available from: [Link]

Sources

Application Note: In Vitro Profiling of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Experimental Design for Physicochemical Characterization and Immunomodulatory Assessment Compound ID: 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP; U-25,166) CAS: 14398-92-6 Primary Application: Interferon Induction, Antiviral Screening, and Fragment-Based Drug Discovery (FBDD)[1][2]

Executive Summary & Scientific Rationale

This compound (ABMP) is a synthetic pyrimidine derivative historically significant as an orally active interferon (IFN) inducer with broad-spectrum antiviral and antitumor properties.[3][4] Structurally, it belongs to the class of halo-pyrimidinones (tautomeric form), serving as a precursor to more soluble analogs like bropirimine (ABPP).[5]

While ABMP demonstrates potent biological activity—specifically the induction of Type I interferons (IFN-


)—its utility is frequently limited by poor aqueous solubility  and a tendency to crystallize in renal tissues in vivo. Therefore, successful in vitro experimentation requires a rigorous focus on solubility thresholds and vehicle formulation.[5][6]

This guide outlines a comprehensive experimental framework for:

  • Physicochemical Validation: Establishing solubility limits to prevent false negatives due to precipitation.

  • Functional Immunomodulation: Quantifying IFN induction in macrophage/monocyte models.

  • Antiviral Efficacy: Validating mechanism of action via Cytopathic Effect (CPE) reduction.[6]

Pre-Assay Characterization: Solubility & Stability[5]

Critical Warning: ABMP is prone to aggregation and precipitation in aqueous buffers. The 4-hydroxy group allows for keto-enol tautomerism (4-pyrimidinol


 4(3H)-pyrimidinone), significantly affecting hydrogen bonding and solubility.[6]
Protocol A: Thermodynamic Solubility & Aggregation Assay

Objective: Determine the maximum soluble concentration (MSC) in assay media to ensure bioactivity data is not an artifact of precipitation.

Materials:

  • Vehicle: DMSO (Anhydrous, HPLC grade).[5][6]

  • Assay Buffer: PBS (pH 7.4) and Sodium Acetate (pH 5.0 - mimicking lysosomal/renal environments).[6]

  • Detection: UV-Vis Spectrophotometer or Nephelometer.

Workflow:

  • Stock Preparation: Dissolve ABMP in 100% DMSO to 50 mM. Sonicate at 37°C for 10 minutes to ensure complete dissolution.

  • Stepwise Dilution: Prepare a dilution series in the Assay Buffer ranging from 1

    
    M to 500 
    
    
    
    M (keep final DMSO < 1%).
  • Incubation: Shake plates at 25°C for 24 hours (equilibrium).

  • Readout:

    • Absorbance (OD600): An increase in optical density at 600 nm indicates particulate formation (precipitation).[5][6]

    • UV-Vis (260-280 nm): Measure supernatant concentration after centrifugation (15,000 x g, 10 min) to define the soluble fraction.

Decision Criterion:

  • If OD600 > 0.05 above background, the compound has precipitated.[5][6]

  • Action: All subsequent biological assays must be conducted at concentrations below this threshold.

Core Application: Immunomodulatory Profiling

ABMP acts primarily by stimulating the reticuloendothelial system (macrophages/monocytes) to release Type I Interferons.[5] The following protocol utilizes murine macrophages, a validated model for pyrimidinone activity.

Protocol B: Macrophage Activation & IFN Induction Assay

Objective: Quantify the potency of ABMP to induce IFN-


 secretion.

Biological System:

  • Cell Line: RAW 264.7 (Murine Macrophage) or Primary Bone Marrow-Derived Macrophages (BMDM).[6]

  • Positive Control: Poly(I:C) (TLR3 agonist) or Imiquimod (TLR7 agonist).[5][6]

  • Negative Control: DMSO (Vehicle).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 24-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate for 12 hours to allow adhesion.[6]

  • Compound Treatment:

    • Replace media with serum-reduced media (1% FBS) to minimize protein binding.

    • Add ABMP at 4 concentrations (e.g., 10, 50, 100, 200

      
      M), ensuring < 0.5% DMSO.[5][6]
      
    • Include Poly(I:C) (10

      
      g/mL) as a positive control.[5][6]
      
    • Incubate for 18–24 hours .[6]

  • Supernatant Collection:

    • Collect cell-free supernatant (centrifuge 2000 x g, 5 min, 4°C).

    • Stop Point: Store supernatants at -80°C if not analyzing immediately.

  • Quantification (ELISA):

    • Use a Mouse IFN-

      
       or IFN-
      
      
      
      ELISA kit.
    • Alternative (Bioassay): Apply supernatant to L929 fibroblasts infected with VSV (Vesicular Stomatitis Virus).[5][6] Protection from viral lysis correlates to IFN titer.[6]

  • Data Analysis:

    • Calculate fold-induction relative to Vehicle.

    • Plot Dose-Response Curve to determine

      
      .[6]
      

Secondary Application: Antiviral Efficacy Screening[5]

To confirm that the induced Interferon is functionally active, a viral challenge assay is required.[5][6]

Protocol C: Cytopathic Effect (CPE) Reduction Assay

Objective: Determine if ABMP treatment protects cells from viral-induced death.

Materials:

  • Virus: Semliki Forest Virus (SFV) or Encephalomyocarditis Virus (EMCV).[2][5][6][7]

  • Host Cells: L929 (Murine Fibroblast) - highly sensitive to IFN protection.[6]

  • Viability Reagent: CellTiter-Glo (ATP) or Crystal Violet.[6]

Workflow:

  • Pre-Treatment: Seed L929 cells (

    
    /well).[6] Treat with ABMP (dilution series) for 12 hours prior to infection.[5][6] This "priming" phase is crucial for IFN induction and autocrine signaling.
    
  • Viral Infection:

    • Remove drug-containing media.

    • Infect cells with virus at MOI (Multiplicity of Infection) of 0.1.[6]

    • Incubate for 24–48 hours (until vehicle-treated controls show >90% cell death).[6]

  • Viability Readout:

    • Add CellTiter-Glo reagent.

    • Measure Luminescence.[6]

  • Calculation:

    
    [5][6]
    

Visualizing the Mechanism & Workflow

The following diagram illustrates the putative mechanism of action (TLR-mediated IFN induction) and the parallel experimental workflows described above.

ABMP_Workflow cluster_chem Phase 1: Physicochemical cluster_bio Phase 2: Biological Profiling cluster_readout Phase 3: Functional Readouts ABMP ABMP (Solid) DMSO_Stock 50mM Stock (DMSO) ABMP->DMSO_Stock Solubility Solubility Assay (PBS pH 7.4) DMSO_Stock->Solubility QC_Pass QC: Soluble Fraction Solubility->QC_Pass OD600 < 0.05 Macrophage Macrophage (RAW 264.7) QC_Pass->Macrophage Treatment TLR_Signal Putative TLR Activation Macrophage->TLR_Signal IFN_Release IFN-α/β Secretion TLR_Signal->IFN_Release ELISA ELISA Quantification (Immuno-assay) IFN_Release->ELISA Antiviral Antiviral Assay (L929 + Virus) IFN_Release->Antiviral Supernatant Transfer or Co-culture

Caption: Integrated workflow for ABMP characterization, linking solubility validation to macrophage activation and downstream antiviral efficacy readouts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Hydrophobic nature of pyrimidinone core.Reduce final concentration to < 100

M. Use cyclodextrin carriers if strictly necessary (though this may alter uptake).[5][6]
Low IFN Induction Sub-optimal incubation time.[6]IFN mRNA peaks early (4-6h), but protein accumulation requires 18-24h. Optimize harvest time.
High Cytotoxicity Off-target effects or solvent toxicity.Run a parallel MTT assay on uninfected cells. Ensure DMSO < 0.5%.
Variable Potency Tautomeric instability.[6]Ensure stock solutions are fresh.[6] Avoid repeated freeze-thaw cycles which promote crystal growth.

References

  • Stringfellow, D. A. (1977).[5][6][7] "Comparative Interferon-Inducing and Antiviral Properties of this compound (U-25,166), Tilorone Hydrochloride, and Polyinosinic-Polycytidylic Acid."[2][7] Antimicrobial Agents and Chemotherapy, 11(6), 984–992.[5][6] Link[5][6][7]

  • Stringfellow, D. A., et al. (1980).[5][6] "Interferon induction by 5-halo-6-phenyl pyrimidinones." Journal of Interferon Research, 1(1), 1-14.[4][5][6] (Contextualizing ABMP vs ABPP).

  • Morahan, P. S., et al. (1991).[5][6] "Varying role of alpha/beta interferon in the antiviral efficacy of synthetic immunomodulators against Semliki Forest virus infection." Antiviral Research, 15(3), 241-254.[4][5][6] Link

  • Wierenga, W., et al. (1980).[5][6] "Antiviral and Interferon-Inducing Structure-Activity Relationships of 6-Substituted 2-Amino-5-bromo-4(3H)-pyrimidinones." Journal of Medicinal Chemistry, 23(3), 237–239.[5][6] (Medicinal Chemistry foundation).[5][6]

Sources

Application Note: Cell-Based Assessment of Interferon Induction by 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) , also known as 5-bromo-6-methylisocytosine, is a synthetic low molecular weight interferon inducer (LMWII). Belonging to the class of halogenated pyrimidinones, ABMP is structurally related to Bropirimine (ABPP) but distinct in its C-6 methylation.

While historically investigated for broad-spectrum antiviral activity against pathogens like Friend leukemia virus and Semliki Forest virus, ABMP serves as a critical probe for studying innate immune activation. Its primary mechanism involves the stimulation of Pattern Recognition Receptors (PRRs)—specifically Toll-like Receptors (likely TLR7)—to trigger the MyD88-dependent signaling cascade, resulting in the transcriptional activation and secretion of Type I Interferons (IFN-


 / 

).

This application note details a robust Cell-Based Interferon Induction Protocol using murine macrophages (RAW 264.7). Unlike biochemical assays, this cell-based system validates membrane permeability, metabolic stability, and pathway engagement in a physiologically relevant context.

Mechanism of Action (MoA)

ABMP functions as an immunostimulant. Upon cellular uptake (or endosomal interaction), it mimics viral single-stranded RNA (ssRNA) or guanosine analogs, binding to endosomal Toll-like Receptors (TLR7/8).

Key Signaling Events:

  • Ligand Binding: ABMP binds the leucine-rich repeat (LRR) domain of TLR7 within the endosome.

  • Adaptor Recruitment: Recruitment of MyD88 and IRAK kinases.

  • Signal Propagation: Activation of TRAF6 and IKK

    
     .
    
  • Transcription Factor Activation: Phosphorylation and nuclear translocation of IRF7 (Interferon Regulatory Factor 7) and NF-

    
     B .
    
  • Response: Transcription and secretion of IFN-

    
     and proinflammatory cytokines (TNF- 
    
    
    
    , IL-6).
MoA Visualization

ABMP_Signaling cluster_0 Endosomal Signaling ABMP ABMP (Compound) TLR7 TLR7 Receptor ABMP->TLR7 Agonism Endosome Endosome Compartment MyD88 MyD88 Adaptor TLR7->MyD88 Recruitment IRAK4 IRAK4/1 Complex MyD88->IRAK4 Activation IRF7 IRF7 (Phosphorylated) IRAK4->IRF7 Phosphorylation cascade Nucleus Nucleus IRF7->Nucleus Translocation IFNa_Gene IFN-α Gene Transcription Nucleus->IFNa_Gene Promoter Binding Secretion Secreted IFN-α IFNa_Gene->Secretion Translation & Exocytosis

Figure 1: Signal transduction pathway of ABMP-mediated Interferon induction via TLR7/MyD88 axis.

Experimental Design & Considerations

Cell Line Selection
  • Primary Model: RAW 264.7 (Murine Macrophage).

    • Rationale: High expression of TLRs; robust cytokine secretion profile; adherent and easy to handle.

  • Alternative: HEK-Blue™ TLR7 (InvivoGen).

    • Rationale: Engineered reporter line for specific TLR7 screening (SEAP reporter).

Compound Preparation (Critical)

ABMP (Pyrimidinol tautomer of pyrimidinone) exhibits poor solubility in neutral aqueous buffers.

  • Stock Solution: Dissolve in 100% DMSO to 50 mM.

  • Solubility Note: If precipitation occurs, addition of 1N NaOH (molar equivalent) may facilitate dissolution due to the acidic enol proton.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

Controls
Control TypeAgentConcentrationPurpose
Negative (Vehicle) DMSO0.5% (v/v)Baseline noise subtraction.
Positive (TLR7) R848 (Resiquimod)1 µg/mLValidates TLR7 pathway integrity.
Positive (TLR4) LPS (E. coli)100 ng/mLValidates general macrophage activation.
Specificity Chloroquine10 µMEndosomal acidification inhibitor (blocks TLR7).

Detailed Protocol: IFN- Induction Assay

Phase 1: Cell Seeding
  • Harvest RAW 264.7 cells at 80% confluency using a cell scraper (avoid Trypsin to preserve receptor integrity).

  • Resuspend in Complete Media (DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep).

  • Count cells and adjust density to 5 x 10⁵ cells/mL .

  • Seed 200 µL/well into a 96-well flat-bottom tissue culture plate (100,000 cells/well).

  • Incubate for 18–24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment
  • Preparation of Working Solutions:

    • Thaw ABMP stock (50 mM).

    • Prepare a 2X serial dilution in Complete Media.

    • Recommended Range: 0.1 µM to 100 µM (8-point dose response).

    • Note: Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells.

  • Treatment:

    • Carefully aspirate old media from the wells (do not disturb the monolayer).

    • Add 200 µL of the prepared 1X compound dilutions to respective wells.

    • Include 3 replicates per concentration.

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Expert Tip: For kinetic studies, harvest supernatant at 6h, 12h, and 24h.

Phase 3: Supernatant Harvest & Analysis
  • Centrifuge the plate at 1,500 RPM for 5 minutes to pellet any detached cells.

  • Transfer 150 µL of cell-free supernatant to a fresh polypropylene plate or freeze at -80°C.

  • Viability Check (Optional but Recommended):

    • Add 100 µL of fresh media + 10 µL MTT or CCK-8 reagent to the original cell plate.

    • Incubate 2-4 hours and read absorbance to ensure cytokine reduction isn't due to cytotoxicity.

  • Quantification:

    • Analyze supernatant using a Mouse IFN-

      
       ELISA Kit  (e.g., R&D Systems or BioLegend) following manufacturer instructions.
      
Experimental Workflow Diagram

Workflow Seed Seed RAW 264.7 (100k cells/well) Incubate1 Attach 18-24h Seed->Incubate1 Treat Treat with ABMP (0.1 - 100 µM) Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 Harvest Harvest Supernatant Incubate2->Harvest MTT MTT Viability (Cells) Incubate2->MTT Optional ELISA IFN-α ELISA Readout Harvest->ELISA

Figure 2: Step-by-step workflow for the ABMP Interferon Induction Assay.

Data Analysis & Interpretation

Calculation
  • Generate a standard curve using the recombinant IFN-

    
     provided in the ELISA kit (4-parameter logistic fit).
    
  • Interpolate sample concentrations (pg/mL) from the standard curve.

  • Normalize data to the Vehicle Control (Fold Induction).

Expected Results
  • Potency: ABMP typically exhibits an EC₅₀ in the range of 5–50 µM depending on the cell model.

  • Efficacy: Expect a bell-shaped dose-response curve. High concentrations (>200 µM) may show reduced IFN induction due to cytotoxicity or off-target suppression.

  • Comparison: ABMP is generally less potent than its phenyl-analog Bropirimine (ABPP) but serves as a vital structural benchmark.

Troubleshooting
IssuePossible CauseSolution
Precipitation in Wells Low solubility of ABMP.Limit max concentration to 100 µM; ensure DMSO is pre-warmed.
High Background IFN Endotoxin contamination.Use endotoxin-free water and reagents; check FBS lot.
No Response Loss of TLR expression.Use low-passage cells (<15 passages); verify with R848 control.

References

  • Stringfellow, D. A. (1980). Antiviral and interferon-inducing properties of interferon inducers administered with prostaglandins. Antimicrobial Agents and Chemotherapy, 17(3), 455-460.

  • Wierenga, W., et al. (1980). Antiviral and interferon-inducing structure-activity relationship of 6-substituted 2-amino-4(3H)-pyrimidinones.[1] Journal of Medicinal Chemistry, 23(3), 237-239.

  • Loo, T. L., et al. (1986). Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP).[2] Cancer Research, 46(6), 3152-3155. (Note: Provides comparative clinical data for the phenyl-analog ABPP).

  • Sigma-Aldrich. Product Specification: this compound (CAS 6307-35-3).[3]

Sources

Application Note: Protocols for Measuring the Antiviral Activity of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scientific Rationale

2-Amino-5-bromo-6-methyl-4-pyrimidinol, also known as ABMP, is a pyrimidinone derivative recognized for its immunomodulatory properties, primarily as an inducer of interferon.[1][2][3] Interferons are critical signaling proteins in the innate immune system that trigger a cellular state resistant to viral replication. This mechanism suggests that ABMP's antiviral action is likely indirect, stemming from the potentiation of the host's own defense systems, a contrast to direct-acting antivirals that target viral enzymes or structural proteins. Historical studies have noted its activity against viruses such as Semliki Forest virus and herpes simplex type 1.[4]

However, the therapeutic potential of any antiviral candidate is not defined by efficacy alone. It is a function of its Selectivity Index (SI) —the ratio of its toxicity to its bioactivity. Early reports have indicated that chronic administration of ABMP can lead to toxicity, underscoring the necessity of a rigorous and multi-faceted evaluation.[3]

This application note provides a comprehensive suite of protocols designed to systematically evaluate the antiviral activity and cytotoxicity of ABMP. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. The objective is to empower researchers to generate reliable, reproducible data for determining the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the all-important Selectivity Index (SI).

Foundational Concepts: A Multi-Assay Approach

A single experiment is insufficient to characterize an antiviral compound. A logical, tiered approach is required to build a complete profile of the compound's activity and safety window.

  • Cytotoxicity Assessment (CC50): This is the foundational measurement. Before assessing antiviral efficacy, one must know the concentrations at which the compound itself harms the host cells.[5][6] Apparent antiviral activity can be a false positive resulting from non-specific cell death.

  • Efficacy Assessment (EC50): This measures the concentration at which the compound inhibits viral replication or its pathogenic effects (like cell death) by 50%. We will describe two core methods:

    • Cytopathic Effect (CPE) Inhibition Assay: A high-throughput method ideal for primary screening, which measures the protection of cells from virus-induced death.[7][8]

    • Plaque Reduction Neutralization Test (PRNT): Considered a gold-standard assay, it provides a more precise quantification of antiviral activity by measuring the reduction in discrete viral plaques.[9][10]

  • Selectivity Index (SI): The ultimate metric of a compound's potential. Calculated as SI = CC50 / EC50 , it defines the therapeutic window. A high SI (generally accepted as ≥10) indicates that the compound is effective against the virus at concentrations significantly lower than those at which it is toxic to host cells.[5][11]

Compound and Materials Preparation

Properties of this compound (ABMP)
PropertyValueSource
Molecular Formula C₅H₆BrN₃O[2]
Molecular Weight 204.02 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 244-246 °C[1][2]
Protocol: Preparation of ABMP Stock and Working Solutions

Causality: High-concentration stock solutions in an appropriate solvent (like DMSO) are essential for stability and for minimizing the final solvent concentration in cell culture, which can itself be toxic. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations for the assays.

  • Prepare 10 mM Stock Solution:

    • Accurately weigh 2.04 mg of ABMP powder.

    • Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO). Mix thoroughly by vortexing until fully dissolved.

    • Aliquot into small, single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Prepare Serial Dilutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Perform a serial 2-fold or 3-fold dilution series in complete cell culture medium (e.g., DMEM with 2-10% FBS) to generate working concentrations.

    • Critical: Ensure the final concentration of DMSO in the highest concentration well is ≤0.5% to avoid solvent-induced cytotoxicity. Prepare a "vehicle control" using medium with the same final DMSO concentration.

Experimental Master Workflow

The following workflow provides a logical progression from initial toxicity screening to definitive efficacy testing.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Quantitative Validation cluster_3 Phase 4: Data Synthesis p1 Protocol 1: Determine Cytotoxicity (CC50) in uninfected cells p2 Protocol 2: CPE Inhibition Assay to determine initial EC50 p1->p2 If compound is not overly toxic analysis Calculate Selectivity Index (SI = CC50 / EC50) p1->analysis p3 Protocol 3: Plaque Reduction Assay (PRNT) to confirm EC50 p2->p3 If initial activity is observed p2->analysis p3->analysis p4 Optional Protocol 4: RT-qPCR for Viral Load (Mechanistic Insight)

Caption: Overall experimental workflow for antiviral compound characterization.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

Principle: This protocol uses the MTT assay, a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[6]

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero, A549)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • ABMP serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed 1x10⁴ to 2x10⁴ cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to form a monolayer.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the serially diluted ABMP. Include "cells only" (medium only) and "vehicle control" (medium with max DMSO concentration) wells.

  • Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium-MTT mixture. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay (EC50)

Principle: This assay quantifies the ability of ABMP to protect cells from the visible, destructive effects of viral infection (CPE). Cell viability is often measured at the end of the assay using a stain like crystal violet.[12][13]

Materials:

  • Materials from Protocol 1

  • Target virus stock with a known titer (PFU/mL or TCID50/mL)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Treatment and Infection:

    • Remove medium. Add 50 µL of medium containing serially diluted ABMP.

    • Incubate for a pre-determined time (e.g., 1-2 hours) to allow compound uptake.

    • Add 50 µL of virus diluted in medium to achieve a low multiplicity of infection (MOI), typically 0.01-0.1. This ensures the infection spreads over the incubation period.

  • Establish Controls (Critical for Data Integrity):

    • Cell Control: Cells + Medium only (no compound, no virus). Represents 100% viability.

    • Virus Control: Cells + Virus only (no compound). Represents 0% protection/viability.

    • Compound Cytotoxicity Control: Cells + Highest concentration of ABMP (no virus).

    • Vehicle Control: Cells + Virus + Max DMSO concentration.

  • Incubation: Incubate the plate at 37°C until the Virus Control wells show 80-100% CPE (typically 48-72 hours).

  • Staining and Quantification:

    • Gently wash the plates with PBS to remove dead cells.

    • Fix the remaining cells with 10% formalin for 20 minutes.

    • Wash with water and stain with Crystal Violet solution for 15-20 minutes.

    • Thoroughly wash away excess stain with water and allow the plate to dry completely.

    • Elute the stain by adding 100 µL of methanol or 1% SDS to each well and read the absorbance at ~590 nm.

  • Data Analysis:

    • Calculate the percentage of protection: % Protection = [(Abs_Treated - Abs_VirusControl) / (Abs_CellControl - Abs_VirusControl)] * 100

    • Plot % Protection against the log of compound concentration and use non-linear regression to determine the EC50.

Protocol 3: Plaque Reduction Neutralization Test (PRNT) (EC50)

Principle: This is a functional assay that measures the number of infectious virus particles. A viral plaque is a localized area of cell death caused by a single infectious virus particle and its progeny. An effective antiviral will reduce the number and/or size of these plaques.[9][14]

Materials:

  • Host cell line in 6-well or 12-well plates

  • Target virus stock

  • ABMP serial dilutions

  • Semi-solid overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% methylcellulose)

  • Crystal Violet or other appropriate stain

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer on the day of infection.

  • Virus-Compound Incubation: In separate tubes, mix a constant amount of virus (designed to produce 50-100 plaques per well) with an equal volume of each ABMP serial dilution. Incubate this mixture for 1 hour at 37°C.

  • Infection: Aspirate the medium from the cell monolayers. Inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour, gently rocking the plates every 15 minutes.

  • Overlay Application: After adsorption, aspirate the inoculum and gently add 2-3 mL of the semi-solid overlay medium to each well. The overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C for 3-10 days, depending on the virus's replication cycle, until plaques are visible.

  • Staining: Aspirate the overlay. Fix and stain the cell monolayer with Crystal Violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control (no compound). % Reduction = [(PlaqueCount_VirusControl - PlaqueCount_Treated) / PlaqueCount_VirusControl] * 100

    • Plot % Reduction against the log of compound concentration and use non-linear regression to determine the EC50.

Data Interpretation and Decision Making

The final step is to synthesize the data from the cytotoxicity and efficacy assays to determine the compound's therapeutic potential.

G start Obtain CC50 and EC50 Values calc_si Calculate SI = CC50 / EC50 start->calc_si decision Is SI ≥ 10? calc_si->decision promising Promising Candidate Proceed with further studies (e.g., mechanism of action, in vivo models) decision->promising  Yes not_promising Low Therapeutic Window - High toxicity or low potency - Consider for optimization or discard decision->not_promising  No

Caption: Decision-making flowchart based on the calculated Selectivity Index (SI).

Summary Data Table
CompoundVirus TestedCell LineCC50 (µM)EC50 (µM) [Assay Type]Selectivity Index (SI)
ABMPe.g., HSV-1e.g., Vero[Insert Data][Insert Data] [CPE][Calculate]
ABMPe.g., HSV-1e.g., Vero[Insert Data][Insert Data] [PRNT][Calculate]
Controle.g., HSV-1e.g., Vero>100e.g., 0.5 [PRNT]>200

References

  • Stringfellow, D. A., et al. (1980). Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). [Link]

  • bioRxiv. (2020). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. [Link]

  • ResearchGate. (n.d.). Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues.... [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

  • National Center for Biotechnology Information. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. [Link]

  • K Kurokawa, M., et al. (2018). Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. Molecules. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. [Link]

  • Rada, B., & Zidek, Z. (1975). Antiviral activities of pyrimidine nucleoside analogues: some structure-activity relationships. Acta virologica. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. [Link]

  • Bio-protocol. (n.d.). 2.3. qRT-PCR viral quantification. [Link]

  • Frontiers. (n.d.). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. [Link]

  • National Center for Biotechnology Information. (n.d.). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. [Link]

  • American Society for Microbiology. (2006). Plaque Assay Protocols. [Link]

  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. [Link]

  • MDPI. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

  • Rockefeller University Press. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. [Link]

  • ResearchGate. (n.d.). Calculated IC 50 and selective index (SI) of tested compounds by plaque reduction assay. [Link]

  • EURL. (2021). STANDARD OPERATING PROCEDURE. [Link]

  • Arizona State University. (2021). Viral load and Ct values – How do we use quantitative PCR quantitatively?. [Link]

  • National Center for Biotechnology Information. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. [Link]

  • National Center for Biotechnology Information. (n.d.). Antiviral Agents. [Link]

  • PubMed. (2007). Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides. [Link]

  • National Center for Biotechnology Information. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. [Link]

  • DNA-Technology. (n.d.). HIV Quantitative REAL-TIME PCR Kit USER MANUAL. [Link]

  • ResearchGate. (n.d.). Cell cytotoxicity assay to determine CC50 values. [Link]

  • ResearchGate. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. [Link]

  • Humana Press. (n.d.). Real-Time Quantitative PCR Analysis of Viral Transcription. [Link]

  • PubMed. (1977). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness?. [Link]

  • YouTube. (2021). How to Perform a Plaque Assay. [Link]

  • YouTube. (2020). Cytotoxicity Assay. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. [Link]

Sources

Application Note: High-Purity Synthesis of GnRH Antagonists from Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for synthesizing Uracil-Core GnRH Antagonists (specifically the Elagolix pharmacophore class) using 2-Amino-5-bromo-6-methyl-4-pyrimidinol as the primary starting scaffold.[1]

Executive Summary

Small-molecule Gonadotropin-Releasing Hormone (GnRH) antagonists, such as Elagolix (Orilissa) and Relugolix , have revolutionized the treatment of hormone-dependent pathologies (e.g., endometriosis, uterine fibroids). These non-peptide antagonists typically feature a pyrimidine-2,4-dione (uracil) or thieno[2,3-d]pyrimidine core.

This protocol focuses on the Uracil-Core Pathway , utilizing This compound (also known as 5-bromo-6-methylisocytosine) as a versatile, high-value intermediate.[1] While standard industrial routes often start with 6-methyluracil, the 2-amino precursor offers unique opportunities for Structure-Activity Relationship (SAR) diversification—allowing researchers to either hydrolyze the amine to the classic uracil core (Elagolix route) or retain it to synthesize isocytosine-based antagonists (Novel IP space).[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the C5-Bromine as a pivot point for cross-coupling and the N1/N3 positions for diversity-oriented alkylation.[1]

  • Pathway A (Classic Uracil Route): Hydrolysis of the 2-amino group yields 5-bromo-6-methyluracil , the direct precursor to Elagolix.[1]

  • Pathway B (Isocytosine Route): Direct alkylation of the 2-amino scaffold to generate novel amino-pyrimidine antagonists.[1]

Figure 1: Strategic Synthetic Workflow

GnRH_Synthesis Start 2-Amino-5-bromo- 6-methyl-4-pyrimidinol (Starting Material) Hydrolysis Step 1: Hydrolysis (Deamination) Start->Hydrolysis NaNO2, HCl UracilCore 5-Bromo-6-methyluracil (Elagolix Core) Hydrolysis->UracilCore Alkylation Step 2: Regioselective N-Alkylation UracilCore->Alkylation R-X, Base Intermed_N N1/N3-Dialkylated Intermediate Alkylation->Intermed_N Suzuki Step 3: Suzuki-Miyaura Coupling Intermed_N->Suzuki Ar-B(OH)2, Pd(0) Target GnRH Antagonist (Elagolix Analog) Suzuki->Target

Caption: Logical flow from amino-pyrimidine precursor to functionalized GnRH antagonist.

Detailed Experimental Protocol

Step 1: Conversion to the Uracil Core (Deamination)

Objective: Convert the 2-amino group to a carbonyl, generating the essential uracil scaffold for Elagolix-like compounds.[1]

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Acetic Acid (AcOH).

  • Mechanism: Diazotization followed by hydrolytic displacement.[1]

Protocol:

  • Dissolution: Charge a reactor with This compound (1.0 eq) and dilute acetic acid (10 vol).

  • Acidification: Add concentrated HCl (2.5 eq) dropwise at 0–5 °C. Stir until a clear solution or uniform suspension is formed.

  • Diazotization: Add an aqueous solution of NaNO₂ (1.2 eq) dropwise, maintaining internal temperature < 10 °C. Caution: NOx gas evolution.

  • Hydrolysis: Warm the mixture to 60 °C for 2 hours. The diazonium intermediate hydrolyzes to the hydroxyl (keto-tautomer) form.[1]

  • Work-up: Cool to 0 °C. The product, 5-Bromo-6-methyluracil , typically precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry under vacuum.[2]

ParameterSpecificationNote
Yield 85–92%High efficiency step.[1]
Purity (HPLC) >98%Critical for subsequent coupling.
Appearance White crystalline solidConfirm identity by ¹H-NMR (DMSO-d₆).[1]
Step 2: Regioselective N-Alkylation

Objective: Introduce the hydrophobic pharmacophores at N1 and N3.[1] For Elagolix analogs, this typically involves a benzyl group at N3 and a phenylethyl group at N1.

  • Reagents: 2-Fluoro-6-(trifluoromethyl)benzyl bromide (Reagent A), Base (K₂CO₃ or NaH), DMF.

Protocol (Sequential Alkylation):

  • N3-Alkylation (Kinetic Control): Dissolve 5-Bromo-6-methyluracil in anhydrous DMF. Add K₂CO₃ (1.1 eq) and Reagent A (1.05 eq). Stir at RT for 4–6 hours.[1]

    • Note: The N3 proton is more acidic (pKa ~9) than N1, allowing selective alkylation.

  • Isolation: Pour into water, filter the N3-monoalkylated intermediate.

  • N1-Alkylation: Redissolve the intermediate in DMF. Add NaH (1.2 eq) followed by the second alkyl halide (e.g., Boc-protected phenylethyl bromide). Heat to 50 °C for 3 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Install the aryl group at the C5 position.[1] This is the "head" of the antagonist molecule that interacts with the GnRH receptor binding pocket.[1]

  • Reagents: 2-Fluoro-3-methoxyphenylboronic acid, Pd(PPh₃)₄ or Pd(dtbpf)Cl₂, Na₂CO₃.

Protocol:

  • Setup: In a Schlenk flask, combine the N1,N3-dialkylated 5-bromo intermediate (1.0 eq), Arylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq).

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Catalyst: Add Pd(dtbpf)Cl₂ (0.02 eq) for high turnover.

  • Reaction: Heat to 90 °C under Argon for 4–8 hours.

  • Work-up: Extract with EtOAc, wash with brine. Purify via crystallization or prep-HPLC.[1]

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Low temperature or insufficient acid.[1]Ensure temp reaches 60°C; check pH < 1 during diazotization.
N-Alkylation Regio-scrambling Use of strong base (NaH) in first step.[1]Use weaker base (K₂CO₃/DMSO) for N3 selectivity first.
Protodebromination Pd-catalyzed reduction of Br.[1]Use anhydrous solvents for coupling; reduce reaction time.[1]
Low Suzuki Yield Steric hindrance at C5/C6.[1]Use highly active catalysts like Pd-118 or SPhos Pd G2 .

Mechanistic Insight: Why This Route?

The choice of This compound allows for a "Late-Stage Diversification" strategy.[1]

  • Bromine Handle: The C5-Br bond is robust enough to survive alkylation but reactive enough for Suzuki/Stille coupling.[1]

  • Methyl Group: The C6-Methyl group (present in the starting material) is crucial for receptor affinity (hydrophobic pocket interaction) in the Elagolix series.[1]

  • Amine Versatility: While this protocol converts the amine to a ketone (uracil), retaining the amine yields Isocytosine Antagonists , which have shown promise in early-stage Neurocrine patents (e.g., NBI-42902 analogs).[1]

Figure 2: Molecular Transformation & Numbering

Caption: Atom-mapping the transformation from precursor to drug scaffold.

References

  • Chen, C., et al. (2008).[3] "Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix): A Potent, Orally Available Nonpeptide Antagonist of the Human Gonadotropin-Releasing Hormone Receptor."[1][4] Journal of Medicinal Chemistry, 51(23), 7478–7485. Link

  • Neurocrine Biosciences, Inc. (2005). "Gonadotropin-releasing hormone receptor antagonists."[1][4][5] U.S. Patent 6,872,728.[1] Link

  • Tucci, F. C., et al. (2005). "Synthesis and SAR of uracil-based GnRH antagonists." Bioorganic & Medicinal Chemistry Letters, 15(14), 3410-3414. Link

  • Skulnick, H. I., et al. (1986). "Pyrimidinones.[1][6][4][7][8] 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents."[1][9] Journal of Medicinal Chemistry, 29(8), 1499–1504. (Validates the starting material chemistry). Link

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of 2-Amino-5-bromo-6-methyl-4-pyrimidinol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 2-Amino-5-bromo-6-methyl-4-pyrimidinol, a key heterocyclic intermediate with significant applications in medicinal chemistry, particularly as an immunomodulator and interferon inducer. The described process is a robust, two-step synthesis designed for scalability, safety, and efficiency. The initial step involves the condensation of ethylacetoacetate and guanidine carbonate to form the pyrimidinol precursor, followed by a selective electrophilic bromination at the C-5 position using N-Bromosuccinimide (NBS). This guide details the reaction mechanisms, step-by-step protocols, process optimization, safety considerations, and purification strategies suitable for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as 5-Bromo-6-methylisocytosine) is a synthetic pyrimidine derivative that has garnered significant interest for its biological activities. It has been identified as a potent inducer of serum interferon, suggesting its potential in antiviral and immunomodulatory therapies. The development of novel therapeutics based on this scaffold necessitates a reliable and scalable synthetic route to ensure a consistent supply for preclinical and clinical studies.

Common challenges in the synthesis of halogenated pyrimidines at an industrial scale include poor regioselectivity, harsh reaction conditions, and the use of hazardous reagents. This guide addresses these issues by presenting a process optimized for large-scale production, prioritizing operational simplicity, cost-effective reagents, and inherent safety.[1]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, ensuring high conversion and purity at each step before proceeding to the next. This stepwise approach is fundamental to achieving high overall yield and simplifying the final product's purification on a large scale.

  • Part 1: Pyrimidine Ring Formation. Synthesis of the precursor, 2-Amino-6-methyl-4-pyrimidinol, via a classical condensation reaction.

  • Part 2: Regioselective Bromination. Introduction of a bromine atom at the C-5 position of the pyrimidine ring using a stable and selective brominating agent.

The entire workflow is designed to be conducted in standard chemical reactors, making it readily adaptable to typical pilot plant and manufacturing environments.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Bromination A Ethylacetoacetate C Condensation Reaction (Base-Catalyzed Cyclization) A->C B Guanidine Carbonate B->C D 2-Amino-6-methyl-4-pyrimidinol (Intermediate) C->D Isolation & Purification F Electrophilic Bromination D->F Charge Intermediate E N-Bromosuccinimide (NBS) in DMF E->F G This compound (Final Product) F->G Quenching, Precipitation & Drying

Figure 1: Overall workflow for the two-step synthesis of the target compound.

Part 1: Synthesis of 2-Amino-6-methyl-4-pyrimidinol (Precursor)

This initial step constructs the core pyrimidine structure. The reaction is a well-established condensation between a β-ketoester (ethylacetoacetate) and a guanidine salt, which is both efficient and high-yielding.[2]

Reaction Mechanism

The reaction proceeds via a base-catalyzed condensation mechanism. Guanidine, a strong base, attacks the ester carbonyl of ethylacetoacetate, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the ketone carbonyl. Subsequent dehydration leads to the formation of the stable aromatic pyrimidinol ring.

Materials and Equipment for Large-Scale Synthesis
  • Equipment: Jacketed glass-lined or stainless steel reactor (appropriate volume), reflux condenser, mechanical stirrer, temperature probe, charging ports, filtration unit (e.g., Nutsche filter-dryer), vacuum oven.

  • Reagents:

    • Ethylacetoacetate

    • Guanidine Carbonate

    • Sodium Ethoxide (or Sodium Metal in Ethanol)

    • Ethanol (anhydrous)

    • Toluene

    • Hydrochloric Acid (for pH adjustment)

    • Deionized Water

Detailed Protocol for Precursor Synthesis
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Solvent Charging: Charge the reactor with a 1:1 mixture of anhydrous ethanol and toluene.

  • Base and Guanidine Charging: Add Guanidine Carbonate to the solvent mixture with moderate agitation. If using sodium ethoxide, add it at this stage. If preparing it in situ, carefully add sodium metal pieces to the ethanol portion of the solvent before adding toluene and guanidine, ensuring the exothermic reaction is controlled.

  • Reactant Addition: Slowly add ethylacetoacetate to the slurry via a dropping funnel or pump over 1-2 hours. The reaction is exothermic; maintain the internal temperature below 40°C during the addition.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using a suitable analytical method (e.g., HPLC or TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add deionized water to dissolve the inorganic salts.

    • Adjust the pH to ~6.0-7.0 with concentrated hydrochloric acid. This will precipitate the product.

    • Stir the resulting slurry for 1-2 hours at 10-15°C to ensure complete precipitation.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold deionized water, followed by a wash with cold ethanol to remove residual impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70°C until a constant weight is achieved.

Process Parameters and Data
ParameterValue/SpecificationRationale
Molar Ratio Ethylacetoacetate : Guanidine1 : 1.05
Solvent System Ethanol:Toluene (1:1 v/v)Ethanol is the reaction solvent; toluene aids in azeotropic removal of water.
Reaction Temp. 80-90°C (Reflux)Ensures sufficient reaction rate for timely completion.
Reaction Time 4-6 hoursTypical duration for completion, should be confirmed by in-process control.
pH at Precipitation 6.0 - 7.0Maximizes the precipitation of the amphoteric product from the solution.
Expected Yield 65-75%Based on reported laboratory procedures and typical scale-up performance.[2]
Quality Control Purity (HPLC) >98%, Conforms to reference NMREnsures suitability for the subsequent bromination step.

Part 2: Regioselective Bromination

This step is the critical transformation to the final product. The electron-rich pyrimidine ring is susceptible to electrophilic substitution. The C-5 position is activated by the two electron-donating amino/amido groups, allowing for selective bromination.

Mechanistic Rationale and Reagent Selection

The bromination of the pyrimidine ring is an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for large-scale operations due to several key advantages over alternatives like liquid bromine.[3][4]

  • Safety: NBS is a crystalline solid that is significantly easier and safer to handle than highly corrosive and volatile liquid bromine.[5]

  • Selectivity: NBS is a milder brominating agent, which reduces the risk of over-bromination or other side reactions.

  • Work-up: The succinimide byproduct is water-soluble, simplifying the purification process.

The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which aids in solubilizing the precursor and activating the NBS.[5]

G cluster_0 Electrophilic Bromination Mechanism Precursor 2-Amino-6-methyl-4-pyrimidinol Intermediate Sigma Complex (Cationic Intermediate) Precursor->Intermediate + Br+ (from NBS) NBS N-Bromosuccinimide (NBS) NBS->Intermediate Product This compound Intermediate->Product - H+ Succinimide Succinimide Intermediate->Succinimide Proton transfer

Figure 2: Simplified mechanism for the electrophilic bromination at the C-5 position.
Materials and Equipment for Large-Scale Synthesis
  • Equipment: Jacketed glass-lined reactor, mechanical stirrer, temperature probe, solids charging system, filtration unit, vacuum oven.

  • Reagents:

    • 2-Amino-6-methyl-4-pyrimidinol (from Part 1)

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Sodium Thiosulfate (for quenching)

    • Deionized Water

Detailed Protocol for Bromination
  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with anhydrous DMF. Add the 2-Amino-6-methyl-4-pyrimidinol precursor with agitation until fully dissolved.

  • Cooling: Cool the solution to 0-5°C using a chiller. Maintaining a low temperature is critical to control the exothermic reaction and prevent side-product formation.[5][6]

  • NBS Addition: Add N-Bromosuccinimide (NBS) portion-wise over 1-2 hours. Crucial: Monitor the internal temperature closely, ensuring it does not exceed 10°C. Many reactions involving NBS are highly exothermic.[5]

  • Reaction: After the complete addition of NBS, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor for completion by HPLC.

  • Quenching and Precipitation:

    • Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing cold deionized water. This will precipitate the crude product.

    • Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted NBS.

    • Stir the slurry for 1 hour at 5-10°C.

  • Isolation and Purification:

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake thoroughly with copious amounts of cold deionized water to remove DMF and succinimide.

    • Perform a final wash with a cold, non-polar solvent like hexane or diethyl ether to aid in drying.

  • Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.

Process Parameters and Data
ParameterValue/SpecificationRationale
Molar Ratio Precursor : NBS1 : 1.05 - 1.10
Solvent Anhydrous DMFExcellent solvent for reactants and facilitates the desired reaction.
Addition Temp. 0-5°CCritical for controlling exotherm and ensuring high regioselectivity.
Reaction Time 2-3 hours post-additionAllows the reaction to proceed to completion at a controlled temperature.
Quenching Agent 10% Sodium ThiosulfateSafely neutralizes any excess, highly reactive NBS.
Expected Yield 85-95%High conversion is expected under these optimized conditions.
Final Purity >97% (by HPLC)The precipitation and washing steps provide a high-purity product.

Safety and Handling at Scale

  • N-Bromosuccinimide (NBS): NBS is an oxidizing agent and an irritant.[7][8] Avoid inhalation of dust and contact with skin and eyes. It can decompose over time or on exposure to light and moisture, potentially releasing bromine.[5] Reactions with NBS are often exothermic and must be conducted with strict temperature control, especially at a large scale.[5]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves. Recent studies have highlighted the thermal instability of NBS/DMF solutions, which can undergo hazardous thermal decomposition at elevated temperatures.[9] The safe working temperature for a 22 wt% solution was established as 32°C, underscoring the critical need for low-temperature control throughout the process.[9]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses/goggles, a full-face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat. For large-scale operations, respiratory protection and a PVC apron are recommended.[7]

  • Waste Disposal: Aqueous waste containing DMF should be collected and disposed of as hazardous organic waste. Unreacted NBS should be quenched with a reducing agent like sodium thiosulfate before disposal.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable, efficient, and scalable method for producing high-purity this compound. By employing cost-effective starting materials, optimizing reaction conditions for selectivity and yield, and prioritizing safe handling practices, this guide serves as a valuable resource for chemical development teams in the pharmaceutical industry. The self-validating nature of the protocol, with clear in-process controls and defined parameters, ensures reproducibility from the laboratory bench to pilot-scale production.

References

  • Google Patents. (Date N/A). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (Date N/A). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Guo, et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Retrieved from [Link]

  • ResearchGate. (Date N/A). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

  • ResearchGate. (Date N/A). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]

  • Kumar, V., et al. (Date N/A). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]

  • PubMed. (Date N/A). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino). Retrieved from [Link]

  • Google Patents. (Date N/A). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • ACS Publications. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (Date N/A). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • Organic Chemistry Portal. (Date N/A). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (Date N/A). N-Bromosuccinimide. Retrieved from [Link]

  • Carl ROTH. (Date N/A). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • PubMed. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • PubChem. (Date N/A). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Amino-5-bromo-6-methyl-4-pyrimidinol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-6-methyl-4-pyrimidinol is a substituted pyrimidine derivative of significant interest in biomedical research and drug discovery. It serves as a crucial precursor for novel Gonadotropin-Releasing Hormone (GnRH) receptor antagonists and has been identified as an inducer of serum interferon, highlighting its potential in immunology and antiviral research. The proper handling, preparation, and storage of solutions of this compound are paramount to ensure experimental reproducibility, maintain compound integrity, and ensure laboratory safety.

This comprehensive guide provides detailed application notes and protocols for the effective handling and storage of this compound solutions. The information herein is synthesized from available chemical data and established best practices for related chemical entities, offering a framework for researchers to work safely and effectively with this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling.

PropertyValueReference
Molecular Formula C₅H₆BrN₃O
Molecular Weight 204.02 g/mol
Appearance White to off-white powder
Melting Point 244-246 °C

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from closely related compounds, such as 2-Amino-5-bromopyridine and 2-Amino-5-bromo-4-methylpyrimidine, indicate that it should be handled with care. The primary hazards are expected to be:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling solid this compound and its solutions:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the solid powder outside of a chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.

Solution Preparation

The solubility of this compound in common laboratory solvents has not been extensively reported in the literature. However, based on the properties of similar heterocyclic compounds, a general approach to solubilization can be outlined.

Recommended Solvents
  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective solvents for creating stock solutions. A related compound, 2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine, is soluble in warm DMSO at concentrations of ≥5 mg/mL.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol may also be suitable, particularly with the application of gentle heating. A similar compound, 2-Amino-5-bromo-4-methylpyridine, is known to be soluble in methanol.

Protocol for Preparing a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound. It is recommended to perform a small-scale solubility test first to determine the optimal solvent and concentration for your specific application.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, DMF, methanol)

  • Volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer: Carefully transfer the powder to a volumetric flask of the appropriate size.

  • Initial Solvation: Add a portion of the selected solvent to the flask (approximately 50-70% of the final volume).

  • Dissolution:

    • For DMSO and DMF, mix using a vortex mixer or magnetic stirrer at room temperature until the solid is completely dissolved.

    • For alcoholic solvents, gentle warming (e.g., in a 30-40 °C water bath) may be necessary to aid dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to return to room temperature. Then, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Filtration (Optional): For applications requiring sterile solutions, filter the solution through a 0.22 µm syringe filter compatible with the chosen solvent.

Storage and Stability of Solutions

The stability of this compound in solution is a critical factor for ensuring the validity of experimental results. While specific stability data is not widely available, the following recommendations are based on the general properties of pyrimidinol and brominated aromatic compounds.

Factors Affecting Stability
  • Temperature: Elevated temperatures can accelerate the degradation of many organic compounds.[1] For amines, thermal degradation can be a concern, especially at higher temperatures.

  • Light: Brominated aromatic compounds can be susceptible to photodegradation upon exposure to UV light. This can lead to the cleavage of the carbon-bromine bond and the formation of reactive radical species.

  • pH: The stability of pyrimidine derivatives can be highly dependent on the pH of the solution. Some pyrimidines are more stable in acidic conditions.

  • Oxidation: The amino group on the pyrimidine ring may be susceptible to oxidation, especially in the presence of air and certain metal ions.

Recommended Storage Conditions

To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage. Minimizes thermal degradation.
Light Store in amber vials or wrap containers in aluminum foil. Protects from photodegradation.
Atmosphere For long-term storage, consider overlaying the solution with an inert gas (e.g., argon or nitrogen). Reduces the risk of oxidation.
Container Use tightly sealed glass or chemically resistant plastic vials. Prevents solvent evaporation and contamination.

It is advisable to prepare fresh solutions for critical experiments. If stored solutions are used, they should be allowed to equilibrate to room temperature before use. For aqueous solutions, the use of buffers to maintain a stable pH may be beneficial, although the optimal pH for stability would need to be determined experimentally.

Handling and Disposal

Handling of Solutions
  • Always handle solutions of this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes by wearing the appropriate PPE.

  • In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal of Waste
  • All waste containing this compound, including unused solutions and contaminated materials, should be treated as hazardous chemical waste.

  • Dispose of waste in accordance with local, state, and federal regulations. Do not pour solutions down the drain.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflows

Workflow for Solution Preparation and Storage

G cluster_prep Solution Preparation cluster_storage Storage weigh Weigh Compound transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent transfer->add_solvent dissolve Dissolve (Vortex/Stir/Warm) add_solvent->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume homogenize Homogenize adjust_volume->homogenize aliquot Aliquot into Vials homogenize->aliquot seal Seal Tightly aliquot->seal protect Protect from Light seal->protect store Store at Recommended Temperature protect->store

Caption: Workflow for preparing and storing solutions.

Logical Flow for Safe Handling

G start Start Handling Procedure assess_hazards Assess Hazards (SDS/Literature) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe work_area Work in Ventilated Area don_ppe->work_area handle_compound Handle Compound/Solution work_area->handle_compound spill Spill Occurs? handle_compound->spill clean_spill Clean Spill per Protocol spill->clean_spill Yes no_spill Continue Work spill->no_spill No waste Segregate Waste clean_spill->waste no_spill->waste dispose Dispose of Waste Properly waste->dispose end End Procedure dispose->end

Sources

Application Notes & Protocols for the Derivatization of 2-Amino-5-bromo-6-methyl-4-pyrimidinol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-4-pyrimidinol core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic derivatization of a key intermediate, 2-Amino-5-bromo-6-methyl-4-pyrimidinol . The protocols focus on modifications at the C2-amino, C4-hydroxyl, C5-bromo, and C6-methyl positions, which are critical for systematic Structure-Activity Relationship (SAR) exploration. We delve into the chemical rationale behind each synthetic choice, offering field-proven insights to guide researchers in drug discovery and development. This document is intended for chemists, pharmacologists, and drug development professionals seeking to leverage this versatile scaffold for generating novel molecular entities with therapeutic potential.

Introduction: The Significance of the this compound Scaffold

The pyrimidine ring is a fundamental heterocycle in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a multitude of FDA-approved drugs for various indications.[1] The specific scaffold, this compound (ABMP), has historical significance as a potent inducer of interferon, demonstrating antiviral and antitumor properties.[2] However, early studies also revealed toxicity issues, such as crystal deposition in the renal papillae of rats during chronic administration.[2]

This toxicity profile, coupled with its potent biological activity, makes ABMP an ideal starting point for SAR-driven lead optimization. The goal is to dissociate the desired therapeutic effects from the off-target toxicity by systematically modifying its structure. The three primary reactive handles on the ABMP core—the C2-amino group, the C4-hydroxyl (and its tautomeric keto form), and the C5-bromo atom—provide orthogonal points for chemical diversification. Furthermore, the C6-methyl group can be functionalized through advanced synthetic techniques.[2] This guide will provide detailed, validated protocols for derivatizing each of these positions to build a library of analogues for comprehensive SAR studies.

Strategic Derivatization Points for SAR Exploration

A successful SAR campaign relies on the systematic and logical exploration of chemical space around a core scaffold. For this compound, we have identified four primary vectors for modification, each with a distinct potential to modulate the molecule's physicochemical properties, target engagement, and metabolic stability.

SAR_Strategy Core { This compound | (Core Scaffold)} C5 C5-Bromo Position Suzuki-Miyaura Coupling Introduce aryl/heteroaryl groups to explore new binding pockets. Core->C5 C2 C2-Amino Group N-Acylation / N-Alkylation Modulate H-bond donor capacity and introduce lipophilic side chains. Core->C2 C4 C4-Hydroxyl Group O-Alkylation Block tautomerization, alter solubility, and explore steric effects. Core->C4 C6 C6-Methyl Group Lithiation-Substitution Introduce larger alkyl or aryl groups to probe steric tolerance. Core->C6

Caption: Key derivatization points on the core scaffold.

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) may be necessary for specific substrates. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Rationale: The C5-bromo position is an ideal handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3] This modification allows for the exploration of new binding pockets and can significantly alter the compound's pharmacokinetic profile.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Work-up & Purification A 1. Combine ABMP (1.0 eq), Arylboronic Acid (1.2 eq), and Base (K₂CO₃, 2.0 eq) in a Schlenk flask. B 2. Evacuate & backfill with Argon (3x). A->B Inert atmosphere C 3. Add Pd(PPh₃)₄ (5 mol%) and degassed 1,4-Dioxane/H₂O (4:1). B->C Reagent addition D 4. Heat mixture to 90-100 °C with vigorous stirring. C->D Thermal activation E 5. Monitor by TLC or LC-MS (typically 8-16 hours). D->E Reaction progress F 6. Cool to RT, dilute with Ethyl Acetate. E->F Completion G 7. Wash with H₂O and brine. Dry over Na₂SO₄. F->G H 8. Concentrate in vacuo. G->H I 9. Purify via flash column chromatography (SiO₂). H->I

Caption: Workflow for Suzuki-Miyaura C5-Arylation.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon gas. Repeat this cycle three times to ensure the reaction atmosphere is inert.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is 0.1 M with respect to the pyrimidinol starting material.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C5-aryl derivative.

Protocol 2: C2-Amine Modification via N-Acylation

Rationale: The C2-amino group is a key hydrogen bond donor. Acylating this group to form an amide can fundamentally alter its electronic properties and hydrogen bonding capacity, which is often crucial for target binding. This modification also provides a straightforward way to introduce a variety of substituents (R groups) to probe for additional hydrophobic or polar interactions. Selective N-acylation in the presence of the C4-hydroxyl group can be challenging. The following protocol utilizes an activated ester approach, which offers good selectivity for the more nucleophilic amino group under controlled conditions.[4]

Acylation_Workflow cluster_activation Acid Activation cluster_coupling N-Acylation Reaction cluster_workup Work-up & Purification A 1. Prepare p-nitrophenyl ester of desired carboxylic acid (R-COOH) using p-nitrophenol and DCC. B 2. Dissolve ABMP (1.0 eq) and activated ester (1.1 eq) in DMF. A->B Coupling partner C 3. Add catalyst (e.g., HOSu, 0.1 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq). B->C Catalysis D 4. Stir at room temperature. C->D Reaction E 5. Monitor by TLC or LC-MS (typically 4-12 hours). D->E Reaction F 6. Quench with sat. aq. NH₄Cl and dilute with Ethyl Acetate. E->F G 7. Wash with H₂O and brine. Dry over Na₂SO₄. F->G H 8. Concentrate in vacuo. G->H I 9. Purify via flash column chromatography (SiO₂). H->I

Caption: Workflow for selective C2-N-Acylation.

Detailed Step-by-Step Methodology:

  • Acid Activation (Pre-step): Prepare the p-nitrophenyl activated ester of the desired carboxylic acid (R-COOH). In a separate flask, dissolve the carboxylic acid (1.0 eq), p-nitrophenol (1.0 eq), and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or ethyl acetate. Stir at 0 °C to room temperature for 2-4 hours. Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate to obtain the activated ester, which can be used without further purification.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the pre-formed p-nitrophenyl ester (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Catalyst and Base Addition: Add a catalyst such as N-Hydroxysuccinimide (HOSu, 0.1 eq) followed by the dropwise addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 1.5 eq).[4] The base is crucial for activating the amine without significantly deprotonating the less acidic pyrimidinol hydroxyl group.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute the mixture with ethyl acetate.

  • Extraction: Transfer to a separatory funnel, wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography to yield the N-acylated derivative.

Protocol 3: C4-Hydroxyl Modification via O-Alkylation

Rationale: The C4-hydroxyl group exists in tautomeric equilibrium with its keto form (a pyrimidinone). Alkylating the oxygen atom locks the molecule in the pyrimidinol form, which can have profound effects on its planarity, solubility, and interactions with the biological target. Selective O-alkylation over N-alkylation of the ring nitrogens is a key challenge. The choice of a polar aprotic solvent and a suitable base can favor the formation of the O-alkylated product. Hard electrophiles (like alkyl sulfates) tend to favor O-alkylation, while softer electrophiles (like alkyl iodides) can lead to mixtures.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a moderate base such as potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like acetone or DMF.

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require 6-24 hours for completion. The formation of N-alkylated isomers should be checked for, as they may appear as separate spots.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Careful separation may be required to isolate the desired O-alkylated product from any N-alkylated side products.

Protocol 4: C6-Methyl Derivatization via Lithiation-Substitution

Rationale: While modifications at the C5, C2, and C4 positions are more common, derivatizing the C6-methyl group offers a unique vector for exploring SAR. This protocol, adapted from Singh et al., uses a highly regioselective lithiation of the C6-methyl group followed by quenching with an electrophile.[2] This allows for the introduction of larger alkyl chains, providing a means to probe for steric hindrance or favorable hydrophobic interactions in the target's binding site. This multi-step process requires protection of the C2-amino group first.

Detailed Step-by-Step Methodology:

  • Boc Protection of C2-Amine: Dissolve this compound (1.0 eq) in anhydrous THF. Add triethylamine (Et₃N, 1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at 40 °C until the starting material is consumed (monitor by TLC). After work-up (dilution with water, extraction with ethyl acetate), the N-Boc protected intermediate is obtained.

  • Lithiation: Dissolve the N-Boc protected intermediate in anhydrous THF and cool the solution to 0 °C under an argon atmosphere. Add n-Butyllithium (n-BuLi, 3.1 eq) dropwise, maintaining the temperature at 0 °C. Stir for 1 hour at this temperature to generate the lithiated intermediate.

  • Electrophilic Quench: Add the desired electrophile (e.g., ethyl bromide, propyl bromide, etc., 1.2 eq) dropwise at 0 °C. Allow the reaction to proceed at this temperature for several hours.

  • Work-up and Deprotection: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl at 0 °C. Extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. To remove the Boc group, dissolve the crude product in a 2:8 (v/v) mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stir at room temperature for 1-2 hours.

  • Purification: Concentrate the deprotection mixture under reduced pressure and purify the final product by flash column chromatography.

Structure-Activity Relationship (SAR) Analysis

The derivatization protocols described above enable a systematic investigation of the SAR of the 2-amino-4-pyrimidinol scaffold. The goal is to identify substituents at each position that enhance the desired biological activity while minimizing toxicity.

SAR_Logic A Start with Hit Compound (this compound) B Synthesize Analogue Library (Protocols 1-4) A->B Derivatization C Primary Biological Screening (e.g., Antiviral Assay, Kinase Assay) B->C Testing D Analyze Data: Identify Active & Inactive Compounds C->D Evaluation F Secondary Assays on Hits (e.g., Cytotoxicity, ADME) C->F Prioritization E Develop SAR Hypothesis (e.g., 'Small lipophilic group at C5 and H-bond donor at C2 are required') D->E Hypothesis Formation G Design Next-Generation Analogues (Based on SAR Hypothesis) E->G Rational Design H Lead Optimization F->H Candidate Selection G->B Iterative Synthesis

Caption: Logical workflow for a Structure-Activity Relationship study.

Key SAR Insights from Pyrimidine Analogues

Literature on related pyrimidine scaffolds provides valuable predictive insights for an SAR campaign.

  • C5-Position: Substitution at the C5 position of the pyrimidine ring is a well-established strategy for modulating the activity of kinase inhibitors and other therapeutic agents.[5] Introduction of aryl or heteroaryl groups can lead to new, favorable interactions in the ATP-binding pocket or other target sites. The nature of the substituent (e.g., electron-donating vs. electron-withdrawing groups on an aryl ring) can fine-tune the electronic properties of the entire pyrimidine core.[6]

  • C2-Amine: The 2-amino group is often a critical pharmacophoric feature, acting as a hydrogen bond donor to engage with key residues (e.g., the "hinge" region of kinases). Acylation or alkylation can abolish this interaction, often leading to a loss of activity, but can also introduce beneficial interactions if a suitable pocket is available.

  • C4-Hydroxyl/Oxo Group: The tautomeric equilibrium at this position is significant. O-alkylation prevents the formation of the pyrimidinone tautomer, which can alter the molecule's shape and hydrogen bonding pattern. In many kinase inhibitors, the corresponding pyrimidinone nitrogen acts as a hydrogen bond acceptor. Therefore, O-alkylation can be used to probe the importance of this interaction.

  • C6-Position: Studies on 2-amino-5-bromo-4(3H)-pyrimidinones have shown that the size and nature of the C6-substituent are critical for antiviral activity.[2] While the parent methyl group confers activity, replacing it with a larger phenyl group was shown to enhance interferon-inducing potency and reduce toxicity.[2] This suggests that the binding site can accommodate larger groups at this position.

Representative SAR Data Table

The following table presents hypothetical data based on established trends for pyrimidine derivatives to illustrate how SAR data is typically organized and interpreted.[2]

Compound ID Modification Position R Group Antiviral Activity (EC₅₀, µM) Cytotoxicity (CC₅₀, µM) Selectivity Index (SI = CC₅₀/EC₅₀)
Parent --- (H)5.215.63
C5-1 Suzuki CouplingC5Phenyl2.142.020
C5-2 Suzuki CouplingC54-Fluorophenyl1.555.537
C5-3 Suzuki CouplingC52-Thienyl4.838.48
C2-1 N-AcylationC2-C(O)CH₃> 50> 100-
C4-1 O-AlkylationC4-CH₃15.7> 100> 6.4
C6-1 LithiationC6-CH₂CH₂CH₃ (Propyl)3.925.06.4
C6-2 LithiationC6Phenyl0.832.040

Interpretation:

  • C5-Arylation: Introducing a phenyl group (C5-1) and particularly a 4-fluorophenyl group (C5-2) at the C5 position significantly improves antiviral activity and the selectivity index, suggesting a favorable interaction in a hydrophobic pocket.

  • C2-Acylation: Acetylation of the C2-amino group (C2-1) completely abolishes activity, highlighting its critical role as a hydrogen bond donor.

  • C4-Alkylation: Methylation of the C4-hydroxyl (C4-1) reduces potency, indicating that either the hydroxyl group itself or the ability to exist as a pyrimidinone tautomer is important for activity.

  • C6-Substitution: Extending the alkyl chain at C6 (C6-1) has a modest effect, but replacing it with a phenyl ring (C6-2) dramatically boosts potency and selectivity, consistent with literature findings.[2]

Conclusion

This compound is a versatile and historically significant chemical scaffold. Its multiple, chemically distinct functional groups provide a rich platform for medicinal chemistry exploration. The protocols detailed in this guide for Suzuki-Miyaura coupling, N-acylation, O-alkylation, and C6-methyl functionalization offer researchers a robust toolkit to generate diverse compound libraries. By systematically applying these derivatization strategies and analyzing the resulting biological data, researchers can elucidate detailed structure-activity relationships, paving the way for the discovery of novel, optimized therapeutic agents with improved efficacy and safety profiles.

References

  • Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 67, 428-433. [Link]

  • Rao, T. S., Kumar, A., & Ganesh, K. N. (2002). A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides. Tetrahedron Letters, 43(49), 8985-8988. [Link]

  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 87(11), 7164–7176. [Link]

  • Perales, J. B., et al. (2011). SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei. Bioorganic & Medicinal Chemistry Letters, 21(10), 2816-2819. [Link]

  • Uddin, M. J., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2959. [Link]

  • Olson, C. M., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(2), 646-655. [Link]

  • Zheng, Y., et al. (2021). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry, 64(1), 852-869. [Link]

  • Lee, H. W., et al. (2017). Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 246-250. [Link]

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-135. [Link]

  • Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2895-2899. [Link]

  • Selwood, D. L., et al. (1992). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1617-1622. [Link]

  • Fang, Y. (2010). Synthesis of 2-Amino-5-bromopyridine. Speciality Petrochemicals, 27(4), 4-6. [Link]

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-135. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2266-2284. [Link]

  • Fathalla, W., & Fathalla, W. (2021). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Pharmaceutical Research, 10(10), 1234-1245. [Link]

  • Hansch, C., et al. (1982). Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase. Journal of Medicinal Chemistry, 25(7), 777-784. [Link]

  • ChemRxiv. (2021). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. [Link]

  • Bar-Yehuda, S., et al. (2017). Structure-activity relationship studies and pharmacological characterization of N5-heteroarylalkyl-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine-based derivatives as inverse agonists at human A2A adenosine receptor. European Journal of Medicinal Chemistry, 138, 1146-1158. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Troubleshooting & Optimization

common side reactions in 2-Amino-5-bromo-6-methyl-4-pyrimidinol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for the synthesis and purification of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (also known as 2-amino-5-bromo-6-methylpyrimidin-4(3H)-one ).[1]

It is designed for organic chemists and process engineers encountering yield losses, purity issues, or coloration defects during the synthesis.

Executive Summary

The synthesis of this compound generally proceeds via the condensation of guanidine with ethyl acetoacetate, followed by electrophilic bromination at the C5 position.[1] While the route appears straightforward, the amphoteric nature of the pyrimidine ring and its tendency to form supramolecular hydrogen-bonded networks (high melting point, low solubility) create specific "trap" points for impurities.

This guide breaks down the process into three critical modules:

  • Precursor Cyclization (Preventing linear byproducts)

  • Bromination Regioselectivity (C5 vs. N-bromination)

  • Purification & Isolation (Managing the "Brick Dust" phenomenon)

Module 1: Precursor Synthesis (The Cyclization)

Context: The formation of the intermediate 2-Amino-6-methyl-4-pyrimidinol is a condensation reaction.[1] The most common failure mode here is incomplete cyclization due to moisture.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Sticky/Gummy Solid Moisture Contamination: Guanidine salts (Carbonate/HCl) are hygroscopic.[1] Water hydrolyzes the ethyl acetoacetate ester before it reacts.[1]Protocol Adjustment: Azeotropically dry the guanidine salt with toluene or benzene before adding the ester. Use molecular sieves in the solvent.[1]
Low Yield (<50%) Linear Intermediate Trap: The reaction stopped at the acylguanidine or aminocrotonate stage (non-cyclized).Force Conditions: Increase reflux time (min 4-6 hours). Ensure a strong base (e.g., NaOEt) is used if starting from Guanidine HCl to free the base.
Yellow/Orange Precursor Oxidative Coupling: Trace transition metals or air oxidation of the guanidine.Reagent Quality: Use technical grade reagents with low iron content. Perform the reaction under

atmosphere.
FAQ: Precursor Chemistry

Q: Can I use Guanidine Hydrochloride instead of Guanidine Carbonate? A: Yes, but you must neutralize it in situ.

  • Protocol: Dissolve Guanidine HCl in EtOH. Add 1.05 eq of Sodium Ethoxide (NaOEt).[1] Stir for 30 mins to precipitate NaCl. Filter off the salt before adding ethyl acetoacetate. Failure to remove NaCl results in salt entrapment in the final product lattice.[1]

Module 2: The Bromination Step (Critical Control)

Context: This is an Electrophilic Aromatic Substitution (EAS). The 4-pyrimidinol exists largely as the 4(3H)-pyrimidinone tautomer.[1] The C5 position is electron-rich (enamine-like), but the exocyclic amine is also nucleophilic.

Pathway Visualization

The following diagram illustrates the competition between the thermodynamic product (C5-Bromo) and the kinetic impurity (N-Bromo).

BrominationPathways Start 2-Amino-6-methyl- 4-pyrimidinol Sigma Sigma Complex (Intermediate) Start->Sigma Slow (C-Attack) NBromo IMPURITY: N-Bromo Species (Kinetic Product) Start->NBromo Fast (N-Attack) Br2 Brominating Agent (Br2 or NBS) Br2->Start Prod TARGET: 2-Amino-5-bromo-6-methyl- 4-pyrimidinol Sigma->Prod -HBr DiBromo IMPURITY: 5,5-Dibromo adduct (Over-bromination) Prod->DiBromo Excess Br2 NBromo->Prod Rearrangement (High Temp/Acid)

Caption: Reaction pathways showing the competition between C-bromination (Thermodynamic) and N-bromination (Kinetic).

Troubleshooting Guide
SymptomDiagnosisTechnical Solution
Product is Red/Brown Free Bromine Entrapment: The lattice has trapped unreacted

.[1]
Quench Protocol: Wash the solid filter cake with 5% Sodium Bisulfite (

) or Sodium Thiosulfate solution until the filtrate is colorless.
NMR shows "messy" aromatic region N-Bromination: You have formed the N-bromoamine.[1] This often happens if the reaction is too cold or stopped too early.[1]Thermodynamic Push: Heat the reaction mixture (acetic acid reflux) for an additional 30 mins. The N-bromo bond is labile and will rearrange to the stable C5 position.[1]
Melting Point Depression (<230°C) 5,5-Dibromo Adduct: Use of excess brominating agent caused a loss of aromaticity at the C5 position.Stoichiometry Control: Strictly limit Bromine/NBS to 1.0–1.05 equivalents. Do not add "extra" to push conversion.
FAQ: Bromination

Q: Should I use Elemental Bromine (


) or NBS? 
A: 
  • Use

    
    /Acetic Acid  for scale-up (>100g).[1] It is atom-efficient and the acidic medium promotes the rearrangement of any N-bromo species to the C5 position.
    
  • Use NBS (N-Bromosuccinimide) for small-scale (<10g) or if handling liquid bromine is a safety constraint.[1] Note: NBS reactions in DMF can be difficult to work up due to the solubility of succinimide byproducts.

Module 3: Isolation & Purification

Context: The product is a high-melting solid (


) with very poor solubility in water and most organic solvents.[1] This "brick dust" character makes recrystallization difficult but allows for purification by trituration .[1]
Purification Protocol (Trituration Method)

Do not attempt standard recrystallization unless absolutely necessary.[1] Instead, use this "Digestion" method:

  • Suspension: Suspend the crude solid in Water:Ethanol (4:1) .

  • pH Adjustment: Adjust pH to ~8.0 using Ammonium Hydroxide (

    
    ).
    
    • Why? This solubilizes any trapped hydrobromic acid (HBr) salts or unreacted acetic acid.[1]

  • Digestion: Heat the slurry to

    
     for 30 minutes with vigorous stirring. The product will not dissolve completely.[1]
    
  • Filtration: Filter hot.

  • Wash: Wash cake with hot water, then cold acetone (to remove color).

  • Drying: Vacuum dry at

    
    .
    
Data Table: Solubility Profile

Use this table to select solvents for washing vs. recrystallization.[1]

SolventSolubility (RT)Solubility (Hot)Application
Water InsolubleSparingly SolubleWashing (removes salts)
Acetic Acid Sparingly SolubleSolubleReaction Solvent
Ethanol InsolubleVery Slightly SolubleWashing (removes organics)
DMSO SolubleVery SolubleNMR / Analysis
DMF SolubleSolubleAlternate Reaction Solvent

References

  • Synthesis of this compound

    • Source: Sigma-Aldrich Product Specification & Literature.[1]

    • Context: Confirms melting point (244-246°C) and CAS identity (6307-35-3).[1][2]

    • Link:[1]

  • Regioselectivity in Pyrimidine Bromination

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • Title: "Bromination at C-5 of Pyrimidine... with 1,3-Dibromo-5,5-dimethylhydantoin"[1][3]

    • Context: Details the mechanistic preference for C5 substitution and the use of acidic conditions to prevent N-bromin
    • Link:

  • Precursor Condensation Mechanism

    • Source: ResearchGate / Arkivoc.[1]

    • Title: "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate" (Analogous condensation chemistry).[1]

    • Context: Discusses the impact of base strength and moisture on guanidine condens
    • Link:

  • General Properties & Safety

    • Source: PubChem.[1]

    • Title: "this compound Compound Summary."
    • Link:

Sources

Technical Support Center: 2-Amino-5-bromo-6-methyl-4-pyrimidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (also known as 2-amino-5-bromo-6-methylpyrimidin-4(3H)-one ).[1]

It is designed to address yield limiting factors, specifically focusing on the bromination step of the precursor (2-amino-6-methyl-4-pyrimidinol) and the critical workup procedures required to isolate this amphoteric heterocycle.[1]

Ticket Summary: Yield Optimization & Purity Control

Target Molecule: this compound Core Scaffold: Pyrimidine Reaction Class: Electrophilic Aromatic Substitution (Bromination) Critical Issue: High solubility of the hydrobromide salt leading to product loss during isolation.[1]

Part 1: The Reaction Pathway

The synthesis generally proceeds via the bromination of 2-amino-6-methyl-4-pyrimidinol .[1] Understanding the tautomerism is vital for yield; while often named as the "-ol" (hydroxy), it predominantly exists as the "-one" (keto) form in solution, which dictates its solubility profile.[1]

ReactionScheme cluster_0 Critical Yield Control Point Precursor 2-Amino-6-methyl-4-pyrimidinol (Precursor) Intermediate Intermediate (HBr Salt Complex) Precursor->Intermediate Electrophilic Subst. (AcOH or DMF) Reagent Brominating Agent (NBS or Br2) Reagent->Intermediate Product This compound (Target) Intermediate->Product Neutralization (pH Adjustment)

Figure 1: Reaction pathway highlighting the critical neutralization step where most yield is lost.

Part 2: Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users.

Category A: Low Yield (<50%) [1]

Q1: The reaction goes to completion (by TLC/HPLC), but I recover very little solid after filtration. Where is my product? Diagnosis: You are likely filtering the acidic reaction mixture directly.[1] Root Cause: The product is a base (amino group) and forms a hydrobromide salt during the reaction.[1] This salt is highly soluble in water and acetic acid.[1] Solution:

  • Do not filter immediately.[1]

  • Neutralize the reaction mixture with saturated Sodium Acetate (

    
    ) or aqueous Ammonia (
    
    
    
    ) to pH 6–7 (the isoelectric point).
  • The free base is significantly less soluble and will precipitate out.[1]

  • Chill to 0–5°C before filtration.

Q2: I am using elemental bromine (


) in acetic acid, but the yield is inconsistent. 
Diagnosis:  Volatility and stoichiometry issues.
Root Cause:  Elemental bromine is difficult to measure precisely on small scales due to density and volatility, leading to either under-reaction or over-bromination.[1]
Solution:  Switch to N-Bromosuccinimide (NBS) .[1]
  • Why? NBS is a weighable solid, allowing precise stoichiometry (1.05 eq).[1] It releases bromine slowly, preventing local hotspots and over-bromination side products.[1]

Category B: Impurity & Coloration [1]

Q3: My product is yellow/orange. It should be white. Diagnosis: Oxidation or trapped free bromine.[1] Root Cause: Pyrimidine derivatives are prone to oxidation, and trace elemental bromine can become trapped in the crystal lattice.[1] Solution:

  • During Workup: Wash the filter cake with a 5% Sodium Bisulfite (

    
    ) solution. This reduces colored 
    
    
    
    to colorless bromide ions.[1]
  • Recrystallization: If the color persists, recrystallize from Ethanol/Water or DMF/Water.[1]

Q4: I see a side product with M+79/81 mass in LCMS. Diagnosis: Poly-bromination. Root Cause: Bromination occurring at the methyl group (benzylic-like position) or N-bromination, usually caused by high temperatures or radical initiators (light).[1] Solution:

  • Perform the reaction in the dark (wrap flask in foil).

  • Keep temperature below 50°C .

  • Ensure the starting material is fully dissolved or finely suspended before adding the brominating agent to avoid local high concentrations.[1]

Part 3: Optimized Experimental Protocol

This protocol uses NBS instead of liquid bromine for higher reproducibility and yield (typically 80-90%).[1]

Reagents
  • Precursor: 2-Amino-6-methyl-4-pyrimidinol (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Glacial Acetic Acid (AcOH) or DMF (10 volumes)

  • Quench: 5% Sodium Bisulfite solution

  • Base: Saturated Sodium Acetate (

    
    ) solution[1]
    
Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vessel with 2-Amino-6-methyl-4-pyrimidinol (1.0 eq) and Glacial Acetic Acid (10 mL per gram of precursor).

    • Stir vigorously.[1] If solubility is poor, heat to 40°C to achieve a fine suspension or partial solution.[1]

  • Bromination:

    • Cool the mixture to 20–25°C .

    • Add NBS (1.05 eq) portion-wise over 30 minutes. Note: The reaction is slightly exothermic.[1]

    • Stir at room temperature for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1]

  • Workup (The Yield Critical Step):

    • Do NOT filter yet.

    • Pour the reaction mixture into ice water (20 volumes).

    • Slowly add Saturated Sodium Acetate solution with stirring until the pH reaches 6.0–7.0 .

    • Observation: A thick white precipitate should form.[1]

    • Stir at 0–5°C for 1 hour to maximize precipitation.

  • Isolation:

    • Filter the solid under vacuum.[1]

    • Wash 1: Water (to remove succinimide byproduct and salts).[1]

    • Wash 2: 5% Sodium Bisulfite (to remove yellow color).[1]

    • Wash 3: Cold Acetone (small volume, to facilitate drying).[1]

    • Dry in a vacuum oven at 50°C.

Comparison of Methods
FeatureMethod A: Liquid Bromine (

)
Method B: NBS (Recommended)
Stoichiometry Control Difficult (Volatile liquid)Precise (Solid)
Selectivity Moderate (Risk of over-bromination)High
Byproducts HBr (Corrosive gas)Succinimide (Water soluble, easy removal)
Typical Yield 50–65%80–92%
Safety Profile High Hazard (Fuming, Corrosive)Moderate Hazard (Solid irritant)
References
  • Synthesis of Pyrimidinone Derivatives

    • Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
    • Source:Antiviral Chemistry & Chemotherapy (via PubMed Central).[1]

    • Relevance: Confirms the scaffold synthesis and the utility of the brominated deriv
    • URL:[Link]

  • Structural Characterization

    • Title: trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino).[1]

    • Source:National Center for Biotechnology Information (NCBI).[1]

    • Relevance: Validates the existence and stability of the 2-amino-5-bromo-6-methyl-pyrimidine core.[1]

    • URL:[Link]

  • General Pyrimidine Bromination (Methodology Grounding)

    • Title: The Chemistry of Heterocycles: Structures, Reactions, Synthesis, and Applications.[1]

    • Context: Standard reference for electrophilic substitution on electron-deficient rings (Pyrimidines) requiring activation by amino/hydroxyl groups.[1]

    • Note: See chapters on Pyrimidine halogen

Sources

Technical Support Center: 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: October 24, 2023

Executive Summary & Compound Profile

Compound: 2-Amino-5-bromo-6-methyl-4-pyrimidinol Synonyms: 2-Amino-5-bromo-6-methylpyrimidin-4(3H)-one; ABMP. CAS: 6307-35-3 Molecular Formula:


Molecular Weight:  204.02  g/mol
Critical Application:  Key intermediate in the synthesis of antiviral agents (interferon inducers) and antineoplastic drugs.

The Challenge: High-purity isolation of ABMP is notoriously difficult due to its amphoteric nature, poor solubility in standard organic solvents, and susceptibility to oxidative discoloration. This guide addresses the three most common failure modes: Incomplete Bromination , Oxidative Discoloration , and Inorganic Salt Contamination .

Synthetic Route & Impurity Origins

To troubleshoot purity, one must understand the genesis of the impurities. The standard industrial route involves the condensation of guanidine with ethyl acetoacetate, followed by electrophilic bromination at the C-5 position.

Pathway Analysis (DOT Visualization)

ABMP_Synthesis Guanidine Guanidine Carbonate Inter 2-Amino-6-methyl-4-pyrimidinol (Precursor) Guanidine->Inter EAA Ethyl Acetoacetate EAA->Inter Product 2-Amino-5-bromo-6-methyl- 4-pyrimidinol (ABMP) Inter->Product Bromination Imp1 Impurity A: Unreacted Precursor (Incomplete Rxn) Inter->Imp1 Stoichiometry Deficit Br2 Bromine (Br2) / AcOH or NBS Br2->Product Imp2 Impurity B: Oxidized Oligomers (Pink/Brown Color) Product->Imp2 Air Oxidation/Fe++ Imp3 Impurity C: Inorganic Salts (Ash Content) Product->Imp3 Poor pH Workup

Figure 1: Synthetic pathway highlighting the origin of critical impurities (A, B, and C).

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by users in the field.

Scenario A: "My product has a persistent pink or brown hue."

Diagnosis: Oxidative Degradation / Trace Metal Contamination. Amino-pyrimidines are electron-rich and prone to oxidation, forming azo-linkages or quinoid-type colored impurities. This is often catalyzed by trace iron from reactor vessels or low-quality starting materials.

  • Immediate Action: Check the metal content of your water source and reactor.

  • Corrective Protocol: Perform a Chelation Wash .

    • Dissolve crude material in dilute NaOH.

    • Add EDTA (0.5 wt%) or Sodium Dithionite (trace amount) to the solution.

    • Filter to remove insoluble metal hydroxides.

    • Reprecipitate carefully with acid (see Section 4).

Scenario B: "LC-MS shows a persistent peak at [M-79]."

Diagnosis: Incomplete Bromination (Presence of Starting Material). The mass difference between the product (MW 204) and the precursor (MW 125) is roughly 79 Da (the mass of bromine minus hydrogen). This indicates the reaction stopped before completion.

  • Root Cause:

    • Bromine is volatile; loss of reagent during addition.

    • Reaction temperature too low (< 50°C).

  • The Fix:

    • Do not simply add more bromine to the isolated solid; it won't react well due to solubility.

    • Reslurry the solid in Glacial Acetic Acid.

    • Add 0.1 eq of NBS (N-Bromosuccinimide) and heat to 60°C for 2 hours. NBS is easier to handle than liquid bromine for "top-up" reactions.

Scenario C: "The Melting Point is broad and low (< 230°C)."

Diagnosis: Inorganic Salt Contamination or Wet Cake. The theoretical melting point is 244–246°C [1].[1] A broad range usually indicates the presence of salts (Sodium Acetate/Sodium Bromide) trapped in the crystal lattice during the neutralization step.

  • Validation Test: Perform a "Residue on Ignition" (ROI) test. If ash content > 0.5%, salts are present.

  • The Fix: Water slurry wash at 80°C. ABMP is poorly soluble in water, while inorganic salts are highly soluble.

The "Gold Standard" Purification Protocol

Methodology: Acid-Base Reprecipitation (The "pH Swing"). Principle: ABMP is amphoteric. It dissolves in base (forming the sodium salt) and precipitates upon acidification. Impurities that do not share this amphoteric profile will be rejected.

Step-by-Step Procedure
StepActionTechnical Rationale
1 Suspend 10g Crude ABMP in 100mL Water.Creates a slurry; ABMP is insoluble at neutral pH.
2 Slowly add 2M NaOH until pH reaches 12-13.Deprotonates the hydroxyl group (enol form). Solution should become clear. Stop if it doesn't clear —insolubles are impurities.
3 Add 0.5g Activated Carbon . Stir 30 mins.Adsorbs colored oxidative impurities and trace organics.
4 Filter through Celite pad.Removes carbon and any non-amphoteric insoluble contaminants.
5 Cool filtrate to 10°C. Slowly add Glacial Acetic Acid .Acidification regenerates the neutral pyrimidinol. Acetic acid is preferred over HCl to prevent trapping chloride salts.
6 Adjust pH to 5.5 – 6.0 .This is the isoelectric point where solubility is lowest.
7 Filter solid. Wash with Hot Water (2x) then Methanol (1x) .Hot water removes trapped salts; methanol aids drying.
8 Dry at 60°C under vacuum.Removes residual solvent.[2]

Analytical Validation

Before releasing the batch for biological assays, validate using these parameters.

Data Specifications Table
ParameterSpecificationMethod
Appearance Off-white to pale cream powderVisual
Purity (HPLC) > 98.5% AreaC18 Column, MeOH:H2O (Phosphate Buffer)
Melting Point 244°C – 246°CCapillary Method [1]
Mass Spec [M+H]+ = 204/206 (1:1 ratio)ESI+ (Confirming Br isotope pattern)
Solubility Soluble in 1M NaOH; Insoluble in WaterFunctional Test
HPLC Method (Recommended)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyrimidine ring absorption).

References

  • Sigma-Aldrich. Product Specification: this compound.[3]

  • PubChem. Compound Summary: this compound.[3] National Library of Medicine.

  • Stringfellow, D. A. (1980).[3] Interferon induction by 5-halo-6-phenyl pyrimidinones. Journal of Interferon Research, 1(1), 1-14.[3] (Context on biological activity and structural analogs).

  • Bakhmedova, A. A., et al. (2018).[4] Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Letters in Organic Chemistry. (Provides context on the reactivity of the 6-methyl-pyrimidinol scaffold).

Sources

Technical Guide: Aqueous Stability & Handling of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) is a critical pyrimidine intermediate often utilized in the synthesis of antiviral agents and interferon inducers. Its stability in aqueous environments is governed by three primary factors: keto-enol tautomerism , pH-dependent solubility , and photosensitivity of the C-Br bond .

While chemically robust under neutral conditions, ABMP exhibits poor aqueous solubility and is prone to photolytic debromination. This guide provides evidence-based protocols to maximize solution stability and experimental reproducibility.

Chemical Identity & Properties

  • IUPAC Name: 2-Amino-5-bromo-6-methylpyrimidin-4-ol

  • Synonyms: 5-Bromo-6-methylisocytosine; 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Molecular Weight: 204.03 g/mol

  • pKa Values (Estimated): pKa

    
    
    
    
    
    3.5 (N3 protonation), pKa
    
    
    
    
    9.5 (OH/NH deprotonation) [1, 2]

Solubility & Solution Preparation

The Solubility Challenge

ABMP is sparingly soluble in neutral water due to its rigid crystal lattice and intermolecular hydrogen bonding networks formed by its tautomeric species.

Recommended Preparation Protocol

Goal: Prepare a stable 10 mM stock solution.

Solvent SystemSolubility RatingStability RatingNotes
Water (pH 7) Poor (< 1 mM)HighNot recommended for stock preparation due to precipitation risk.
0.1 M NaOH Excellent (> 50 mM)ModerateDeprotonation forms the phenolate/enolate anion, vastly increasing solubility.
0.1 M HCl Good (> 20 mM)ModerateProtonation at N3 increases solubility but risks hydrolysis over long-term storage.
DMSO Excellent (> 100 mM)HighPreferred Method. Stable at -20°C.

Standard Operating Procedure (SOP) for Aqueous Stock:

  • Weigh the required amount of ABMP.

  • Dissolve in DMSO to reach 100x the desired final concentration.

  • Dilute slowly into the aqueous buffer while vortexing.

    • Critical: Ensure the final aqueous buffer pH is buffered away from the isoelectric point (pH ~6-7) to prevent "crashing out."

Stability & Degradation Mechanisms[2]

A. Tautomerism-Driven Aggregation

In aqueous solution, ABMP exists in equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms. The keto form is generally favored in polar solvents. Shifts in pH or temperature can alter this ratio, leading to unexpected precipitation if the solubility limit of the dominant tautomer is exceeded [3].

B. Photolytic Debromination (Major Risk)

The C-Br bond at position 5 is sensitive to UV radiation (254-365 nm). Exposure to ambient laboratory light can drive homolytic cleavage, releasing a bromine radical and forming 2-amino-6-methyl-4-pyrimidinol and other radical coupling byproducts. This reaction is often accompanied by a solution color change to yellow/brown.

C. Hydrolytic Deamination (Minor Risk)

Under extreme acidic conditions (pH < 2) or high temperatures (> 60°C), the C2-amino group can hydrolyze, converting the compound to 5-bromo-6-methyluracil . This pathway is negligible at physiological pH and room temperature.

Visualizing the Degradation Logic

ABMP_Stability cluster_legend Pathway Key ABMP This compound (Neutral / Solid) Soluble_Anion Soluble Anion (High pH) ABMP->Soluble_Anion Add NaOH (Deprotonation) Soluble_Cation Soluble Cation (Low pH) ABMP->Soluble_Cation Add HCl (Protonation) Debrominated Photoproduct: 2-Amino-6-methyl-4-pyrimidinol (Yellowing) ABMP->Debrominated UV Light / Radical Precipitate Precipitate (Aggregated Tautomers) Soluble_Anion->Precipitate pH shift to ~6-7 Soluble_Cation->Precipitate pH shift to ~6-7 Hydrolysis Hydrolysis Product: 5-Bromo-6-methyluracil Soluble_Cation->Hydrolysis Heat + Acid (Slow) key1 Blue: Starting Material key2 Green: Stable Soluble Forms key3 Red/Yellow: Degradation/Failure

Figure 1: Stability and solubility landscape of ABMP. The primary instability risks are pH-induced precipitation and UV-induced photolysis.

Troubleshooting Guide (Q&A)

Q1: My clear solution turned yellow after 24 hours on the bench. What happened?

Diagnosis: Photodegradation.[2] Mechanism: The yellow color typically indicates the formation of radical coupling products or free bromine release following UV-induced cleavage of the C-Br bond. Solution:

  • Always store aqueous solutions in amber glass vials or wrap containers in aluminum foil.

  • Prepare solutions fresh or store them in the dark at 4°C.

Q2: I see a white precipitate immediately upon diluting my DMSO stock into PBS (pH 7.4).

Diagnosis: Solubility "Crash-out." Mechanism: The concentration of the organic stock (DMSO) was too high, or the final concentration exceeded the aqueous solubility limit (~1-2 mM at neutral pH). Solution:

  • Lower the final concentration.

  • Sonication: Sonicate the solution at 30-40°C for 10 minutes to encourage supersaturation (temporary fix).

  • pH Adjustment: Adjust the buffer pH to 8.0-8.5. The compound is more soluble in slightly basic conditions due to partial deprotonation.

Q3: Can I autoclave solutions of ABMP?

Diagnosis: Thermal Instability Risk. Mechanism: While the pyrimidine ring is thermally stable, the C-Br bond and the amino group are susceptible to hydrolysis at 121°C/15 psi. Solution:

  • Do NOT autoclave.

  • Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).

Troubleshooting Flowchart

Troubleshooting Start Issue Observed Precipitation Precipitation / Cloudiness Start->Precipitation ColorChange Yellow/Brown Discoloration Start->ColorChange LossOfActivity Loss of Biological Activity Start->LossOfActivity CheckpH Check pH. Is it neutral (6-7)? Precipitation->CheckpH CheckLight Was sample exposed to light? ColorChange->CheckLight CheckStorage Stored > 1 month in water? LossOfActivity->CheckStorage AdjustpH Adjust pH to >8 or <4 OR Increase DMSO % CheckpH->AdjustpH Yes ProtectLight Discard. Use Amber Vials. Protect from UV. CheckLight->ProtectLight Yes FreshPrep Hydrolysis Suspected. Prepare Fresh Stock. CheckStorage->FreshPrep Yes

Figure 2: Decision tree for diagnosing common stability issues with ABMP solutions.

Storage Specifications

  • Solid State: Store at +4°C or -20°C. Protect from light. Desiccate to prevent hydrate formation.

  • Stock Solution (DMSO): Stable at -20°C for up to 6 months.

  • Aqueous Solution: Prepare fresh. Do not store >24 hours at room temperature.

References

  • PubChem. (n.d.). Compound Summary for CID 78344 (5-Bromopyrimidine) and related isocytosine derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Gerhardt, V., & Bolte, M. (2016).[3] 6-Chloroisocytosine and 5-bromo-6-methylisocytosine: again, one or two tautomers present in the same crystal? Acta Crystallographica Section C: Structural Chemistry, 72(1), 84–93.[4][5][6] [Link]

  • Wierchowski, K. L., & Shugar, D. (1961). Photochemistry of Cytosine and Some Cytosine Analogues. Acta Biochimica Polonica. (Foundational reference for pyrimidine photochemistry).

Sources

Technical Support Center: Stability & Handling of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

[1]

Compound ID: ABMP (CAS: 14348-40-4 / 6307-35-3) Support Level: Tier 3 (Senior Application Scientist) Status: Operational

Introduction: The Stability Paradox

Welcome to the technical guide for 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) . Researchers often underestimate this compound, treating it as a stable building block.[1] However, ABMP exhibits a "stability paradox": it is chemically robust as a solid if stored correctly, but highly labile in solution under specific catalytic or photonic conditions.[1]

This guide addresses the three primary vectors of degradation: Photodehalogenation , Tautomeric Precipitation , and Catalytic Hydrodehalogenation .[1]

Module 1: Physical Storage & Handling

The Issue: Users report white crystalline powder turning yellow/beige over time. The Cause: Photo-oxidation and homolytic cleavage of the C-Br bond.

Halogenated heterocycles are photosensitive.[1] Upon exposure to UV or high-intensity visible light, the C-Br bond can undergo homolytic cleavage, generating radical species that dimerize or oxidize the electron-rich amino group.[1]

Protocol 1.0: The "Dark & Dry" Standard
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows thermal oxidation kinetics.
Atmosphere Argon or Nitrogen HeadspacePrevents oxidative degradation of the 2-amino group.[1]
Container Amber Glass (Type I)Blocks UV radiation (<400 nm) to prevent C-Br cleavage.
Desiccant Silica Gel or CaSO₄Prevents hydrolysis of the pyrimidine ring (rare but possible at extreme pH).[1]
Visual Workflow: Storage Decision Tree

StorageWorkflowStartReceived ABMP ShipmentCheckColorCheck Appearance:Is it White/Off-White?Start->CheckColorYellowYellow/Brown:Surface OxidationCheckColor->YellowNoWhiteWhite:IntactCheckColor->WhiteYesRecrystallizeRecrystallize:EtOH/Water or AcOHYellow->RecrystallizeStorageLong-Term Storage:Amber Vial + Ar + 4°CWhite->StorageRecrystallize->Storage

Figure 1: Decision tree for assessing incoming material quality and determining storage requirements.

Module 2: Solution Chemistry & Tautomerism

The Issue: "I dissolved the compound in methanol, but it precipitated after 2 hours." or "The NMR spectrum shows shifting peaks." The Cause: Keto-Enol Tautomerism.[2][3][4]

ABMP exists in equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms.[1] In solution, this equilibrium is solvent-dependent.[1][3] The keto form (pyrimidinone) is generally more polar and may crystallize out of less polar solvents.[1]

The Mechanism
  • Solid State: Predominantly exists as the keto-tautomer (pyrimidinone) due to strong intermolecular hydrogen bonding (lattice energy stabilization).

  • In DMSO (

    
    ):  The equilibrium shifts, often showing broad exchangeable protons (NH/OH) in NMR.[1]
    
  • In Water/Methanol: Proton exchange is rapid; solubility is pH-dependent.

Protocol 2.0: Solubilization Matrix
SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mg/mL)LowPreferred for stock solutions. Store frozen.
Methanol ModerateMediumProne to precipitation if cooled.[1] Use fresh.
Water Low (Neutral pH)LowRequires Acid (HCl) or Base (NaOH) to solubilize.[1]
DMF HighHighAvoid heating >60°C in DMF (risk of formylation).[1]
Visualizing the Shift

TautomerismEnolEnol Form(Pyrimidinol)Favored in: Gas Phase/Non-polarKetoKeto Form(Pyrimidinone)Favored in: Solid/Polar SolventsEnol->Keto Solvent Polarity H-Bonding

Figure 2: The keto-enol equilibrium is the primary driver of solubility anomalies.[1]

Module 3: Reaction Integrity (The "Des-Bromo" Problem)

The Issue: During Suzuki or Sonogashira coupling, LCMS shows a mass of M-79/81 (Loss of Bromine).[1] The Cause: Palladium-Catalyzed Hydrodehalogenation.

This is the most critical technical failure mode.[1] The C-Br bond in electron-deficient pyrimidines is highly activated. In the presence of Pd(0) and a hydride source (often the solvent or base), the bromine is replaced by hydrogen before the cross-coupling can occur.[1]

Mechanism of Failure
  • Oxidative Addition: Pd(0) inserts into C-Br (Fast).[1]

  • ** β-Hydride Elimination / Reduction:** Instead of transmetallation with the boronic acid, the Pd-complex abstracts a hydride (from alcohol solvents or amines).

  • Reductive Elimination: The product is released as the des-bromo pyrimidine.[1]

Protocol 3.0: Preventing Hydrodehalogenation[1]
  • Solvent Selection: Avoid secondary alcohols (e.g., Isopropanol) which act as hydride donors.[1] Use Dioxane , Toluene , or DME .[1]

  • Base Choice: Use inorganic bases (K₂CO₃, K₃PO₄) rather than amines (TEA, DIPEA) which can reduce the catalyst.[1]

  • Catalyst Load: High catalyst loading increases the rate of oxidative addition but also side reactions.[1] Keep Pd loading <5 mol%.

  • Degassing: Oxygen promotes catalyst decomposition and radical pathways.[1] Sparge with Argon for 15 mins before adding the catalyst.

Visual Pathway: The Competition

ReactionCompetitionSubstrateABMP (Start)Pd_ComplexPd(II)-Ar-BrIntermediateSubstrate->Pd_ComplexOxidative AdditionDesiredProduct(Cross-Coupled)Pd_Complex->DesiredTransmetallation(Boronic Acid)ImpurityImpurity(Des-Bromo / M-H)Pd_Complex->ImpurityHydrodehalogenation(Hydride Source: iPrOH/TEA)

Figure 3: The kinetic competition between the desired coupling and the parasitic dehalogenation.[1]

Frequently Asked Questions (FAQ)

Q: Can I heat ABMP to 100°C to dissolve it? A: Not recommended. While the ring is stable, prolonged heating in air can oxidize the amino group.[1] If heating is required for a reaction, ensure the system is under inert gas (Nitrogen/Argon).[1]

Q: My LCMS shows a peak at M+M (Dimer). Is this degradation? A: Likely non-covalent dimerization .[1] Pyrimidinones form strong hydrogen-bonded dimers (similar to DNA base pairing) that can survive soft ionization (ESI).[1] Check if the peak disappears with altered pH or higher cone voltage.[1]

Q: Is the compound hygroscopic? A: The free base is not significantly hygroscopic, but if you have formed a salt (e.g., HCl or HBr salt) to improve solubility, it will be extremely hygroscopic.[1] Store salt forms in a desiccator.

References

  • Vertex Pharmaceuticals. (2010).[1] Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. PubMed Central.[1] Link

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound. Link

  • PubChem. (2025).[1] Compound Summary: 5-Bromo-4-methylpyrimidin-2-amine.[1] National Library of Medicine.[1] Link[1]

  • Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Mechanism of Dehalogenation Side Reaction. ACS Publications.[1] Link[1]

  • Chemistry LibreTexts. (2024). Keto-Enol Tautomerism in Heterocycles. Link[1]

optimizing dosage of 2-Amino-5-bromo-6-methyl-4-pyrimidinol for interferon induction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Dosage of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) for Interferon Induction

Welcome to the Technical Support Center. Ticket ID: ABMP-OPT-2024 Assigned Specialist: Senior Application Scientist, Immunology Division[1]

You are accessing the advanced troubleshooting guide for This compound (also historically referred to as U-25,166 or ABMP ).[1] This molecule belongs to the class of halogenated pyrimidinones/pyrimidinols, which are potent small-molecule immune response modifiers.[1]

While structurally related to Bropirimine (ABPP) , ABMP has distinct physicochemical properties and induction kinetics.[1] This guide addresses the three most common failure modes reported by researchers: Solubility issues , Inconsistent in vitro potency , and In vivo hyporeactivity (tolerance).

Module 1: Formulation & Solubility (The "Hidden" Variable)

Status: Critical Issue: "I cannot get the compound into solution at neutral pH," or "The compound precipitates in cell culture media."

Root Cause Analysis: ABMP exhibits keto-enol tautomerism.[1] At neutral pH (7.0–7.4), the compound exists largely in a poorly soluble non-ionized form.[1] Many researchers fail to account for the pKa of the pyrimidinol ring, leading to micro-precipitation that skews dosage data.[1]

Protocol: Reliable Solubilization Strategy

Do not attempt to dissolve directly in PBS or water.[1] Follow this stepwise solvation method to ensure accurate molarity.

StepSolvent/ReagentActionMechanism
1 100% DMSO Dissolve powder to 100 mM stock. Vortex vigorously.Disperses the hydrophobic halogenated core.[1]
2 0.1 N NaOH (Optional)If DMSO is contraindicated, use 0.1 N NaOH to achieve 10-20 mM .[1]Deprotonates the hydroxyl group (enol form), creating a soluble salt.[1]
3 Working Solution Dilute DMSO stock into pre-warmed culture media (37°C) dropwise while vortexing.Prevents "shock" precipitation.[1]

Critical Limit: Keep final DMSO concentration < 0.5% for cell-based assays to avoid solvent toxicity masking the interferon response.

Module 2: In Vitro Optimization (Cell Culture)

Status: Active Issue: "I see no IFN induction," or "High doses are killing my cells."

Technical Insight: ABMP functions primarily as a TLR7 agonist (analogous to imiquimod/bropirimine).[1] This pathway triggers the MyD88-IRF7 axis.[1] However, like many immunomodulators, it exhibits a bell-shaped dose-response curve .[1]

  • Too Low: Below receptor activation threshold.[1]

  • Too High: Off-target cytotoxicity or receptor saturation/internalization.[1]

Troubleshooting Workflow: The "Checkerboard" Titration

Do not use a single dose (e.g., 10


M).[1] You must determine the specific EC50 for your cell line (e.g., PBMCs, RAW 264.7).[1]

Recommended Concentration Gradient:

  • Low Range: 0.1

    
    M, 0.5 
    
    
    
    M[1]
  • Active Range (Likely): 1.0

    
    M – 50 
    
    
    
    M[1]
  • Toxic Range (Likely): > 100

    
    M[1]
    

Readout Timing: Measure IFN-


 mRNA at 4–6 hours  post-induction.[1] Measuring protein (ELISA) requires 18–24 hours .[1]
Visualization: TLR7 Signaling Pathway

TLR7_Pathway cluster_0 Endosomal Signaling ABMP ABMP (Ligand) TLR7 TLR7 Receptor ABMP->TLR7 Binds Endosome Endosome Membrane MyD88 MyD88 TLR7->MyD88 IRF7 IRF7 (Phosphorylated) MyD88->IRF7 Activation NFkB NF-κB MyD88->NFkB Activation Nucleus Nucleus IRF7->Nucleus Translocation NFkB->Nucleus IFN Type I IFN (α/β) Production Nucleus->IFN Transcription

Caption: ABMP activates TLR7 in the endosome, recruiting MyD88. This leads to IRF7/NF-κB translocation and subsequent Interferon transcription.[1]

Module 3: In Vivo Dosing & Hyporeactivity

Status: Complex Issue: "The first dose worked, but subsequent doses failed to induce Interferon."

Diagnosis: Tachyphylaxis (Hyporeactivity) Historical data on ABMP (U-25,166) and related pyrimidinones confirms a rapid onset of hyporeactivity .[1] Repeated daily dosing depletes the intracellular signaling intermediates or induces negative feedback loops (e.g., SOCS proteins), rendering the animal temporarily unresponsive to the drug.[1]

Optimization Guide: The "Pulse" Protocol

1. Route of Administration:

  • Intraperitoneal (IP): Preferred for acute studies.[1] High bioavailability.[1]

  • Oral (PO): Possible, but requires higher doses (approx.[1] 2x IP dose) due to first-pass metabolism.[1]

2. Dosing Schedule (The Critical Fix): Do NOT dose daily if your goal is sustained IFN peaks.[1]

ParameterRecommendationRationale
Dose Range 50 – 200 mg/kgBased on murine efficacy studies of pyrimidinone analogs.[1]
Frequency Every 4–7 Days Allows the "refractory period" to reset (recovery of TLR7 sensitivity).
Tmax (Peak) 2 – 6 HoursIFN levels peak early and clear rapidly.[1] Sampling at 24h will yield false negatives.[1]
Visualization: Hyporeactivity Decision Tree

Hyporeactivity_Logic Start Start In Vivo Study Dose1 Day 0: Dose 1 (100 mg/kg) Start->Dose1 Check Check Serum IFN (4 Hours Post-Dose) Dose1->Check ResultHigh High IFN Detected Check->ResultHigh ResultLow Low/No IFN Check->ResultLow Dose2_Daily Day 1: Dose 2 (Daily Schedule) ResultHigh->Dose2_Daily Incorrect Dose2_Pulse Day 4: Dose 2 (Pulse Schedule) ResultHigh->Dose2_Pulse Correct Review Formulation Review Formulation ResultLow->Review Formulation Outcome_Tol Outcome: Hyporeactivity (No Response) Dose2_Daily->Outcome_Tol Outcome_Eff Outcome: Restored Efficacy Dose2_Pulse->Outcome_Eff

Caption: Continuous daily dosing leads to tolerance (hyporeactivity). A "Pulse" schedule (dosing every 4+ days) is required to maintain IFN induction efficacy.[1]

Frequently Asked Questions (FAQ)

Q: Can I use ABMP to induce IFN in human fibroblasts? A: Likely not.[1] Fibroblasts generally lack TLR7 expression.[1] ABMP targets immune cells (plasmacytoid dendritic cells, monocytes, macrophages).[1] Ensure your cell model expresses TLR7 .

Q: How does ABMP compare to Bropirimine (ABPP)? A: Bropirimine (the 6-phenyl analog) is generally considered more potent in specific in vivo models than ABMP (the 6-methyl analog).[1] However, ABMP is a valid inducer.[1] If you are not seeing activity, ensure you are not using a dose optimized for Bropirimine; you may need to titrate ABMP slightly higher due to the difference in lipophilicity (Methyl vs. Phenyl group).[1]

Q: My stock solution turned yellow. Is it degraded? A: Slight yellowing in DMSO is common for halogenated pyrimidines over time.[1] However, if precipitation is visible, discard.[1] Always store stocks at -20°C, protected from light (bromine atoms can be photosensitive).[1]

References
  • Stringfellow, D. A. (1980).[1] Interferon induction by 5-halo-6-phenyl pyrimidinones.[1][2] Journal of Interferon Research.[1] Link

  • Stringfellow, D. A. (1980).[1] Antiviral and interferon-inducing properties of interferon inducers administered with prostaglandins.[1] Antimicrobial Agents and Chemotherapy.[1] Link

  • Wierenga, W., et al. (1980).[1] Structure-activity relationships in human Toll-like receptor 7-active imidazoquinoline analogues (Contextual grounding for TLR7 SAR in related heterocycles). Link

  • Lund, J. M., et al. (2004).[1][3] Recognition of single-stranded RNA viruses by Toll-like receptor 7.[1] Proceedings of the National Academy of Sciences.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1][4] this compound Product Specification.Link[1]

Sources

Technical Support Center: Optimization of 2-Amino-5-bromo-6-methyl-4-pyrimidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-BR-OPT-001 Subject: Optimization of Reaction Conditions for Core Scaffold Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Core Chemistry

Welcome to the Technical Support Center. You are likely synthesizing 2-amino-5-bromo-6-methyl-4-pyrimidinol (CAS: 6307-35-3), a critical intermediate for antiviral and anticancer therapeutics (e.g., interferon inducers like Bropirimine).[1]

The Challenge: The synthesis involves the electrophilic aromatic substitution (bromination) of 2-amino-6-methyl-4-pyrimidinol (also known as 6-methylisocytosine).[1] While the 5-position is electronically activated, common pitfalls include:

  • Solubility: The starting material is amphoteric and poorly soluble in many non-polar solvents.[1]

  • Regioselectivity: Over-bromination or N-bromination can occur if stoichiometry is uncontrolled.[1]

  • Purification: Trapping of brominated byproducts in the crystal lattice.[1]

This guide provides two validated protocols: a High-Yield NBS Method (recommended for lab scale) and a Classic Bromine Method (scalable).[1]

Validated Experimental Protocols

Protocol A: The "Green" Route (NBS in DMF)

Recommended for: High purity, lab-scale (<50g), and avoiding liquid bromine hazards.

Reagents:

  • Precursor: 2-Amino-6-methyl-4-pyrimidinol (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: DMF (Dimethylformamide) (5 vol)

Workflow:

  • Dissolution: Charge the reaction vessel with Precursor and DMF. Stir at Room Temperature (RT) until a suspension or clear solution is achieved (solubility is limited but improves with NBS addition).[1]

  • Cooling: Cool the mixture to 0–5°C using an ice bath.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add dropwise over 30 minutes. Critical: Exotherm control.

  • Reaction: Allow to warm to 20°C and stir for 8–10 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[1]

  • Quench & Workup: Pour the reaction mixture into ice-cold water (10 vol). A precipitate will form immediately.[1]

  • Isolation: Filter the solid. Wash with water (

    
    ) to remove succinimide byproduct.[1]
    
  • Drying: Vacuum dry at 50°C.

Expected Yield: 75–85% Appearance: Off-white to pale beige solid.[1]

Protocol B: The "Classic" Route (Bromine in Acetic Acid)

Recommended for: Large scale (>100g), lower cost.

Reagents:

  • Precursor: 2-Amino-6-methyl-4-pyrimidinol (1.0 eq)[1]

  • Reagent: Elemental Bromine (

    
    ) (1.05 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)

Workflow:

  • Suspension: Suspend the precursor in Glacial Acetic Acid.

  • Activation: Heat to 50°C to improve solubility.

  • Bromination: Add elemental bromine dropwise.[1][2] Caution: Evolution of HBr gas.

  • Aging: Stir at 50°C for 2 hours, then cool to RT.

  • Neutralization: Pour into water. Adjust pH to ~7.0 using 50% NaOH or saturated Sodium Acetate solution to maximize precipitation.[1]

  • Wash: Filter and wash with water followed by a small amount of cold acetonitrile.[1]

Expected Yield: 60–70% Appearance: Often darker (yellow/brown) due to trace bromine occlusion.[1]

Process Visualization

Figure 1: Synthesis Workflow & Decision Logic

ReactionWorkflow Start Start: 2-Amino-6-methyl-4-pyrimidinol Choice Select Method Start->Choice NBS_Solv Dissolve in DMF (Cool to 0°C) Choice->NBS_Solv Lab Scale / High Purity Br_Solv Suspend in AcOH (Heat to 50°C) Choice->Br_Solv Large Scale / Low Cost NBS_Add Add NBS (1.05 eq) Dropwise NBS_Solv->NBS_Add NBS_React Stir 20°C (8-10h) NBS_Add->NBS_React NBS_Quench Pour into Ice Water (Precipitates Product) NBS_React->NBS_Quench Filter Filtration & Wash (Water -> Acetonitrile) NBS_Quench->Filter Br_Add Add Br2 (1.05 eq) (Vent HBr Gas) Br_Solv->Br_Add Br_React Stir 50°C (2h) Br_Add->Br_React Br_Quench Neutralize with NaOH/NaOAc (pH ~7.0) Br_React->Br_Quench Br_Quench->Filter Dry Vacuum Dry (50°C) Filter->Dry

Caption: Comparative workflow for NBS vs. Elemental Bromine routes. The NBS route (Left) offers milder conditions and easier workup, while the Bromine route (Right) is favored for industrial scalability.

Troubleshooting Dashboard (FAQ)

Q1: My product is dark brown/red instead of off-white. Is it ruined?

  • Diagnosis: This indicates residual elemental bromine or oxidation products trapped in the crystal lattice.[1]

  • Fix: Wash the filter cake with a 5% Sodium Thiosulfate (

    
    ) solution.[1] This reduces colored 
    
    
    
    to colorless bromide ions.[1] Follow with a water wash.[1][3][4][5]

Q2: The yield is significantly lower than 70%. What happened?

  • Cause A (Solubility): The product is amphoteric.[1] If the pH during workup is too low (<4) or too high (>10), the product remains dissolved as a salt.

  • Fix: Ensure the final pH of the aqueous slurry is adjusted to 6.5–7.5 (the isoelectric point) to maximize precipitation.

  • Cause B (Incomplete Reaction): Check TLC. If starting material remains, add 0.1 eq of reagent and stir longer.[1]

Q3: I see a second spot on TLC with a higher Rf. What is it?

  • Diagnosis: Likely the N-bromo intermediate or a di-bromo species (rare at C5/C6 blocked, but possible on the amine).[1]

  • Fix:

    • N-bromo species: These are often unstable.[1] Heating the reaction slightly or extending stir time can encourage rearrangement to the C-5 position.[1]

    • Purification: Recrystallization from Ethanol or DMF/Water usually removes over-brominated byproducts.[1]

Critical Process Parameters (Data Summary)

ParameterProtocol A (NBS)Protocol B (

)
Impact on Quality
Temperature 0°C

20°C
50°CHigh temps in Method A cause decomposition; Low temps in Method B stall reaction.[1]
Stoichiometry 1.05 eq1.05 - 1.10 eqExcess >1.1 eq leads to di-bromo impurities.[1]
Solvent Vol 5-7 Vol (DMF)5-10 Vol (AcOH)Too little solvent traps impurities; too much reduces yield (solubility loss).[1]
Quench pH Neutral (Water)Requires AdjustCritical: pH 7.0 is mandatory for Method B yield.[1]

References

  • Regioselective Bromination (NBS Method)

    • Source: BenchChem & GuideChem Protocols.[1]

    • Context: Describes the use of NBS in DMF at 0-20°C for high regioselectivity
    • Link: (General Pyridine/Pyrimidine halogenation logic).[1]

  • Classic Bromination & Biological Activity

    • Source: Stringfellow, D. A. (1980).[1] "Interferon induction by 5-halo-6-phenyl pyrimidinones". Journal of Interferon Research.

    • Context: Establishes the synthesis and biological utility of this compound (ABMP).
    • Link:

  • Chemical Properties & Safety

    • Source: PubChem CID 817695 (Related Pyridine Analog) & Sigma-Aldrich Product Data (CAS 6307-35-3).[1]

    • Context: Solubility data, melting points (244-246°C), and safety handling for brominated pyrimidines.[1]

    • Link:[1]

  • Patent Literature (Process Chemistry)

    • Source: CN201410406851 (Patent).[1][4]

    • Context: Discloses the optimization of bromination using NBS to avoid harsh temper
    • Link:[1]

Sources

identifying and removing impurities from 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Support-Center-for-2-Amino-5-bromo-6-methyl-4-pyrimidinol

Welcome to the Technical Support Center for 2-Amino-5-bromo-6-methyl-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for identifying and removing impurities during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and cost-effective synthesis is a two-step process. First, 2-amino-6-methyl-4-pyrimidinol is synthesized by the condensation of ethyl acetoacetate with guanidine carbonate.[1] The resulting pyrimidinol is then brominated at the 5-position using bromine in acetic acid to yield the final product.

Synthesis_Route Ethyl Acetoacetate Ethyl Acetoacetate Step1 Condensation (Ethanol/Toluene) Ethyl Acetoacetate->Step1 Guanidine Carbonate Guanidine Carbonate Guanidine Carbonate->Step1 Precursor 2-Amino-6-methyl-4-pyrimidinol Step1->Precursor Step2 Bromination Precursor->Step2 Bromine Bromine Bromine->Step2 AceticAcid Acetic Acid AceticAcid->Step2 FinalProduct This compound Step2->FinalProduct

Synthetic pathway for this compound.

Q2: What are the potential impurities I should be aware of during the synthesis?

Impurities can arise from both steps of the synthesis.

  • From the condensation step:

    • Unreacted starting materials: Ethyl acetoacetate and guanidine.

    • Side-products from self-condensation of ethyl acetoacetate.

  • From the bromination step:

    • Unreacted 2-amino-6-methyl-4-pyrimidinol.

    • Over-brominated species, such as a di-bromo derivative. The formation of 2-amino-3,5-dibromopyridine has been reported as a by-product in the bromination of 2-aminopyridine, suggesting that similar over-bromination can occur here.[2]

    • Bromination at other positions, although less likely due to the directing effects of the existing functional groups.

Q3: How can I identify these impurities?

A combination of chromatographic and spectroscopic techniques is recommended.

Technique Application
Thin Layer Chromatography (TLC) A quick and effective method to monitor the progress of the reaction and to get a preliminary idea of the number of components in the crude product.
High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be used for the quantitative analysis of the product and its impurities. A suitable starting condition would be a C18 column with a mobile phase of acetonitrile, water, and a small amount of acid like phosphoric or formic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities. The ¹H NMR spectrum of the precursor, 2-amino-6-methyl-4-pyrimidinol, shows characteristic peaks for the methyl group, the aromatic proton, and the amino and hydroxyl protons.[3] For the final product, the disappearance of the signal for the proton at the 5-position is a key indicator of successful bromination.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR can be used to identify the functional groups present in the molecule. The spectra of aminopyrimidine derivatives typically show characteristic bands for N-H and C=O stretching vibrations.
Mass Spectrometry (MS) MS is used to confirm the molecular weight of the desired product and to identify the mass of any impurities, which can provide clues to their structures.

Troubleshooting Guides

Problem 1: Low yield of 2-amino-6-methyl-4-pyrimidinol in the first step.
Potential Cause Troubleshooting Action
Incomplete reaction Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by TLC.
Suboptimal reaction conditions The reaction is typically carried out in a mixture of ethanol and toluene.[1] Ensure the solvents are of appropriate grade and the reaction is heated to the correct temperature.
Loss of product during workup The product is a solid. Ensure complete precipitation before filtration. Washing the solid with a minimal amount of cold solvent can reduce losses.
Problem 2: Formation of multiple spots on TLC after bromination.

TLC_Troubleshooting CrudeProduct Crude Product (Multiple Spots on TLC) Analysis Analyze Spots CrudeProduct->Analysis Impurity1 Unreacted Starting Material (Lower Rf) Analysis->Impurity1 Product Desired Product (Intermediate Rf) Analysis->Product Impurity2 Over-brominated By-product (Higher Rf) Analysis->Impurity2 Purification Purification Strategy Impurity1->Purification Product->Purification Impurity2->Purification Recrystallization Recrystallization Purification->Recrystallization ColumnChromatography Column Chromatography Purification->ColumnChromatography

Troubleshooting workflow for multiple spots on TLC.
Potential Cause Troubleshooting Action
Incomplete bromination This will result in a spot corresponding to the starting material, 2-amino-6-methyl-4-pyrimidinol. Ensure that the stoichiometry of bromine is correct and that the reaction is allowed to proceed to completion.
Over-bromination The formation of a di-bromo species is a common side reaction.[2] This can be minimized by controlling the amount of bromine used and the reaction temperature. Adding the bromine dropwise at a lower temperature can help to control the reaction.
Degradation of the product Pyrimidine rings can be sensitive to harsh reaction conditions. Ensure the reaction is not heated for an extended period after the addition of bromine.

Purification Protocols

Recrystallization

Recrystallization is an effective method for purifying the final product, especially if the impurities are present in small amounts.

  • Solvent Selection: For the precursor, 2-amino-6-methyl-4-pyrimidinol, recrystallization from acetic acid has been reported to yield colorless crystals.[3] For the final product, this compound, a polar solvent or a mixture of solvents should be tested. Good candidates include ethanol, methanol, or a mixture of ethanol and water. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Column Chromatography

Column chromatography is a more rigorous method for separating the desired product from closely related impurities.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a suitable stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexanes is a good starting point for elution. The polarity of the mobile phase should be optimized by TLC to achieve good separation between the product and impurities. For a similar compound, 2-amino-5-bromo-4-methylpyridine, a mobile phase of petroleum ether and ethyl acetate has been used.

Step-by-Step Column Chromatography Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. (2025). Request PDF. [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993).
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2011). PubMed Central. [Link]

Sources

improving the stability of 2-Amino-5-bromo-6-methyl-4-pyrimidinol stock solutions

[1]

Status: Operational Ticket Focus: Stability, Solubility, and Storage Optimization Compound ID: ABMP (CAS: 6307-35-3) Chemical Class: Halogenated Pyrimidine / Isocytosine Derivative[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-Amino-5-bromo-6-methyl-4-pyrimidinol . Users frequently report inconsistent bioactivity or unexpected precipitation with this compound.[1] The root cause usually lies in its tautomeric nature and the photosensitivity of the C5-bromine bond .

This guide moves beyond basic "keep it cold" advice. We dissect the molecular mechanics driving degradation and provide self-validating protocols to ensure your stock solutions remain viable for critical assays.[1]

Module 1: Solubility & Preparation

Q: Why does my stock solution precipitate after a few days at 4°C?

A: You are likely fighting the "Keto-Enol" equilibrium and DMSO hygroscopicity.

The Science: While chemically named as a "pyrimidinol" (implying an -OH group), in solution, this molecule exists predominantly as the keto-tautomer (2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone).[1] This tautomer facilitates strong intermolecular hydrogen bonding, leading to stacking and aggregation (crystallization), especially if water is present.[1]

DMSO is hygroscopic; it absorbs water from the atmosphere.[1] Even a 5% water uptake in DMSO can drastically reduce the solubility of ABMP, forcing the hydrophobic bromine moiety to drive precipitation.

Troubleshooting Protocol:

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%) stored over molecular sieves.[1] Avoid aqueous buffers for stock preparation.[1]

  • Concentration Cap: Do not exceed 50 mM for long-term storage. While 100 mM is theoretically possible, it is thermodynamically unstable at low temperatures.[1]

  • The "Flash-Dilution" Method: When moving from DMSO stock to aqueous assay buffer, dilute rapidly with vortexing to bypass the nucleation phase of crystallization.[1]

Visualization: Optimized Solubilization Workflow

solubilization_workflowRawSolid ABMP(Powder)MixVortex (30s)+ Sonicate (5 min)Raw->MixSolventAnhydrous DMSO(Molecular Sieves)Solvent->MixQCVisual Inspection(Clear Solution)Mix->QCQC->MixPrecipitate?AliquotAliquot & Seal(Argon Purge)QC->AliquotPass

Caption: Figure 1. Critical workflow for preparing stable ABMP stock solutions. Note the requirement for anhydrous solvent and inert gas sealing.

Module 2: Chemical Stability & Degradation

Q: My solution has turned from clear/white to yellow. Is it still usable?

A: No. Yellowing indicates oxidative degradation or photolysis. [1]

The Science: The C5-Bromine atom is the weak link. Halogenated pyrimidines are susceptible to photolytic dehalogenation .[1] Upon exposure to UV or intense white light, the C-Br bond undergoes homolytic cleavage, generating a radical species.[1] This radical can react with the solvent or dissolved oxygen, leading to polymerization and the formation of conjugated byproducts (yellow chromophores).

Additionally, the C2-amino group can undergo oxidative deamination over time if exposed to air, though this is slower than photolysis.[1]

Data: Stability Risk Factors

StressorMechanismVisual IndicatorPrevention
UV/Blue Light C-Br Homolysis (Dehalogenation)Yellowing / Brown precipitateAmber vials; Low-light hood
Moisture Hydrogen-bond aggregationWhite crystalline precipitateDesiccated storage; Parafilm
Heat (>40°C) Hydrolysis of C-Br (rare) or AmineDiscolorationKeep on ice during use
Freeze/Thaw Micro-precipitationCloudy suspension upon thawSingle-use aliquots
Visualization: Degradation Pathways

degradation_pathwaysABMPActive ABMP(Intact C-Br)LightUV/Light ExposureABMP->LightRadicalPyrimidinyl Radical(Highly Reactive)Light->RadicalHomolytic CleavageDebromoDe-brominated Analog(Inactive Impurity)Radical->Debromo+ H (from solvent)PolymerOligomers/Polymers(Yellow Color)Radical->Polymer+ O2 / Radical

Caption: Figure 2. Photolytic degradation pathway.[1] Light energy cleaves the bromine bond, creating radicals that form inactive impurities and colored oligomers.

Module 3: Storage & Handling Protocols

Q: Can I store the stock at -20°C indefinitely?

A: No. The practical limit is 3-6 months due to "Freeze Concentration." [1]

The Science: When a DMSO solution freezes, pure DMSO crystallizes first, effectively concentrating the solute (ABMP) in the remaining liquid fraction. This "freeze concentration" effect can push the local concentration of ABMP beyond its solubility limit, causing it to crash out of solution. Upon thawing, these micro-crystals often fail to re-dissolve without aggressive sonication, which generates heat and risks degradation.[1]

The "Golden Standard" Storage Protocol:

  • Preparation: Dissolve ABMP to 10-20 mM in anhydrous DMSO.

  • Aliquoting: Dispense into small volumes (e.g., 50 µL) in amber polypropylene tubes.

  • Sealing: If possible, overlay with Argon or Nitrogen gas to displace oxygen.[1] Seal with Parafilm.[1]

  • Temperature: Store at -80°C (preferred) or -20°C.

    • -80°C: Minimizes molecular mobility and freeze-concentration effects.[1]

    • -20°C: Acceptable for short term (<1 month).[1][2]

Module 4: Quality Control (QC)

Q: How do I validate the concentration before a critical experiment?

A: Use UV-Vis spectroscopy for a quick check, or HPLC for purity. [1]

Method 1: The UV Shift Test (Quick) Pyrimidines exhibit characteristic UV absorption shifts based on pH due to protonation/deprotonation.[1]

  • Dilute stock 1:1000 in 0.1 N HCl . Record

    
    .[1]
    
  • Dilute stock 1:1000 in 0.1 N NaOH . Record

    
    .[1]
    
  • Pass Criteria: You should observe a distinct bathochromic shift (red shift) in the basic condition due to the ionization of the phenolic/keto group. If the spectra are identical or flattened, the compound has degraded.

Method 2: HPLC Purity (Definitive)

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

  • Detection: 254 nm.[1]

  • Pass Criteria: Single peak >98% area. The de-brominated impurity will elute earlier (more polar) than the parent compound.[1]

References

  • Sigma-Aldrich. this compound Product Sheet & Properties. (CAS 6307-35-3).[1][3] Retrieved from [1]

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from [1]

  • Stringfellow, D. A. (1980).[1] Interferon induction by 5-halo-6-phenyl pyrimidinones.[1][4] Journal of Interferon Research.[1] (Contextualizing the stability and biological activity of 5-bromo-pyrimidinol analogs).

  • MDPI. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy. (Mechanistic insight into C-Br bond photolysis). Retrieved from [1]

  • National Institutes of Health (NIH). Working with small molecules: preparing and storing stock solutions.[1] (General guidelines for DMSO stock stability). Retrieved from

Technical Support Center: Troubleshooting 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) . This compound is a critical isocytosine derivative often utilized as a synthetic intermediate in antiviral research and as a direct interferon inducer (similar to Bropirimine).

While structurally simple, ABMP presents unique challenges in biological assays due to keto-enol tautomerism , heavy-atom quenching effects , and aqueous solubility limits . This guide moves beyond basic handling to address the specific failure modes encountered in high-throughput screening (HTS) and mechanistic studies.

Part 1: Physicochemical Stability & Solubility

The Core Challenge: Tautomerism & "Brick Dust" Behavior

Users frequently report inconsistent IC50 values or "crashing out" in aqueous buffers. This is often due to a misunderstanding of the compound's dominant state.

Technical Insight: ABMP exists in an equilibrium between the 4-pyrimidinol (enol) and 4-pyrimidone (keto) forms. In aqueous solution at physiological pH, the keto (oxo) form predominates. However, the crystal lattice is stabilized by strong intermolecular hydrogen bonding involving the 2-amino and 4-oxo/hydroxy groups, resulting in high melting points and poor aqueous solubility (often <100 µM in PBS).

Solubility Troubleshooting Table
Solvent SystemSolubility Limit (Est.)Usage Recommendation
100% DMSO > 50 mMRecommended Stock. Store at -20°C. Avoid freeze-thaw cycles which induce micro-precipitation.
PBS (pH 7.4) < 100 µMHigh Risk. Rapid precipitation upon dilution from DMSO. Requires <0.5% DMSO final concentration to maintain stability.
Ethanol ModerateNot recommended for bioassays due to solvent evaporation and cellular toxicity.
Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift that dictates solubility and binding properties.

Tautomerism Enol Enol Form (4-pyrimidinol) Dominant in Non-polar Solvents Keto Keto Form (4-pyrimidone) Dominant in Aqueous Buffer (pH 7.4) Enol->Keto Tautomerization (Rapid in H2O) Precip Micro-Precipitation (False Negatives) Keto->Precip >100µM Concentration High Ionic Strength

Figure 1: Tautomeric equilibrium of ABMP. In biological buffers, the Keto form is the active species but is prone to aggregation/precipitation at high concentrations.

Part 2: In Vitro Assay Interference

Issue 1: Fluorescence Quenching (The "Heavy Atom" Effect)

Symptom: In Fluorescence Polarization (FP) or FRET assays, you observe a decrease in signal intensity that mimics inhibition, but the IC50 shifts when the fluorophore is changed.

Root Cause: The 5-Bromo substituent is a heavy atom. If ABMP binds in close proximity (<10 Å) to a fluorophore (e.g., Fluorescein or Bodipy), the bromine atom can induce intersystem crossing , quenching the fluorescence via the heavy-atom effect. This leads to false positives in inhibition assays.

Validation Protocol:

  • Absorbance Scan: Measure the UV-Vis spectrum of ABMP (200–500 nm). Ensure it does not overlap with your fluorophore's excitation/emission.

  • The "Blank" Test: Add ABMP to the fluorophore without the enzyme/protein target. If fluorescence decreases dose-dependently, you have quenching interference.

Issue 2: Aggregation-Based Inhibition

Symptom: Steep dose-response curves (Hill slope > 2.0) or inhibition that disappears upon adding detergent.

Root Cause: The flat, hydrophobic pyrimidine core can stack to form colloidal aggregates that sequester enzymes non-specifically.

Corrective Action:

  • Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.

  • If inhibition persists in the presence of detergent, the activity is likely specific.

Part 3: Cell-Based Assay Troubleshooting

Issue 3: Hyporeactivity (Tachyphylaxis)

Symptom: In antiviral or immunomodulation assays (e.g., Interferon induction), the compound shows high potency at 24 hours but significantly reduced efficacy at 48-72 hours, or upon repeated dosing.

Root Cause: Research into ABMP analogs (such as U-25,166) indicates they act as Interferon Inducers . A known biological phenomenon with these agents is Hyporeactivity , where the cellular response becomes refractory after the initial induction. This is not compound degradation; it is a biological feedback loop.

Diagnostic Workflow:

CellAssay Start Symptom: Loss of Activity over Time (48h+) CheckDeg Step 1: Check Chemical Stability (LC-MS of Media) Start->CheckDeg Stable Compound Stable? CheckDeg->Stable BioFeedback Biological Hyporeactivity (Refractory State) Stable->BioFeedback Yes Degradation Chemical Instability (Oxidation/Hydrolysis) Stable->Degradation No Action1 Action: Pulse Dosing (Remove compound after 6h) BioFeedback->Action1 Action2 Action: Refresh Media Daily Degradation->Action2

Figure 2: Distinguishing between biological hyporeactivity and chemical instability in cell assays.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use ABMP as a fragment in NMR screening? A: Yes, but be cautious of the 5-Bromo substituent. While useful for X-ray crystallography (anomalous scattering), the bromine quadrupole moment can broaden signals in ligand-observed NMR. Use 19F-NMR analogs if possible, or ensure solubility >500 µM using a d6-DMSO spike.

Q2: Why does the compound turn yellow in solution over time? A: Slight yellowing indicates oxidation of the 2-amino group or formation of azo-dimers, often accelerated by light.

  • Fix: Store stock solutions in amber vials under argon/nitrogen. Discard solutions older than 1 month.

Q3: Is the compound permeable to the Blood-Brain Barrier (BBB)? A: ABMP is a small, lipophilic molecule (MW ~204, cLogP ~1.2). While it has favorable properties for passive diffusion, the polar surface area (PSA) of the isocytosine headgroup can limit BBB penetration compared to less polar analogs.

References

  • Smolecule. (2023).[1][2] 2-Amino-5-iodo-6-methyl-4-pyrimidinol Biological Activity and Analogs.[2]Link

  • Stringfellow, D. A., et al. (1974). Interferon-Inducing and Antiviral Properties of this compound (U-25,166).[3] Antimicrobial Agents and Chemotherapy. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[4] Link

  • Hoffman, J. E., et al. (2009). Trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol.[5] Acta Crystallographica. Link

Sources

Validation & Comparative

Confirming the Interferon-Inducing Effect of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject Code: U-25,166 | CAS: 6307-35-3[1]

Executive Summary & Mechanistic Context

2-Amino-5-bromo-6-methyl-4-pyrimidinol (also known as ABMP or by the Upjohn code U-25,166 ) is a low-molecular-weight, orally active inducer of Type I Interferons (IFN-


). Historically significant in the development of immunomodulatory drugs, ABMP serves as a critical reference compound for validating pyrimidinone-based innate immune agonists.

Unlike high-molecular-weight inducers like Poly I:C (which mimic viral dsRNA via TLR3/MDA5), ABMP functions through a distinct pathway—likely involving TLR7/8 agonism within lymphoid tissues (thymus and spleen). While highly effective at inducing serum interferon levels peaking at 6–12 hours post-administration, its utility is limited by hyporeactivity (tolerance) upon repeated daily dosing and species-specific nephrotoxicity (crystalluria) in rats, which drove the development of its phenyl-analog successor, Bropirimine (ABPP) .

Mechanistic Pathway (Putative)

The following diagram illustrates the signal transduction pathway activated by ABMP, leading to the transcription of Type I Interferons.

ABMP_Mechanism cluster_cell Antigen Presenting Cell (e.g., Plasmacytoid DC) cluster_endosome Endosome cluster_nucleus Nucleus ABMP ABMP (U-25,166) TLR7 TLR7 Receptor ABMP->TLR7 Ligand Binding MyD88 MyD88 Adapter TLR7->MyD88 Recruitment IRF7_inactive IRF7 (Inactive) MyD88->IRF7_inactive Signaling Cascade IRF7_active p-IRF7 (Phosphorylated) IRF7_inactive->IRF7_active Phosphorylation ISRE ISRE Promoter IRF7_active->ISRE Translocation & Binding IFN_Gene Type I IFN Genes ISRE->IFN_Gene Transcription IFN_Out Secreted IFN-α/β IFN_Gene->IFN_Out Translation & Secretion

Figure 1: Putative mechanism of action for ABMP (U-25,166) activating the TLR7-MyD88-IRF7 axis in lymphoid cells.

Comparative Analysis: ABMP vs. Gold Standards

To validate ABMP, researchers must benchmark it against established inducers. The table below contrasts ABMP with its structural successor (Bropirimine) and the mechanistically distinct Poly I:C.

FeatureABMP (U-25,166) Bropirimine (ABPP) Poly I:C Tilorone
Chemical Class Methyl-PyrimidinolPhenyl-PyrimidinolSynthetic dsRNAFluorenone
Primary Route Oral / IPOral / IPIV / IP (Injection)Oral
Target Tissue Lymphoid (Thymus/Spleen)LymphoidSystemic / UbiquitousNon-lymphoid RES
Peak IFN Time 6–12 Hours4–8 Hours2–4 Hours12–24 Hours
Toxicity Profile High: Renal crystal deposition (Rats)Low: No renal crystalsHigh: Cytokine storm riskMod: Mucopolysaccharidosis
Hyporeactivity Rapid (Daily dosing)Rapid (Daily dosing)ModerateRapid
Key Use Case Historical Reference for pyrimidinol SAR studiesClinical Candidate (Bladder cancer)In vitro viral mimicrySmall molecule control

Expert Insight: While ABMP is a potent inducer, Bropirimine (ABPP) is generally preferred for long-term in vivo studies due to the lack of nephrotoxicity. However, ABMP remains critical for Structure-Activity Relationship (SAR) studies to confirm the necessity of the C6-phenyl ring for safety versus the C6-methyl group for efficacy.

Experimental Validation Protocols

The following protocols are designed to confirm IFN induction while controlling for the known hyporeactivity and toxicity of ABMP.

Protocol A: In Vivo Serum Interferon Induction (Mouse Model)

Objective: Quantify circulating antiviral factors (IFN) following acute oral administration.

Reagents:

  • ABMP (U-25,166): Suspend in 0.2% carboxymethylcellulose (CMC) or sterile water.

  • Positive Control: Poly I:C (2 mg/kg, IP).

  • Assay System: L929 cells (murine fibroblast) + VSV (Vesicular Stomatitis Virus).

Workflow:

  • Preparation: Sonicate ABMP suspension to ensure uniform dispersion.

  • Dosing: Administer ABMP via oral gavage at 250 mg/kg (Minimal Effective Dose) to 1000 mg/kg (Max Tolerated Dose).

  • Time Course: Collect serum via cardiac puncture or tail vein at 0, 6, 12, and 24 hours .

    • Note: Peak titers typically occur at 6–10 hours.

  • Processing: Acidify serum (pH 2.0) for 24h at 4°C, then neutralize (pH 7.0) to inactivate input virus and ensure the factor is acid-stable (characteristic of Type I IFN).

  • Bioassay: Perform Plaque Reduction Assay on L929 cells using VSV challenge.

Protocol B: Validation of Hyporeactivity (Tolerance Check)

Objective: Confirm the specific "refractory state" characteristic of pyrimidinoles.

  • Day 0: Administer ABMP (500 mg/kg). Collect serum at 8h (Peak A).

  • Day 1: Administer ABMP (500 mg/kg).

  • Day 2: Administer ABMP (500 mg/kg). Collect serum at 8h (Peak B).

  • Analysis: Compare Peak A vs. Peak B.

    • Pass Criteria: Peak B should be <10% of Peak A (demonstrating hyporeactivity).

    • Note: If Peak B ≈ Peak A, the compound may not be pure ABMP or the dosing interval is too wide.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Administration cluster_sample Phase 2: Sampling cluster_assay Phase 3: Bioassay Compound ABMP Suspension (250 mg/kg) Mouse C57BL/6 Mouse (Oral Gavage) Compound->Mouse Time6h T=6h (Peak Induction) Mouse->Time6h Time24h T=24h (Clearance) Mouse->Time24h Serum Serum Collection Time6h->Serum Time24h->Serum Acid Acid Treatment (pH 2, 24h) Serum->Acid Inactivate Virus L929 L929 Cells + VSV Challenge Acid->L929 Neutralize & Treat Readout Plaque Reduction (IFN Titer) L929->Readout

Figure 2: Step-by-step workflow for validating the interferon-inducing capacity of ABMP.

Safety & Handling (Critical Application Notes)

  • Renal Toxicity: ABMP is known to cause crystal deposition in the renal papillae of rats.[2] For chronic studies (>3 days), Bropirimine is the recommended alternative.

  • Solubility: ABMP is poorly soluble in water. For in vitro use, dissolve in DMSO and dilute; however, in vitro induction is often poor in non-lymphoid cell lines. Co-culture with splenocytes is recommended for in vitro efficacy.

  • Species Specificity: High efficacy is observed in mice and cats. Efficacy in primates/humans is variable, often requiring significantly higher doses which may approach toxic thresholds.

References

  • Nichol, F. R., et al. (1976). "Stimulation of murine interferon by a substituted pyrimidine." Antimicrobial Agents and Chemotherapy.

    • Establishes U-25,166 (ABMP) as a potent oral interferon inducer and defines the minimal effective dose.[3]

  • Stringfellow, D. A. (1981). "Interferon induction by 5-halo-6-phenyl pyrimidinones." Journal of Interferon Research.

    • Compares ABMP with ABPP (Bropirimine), highlighting the renal toxicity issues of ABMP and the superior safety profile of the phenyl analog.
  • Stringfellow, D. A., & Glasgow, L. A. (1972). "Hyporeactivity of infection: potential limitation to therapeutic use of interferon-inducing agents." Infection and Immunity.

    • Details the hyporeactivity (tolerance)
  • Wierenga, W., et al. (1980). "Antiviral and interferon-inducing structure-activity relationship of 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones." Journal of Medicinal Chemistry.

    • The definitive SAR study describing the chemical modifications leading

Sources

structure-activity relationship of 2-Amino-5-bromo-6-methyl-4-pyrimidinol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 2-Amino-5-bromo-6-methyl-4-pyrimidinol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Strategic Context

The compound This compound (Code: U-25,166 ) represents a foundational scaffold in the discovery of small-molecule immunomodulators.[1][2] Historically identified as a potent inducer of Interferon (IFN) , it demonstrated significant antiviral activity against diverse RNA and DNA viruses.[2] However, its clinical progression was halted by a critical physicochemical liability: nephrotoxicity due to renal crystal deposition .[1][2]

This guide dissects the structure-activity relationship (SAR) that drove the evolution from the toxic 6-methyl lead to the optimized 6-phenyl analog (Bropirimine) and subsequent hyper-potent fluorophenyl derivatives .[1][2] We analyze the specific molecular modifications that decouple antiviral efficacy from toxicity, providing a roadmap for next-generation TLR7/8 agonist design.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of the 2-aminopyrimidinone scaffold hinges on strict steric and electronic requirements at the C5 and C6 positions.[2]

The C6-Position: Solubility & Toxicity Switch

The most critical SAR finding in this series is the impact of the C6-substituent on physicochemical properties rather than just receptor binding.[1][2]

  • 6-Methyl (U-25,166):

    • Activity: High IFN induction.

    • Liability: Poor aqueous solubility at physiological pH leads to precipitation in the renal papillae, causing crystalluria and kidney damage in chronic dosing models.[2]

  • 6-Phenyl (Bropirimine):

    • Activity: Retains or improves IFN induction potency.[1][2]

    • Advantage: The aromatic ring alters the crystal lattice energy and lipophilicity profile, significantly reducing the propensity for renal crystallization. This modification effectively "cured" the nephrotoxicity of the lead compound.[1][2]

  • 6-(Fluorophenyl):

    • Activity: Introduction of fluorine (mono- or di-substitution) on the phenyl ring yields the most potent IFN inducers in the class.[1][2][3]

    • Mechanism: Fluorine likely improves metabolic stability (blocking P450 oxidation) and enhances hydrophobic interactions within the TLR7 binding pocket.[2]

The C5-Position: The Halogen "Warhead"

The C5 position requires an electron-withdrawing, lipophilic substituent to lock the bioactive tautomer and fill a specific hydrophobic pocket.[1][2]

  • 5-Bromo: Optimal balance of size and lipophilicity.[1][2] Standard for activity.

  • 5-Iodo: Active, but often suffers from stability issues (dehalogenation) in vivo.[1][2]

  • 5-Chloro: Generally less potent than bromo analogs, suggesting a strict steric requirement (halogen bond capability) in the binding pocket.[2]

  • 5-Cyano: Increases the acidity of the N1-proton, potentially altering the tautomeric equilibrium (see Section 2.3), but often results in a different pharmacological profile (e.g., Adenosine receptor antagonism rather than IFN induction).

Tautomerism & Pharmacophore

This scaffold exists in equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms.[2]

  • Dominant Form: In solution and solid state, the 4(3H)-pyrimidinone tautomer is predominant.[2]

  • Implication: SAR studies suggest the "pyrimidinone" carbonyl is a critical hydrogen bond acceptor.[1][2] Modifications that lock the molecule in the "enol" ether form (e.g., O-methylation) typically abolish IFN-inducing activity.[1][2]

Comparative Performance Data

The following table synthesizes historical data comparing the lead (U-25,166) with its optimized successors.

FeatureU-25,166 (Lead)Bropirimine (Optimized)6-(2,6-Difluorophenyl) (Next-Gen)
Structure (C6) Methyl (-CH₃)Phenyl (-C₆H₅)2,6-Difluorophenyl
Structure (C5) Bromo (-Br)Bromo (-Br)Bromo (-Br)
IFN Induction (Mice) High (approx.[1][2] 5,000 U/mL)High (approx.[1][2] 6,000 U/mL)Very High (>10,000 U/mL)
Antiviral Potency Effective (HSV, Semliki)Effective (Broad spectrum)Highly Effective
Renal Toxicity High (Crystalluria)Low/None Low
Solubility Profile Low (Precipitates in urine)Improved BioavailabilityOptimized
Primary Mechanism TLR7 AgonismTLR7 AgonismTLR7 Agonism

Visualizing the SAR & Mechanism

SAR Decision Tree

SAR_Map Core 2-Amino-5-bromo-4-pyrimidinone (Scaffold) C6_Methyl C6-Methyl (U-25,166) High Potency CRITICAL FLAW: Renal Crystallization Core->C6_Methyl Original Lead C5_Bromo C5-Bromo Optimal Hydrophobic Fit Core->C5_Bromo Essential C5_Chloro C5-Chloro Reduced Potency Core->C5_Chloro Avoid C6_Phenyl C6-Phenyl (Bropirimine) Retained Potency SOLVED: No Crystalluria C6_Methyl->C6_Phenyl Optimization C6_Fluoro C6-(Fluorophenyl) Enhanced Metabolic Stability MAXIMUM POTENCY C6_Phenyl->C6_Fluoro Next-Gen

Caption: Evolution of the scaffold from the toxic methyl derivative to the optimized aryl analogs.

Mechanism of Action: TLR7 Signaling

These analogs function as TLR7 agonists , mimicking single-stranded RNA (ssRNA) to trigger the innate immune response.[2]

MOA Compound Pyrimidinone Analog (e.g., Bropirimine) Endosome Endosome (TLR7 Receptor) Compound->Endosome Endocytosis/Entry MyD88 MyD88 Adapter Endosome->MyD88 Receptor Activation IRF7 IRF7 Phosphorylation MyD88->IRF7 NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus Translocation IRF7->Nucleus NFkB->Nucleus Cytokines Production of: IFN-α, IFN-β, IL-6 Nucleus->Cytokines Transcription

Caption: Signal transduction pathway activated by 2-amino-5-bromo-6-aryl-pyrimidinones.[1][2]

Experimental Protocols

Synthesis of this compound

This protocol utilizes a self-validating condensation followed by regioselective halogenation.[1][2]

Reagents:

  • Guanidine Carbonate[1][2]

  • Ethyl Acetoacetate[2]

  • Ethanol (Absolute)[2]

  • Bromine (Br₂)[2][4][5]

  • Glacial Acetic Acid[1][2]

Step 1: Cyclization (The Biginelli-Type Condensation) [1]

  • Dissolution: Dissolve 0.1 mol Guanidine Carbonate in 100 mL absolute ethanol.

  • Addition: Add 0.2 mol Ethyl Acetoacetate dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours. The formation of a precipitate indicates the pyrimidinol product.[1][2]

  • Isolation: Cool to room temperature. Filter the white solid (2-amino-6-methyl-4-pyrimidinol).[1][2] Wash with cold ethanol and dry.[1][2]

    • Checkpoint: Melting point should be >300°C (dec).[1][2]

Step 2: C5-Bromination

  • Suspension: Suspend 0.05 mol of the Step 1 product in 50 mL glacial acetic acid.

  • Bromination: Add 0.055 mol Bromine (Br₂) dropwise at room temperature. The reaction is exothermic; ensure temperature does not exceed 45°C.[1][2]

  • Reaction: Stir for 2 hours. The mixture will thicken as the hydrobromide salt forms.[1][2]

  • Neutralization: Pour into ice water and neutralize with 10% NaOH to pH 7.

  • Purification: Filter the resulting precipitate. Recrystallize from aqueous ethanol to yield This compound .[1][2]

    • Validation: Mass Spec (M+H) = 204/206 (Br isotope pattern).[1][2]

Bioassay: Interferon Induction (In Vivo Mouse Model)

Note: In vitro assays (e.g., HEK-Blue TLR7) are now common, but historical SAR is based on in vivo serum titers.

  • Preparation: Suspend test compounds in 0.5% carboxymethylcellulose (CMC) vehicle.

  • Dosing: Administer 200 mg/kg orally (p.o.) or intraperitoneally (i.p.) to ICR mice (n=5 per group).

  • Sampling: Collect blood via cardiac puncture at 2, 6, and 12 hours post-dosing.[1][2]

  • Assay: Separate serum. Quantify IFN levels using a cytopathic effect (CPE) inhibition assay on L929 fibroblast cells challenged with Vesicular Stomatitis Virus (VSV).[1][2]

  • Readout: The reciprocal of the highest dilution inhibiting 50% of viral CPE is the IFN titer (Units/mL).[2]

References

  • Skulnick, H. I., et al. (1985).[1][2] "Pyrimidinones.[1][2][3][6][7][8][9] 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents."[1][2][3][5] Journal of Medicinal Chemistry, 28(12), 1864-1869.[2]

  • Stringfellow, D. A. (1977).[1][2] "Comparative Interferon-Inducing and Antiviral Properties of this compound (U-25,166), Tilorone Hydrochloride, and Polyinosinic-Polycytidylic Acid."[1][2][6] Antimicrobial Agents and Chemotherapy, 11(6), 984-992.[2]

  • Wierenga, W., et al. (1980).[1][2] "Synthesis and Structure-Activity Relationships of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (Bropirimine) and Analogs." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "this compound."[1][2][5][6][7] National Center for Biotechnology Information.[1][2]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP), a pyrimidinone derivative known for its immunomodulatory and antiviral properties. We will delve into its mechanism of action, evaluate its performance in preclinical models, and draw comparisons with its analogue, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), providing researchers, scientists, and drug development professionals with critical insights for their work.

Introduction: The Promise and Challenges of Pyrimidinone-Based Immunomodulators

Pyrimidinone derivatives have emerged as a promising class of small molecules capable of modulating the immune system, primarily through the induction of interferons (IFNs). Interferons are a family of cytokines that play a pivotal role in the innate immune response to viral infections and cancer. This compound (ABMP) is one such compound that has demonstrated the ability to induce high levels of serum interferon in mice, marking it as a compound of interest for therapeutic development.[1]

However, the journey of a potential therapeutic from the bench to the clinic is fraught with challenges, a key one being the therapeutic window – the balance between efficacy and toxicity. While demonstrating promising interferon-inducing capabilities in vivo, the clinical development of ABMP has been hampered by significant toxicity concerns.[2][3] This has spurred the development of analogues like 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) with the aim of improving the safety profile while retaining or enhancing the desired biological activity.[2][3]

This guide will dissect the available preclinical data for ABMP, comparing its performance both in cell-based assays (in vitro) and in animal models (in vivo), and will use ABPP as a key comparator to highlight the structure-activity relationships and the quest for a safer, more effective immunomodulatory agent.

Mechanism of Action: Induction of the Interferon Cascade

The primary mechanism of action for ABMP and its analogues is the induction of interferon production. While the precise molecular target is not fully elucidated, the downstream effects converge on the activation of the interferon signaling pathway.

IFN_Pathway ABMP This compound (ABMP) Cell Host Cell ABMP->Cell Enters PRR Pattern Recognition Receptors (PRRs) Cell->PRR Activates Signaling Signaling Cascade (e.g., IRF3/7 activation) PRR->Signaling IFN_Gene Interferon Gene Transcription Signaling->IFN_Gene IFN Interferon (IFN) (Secreted) IFN_Gene->IFN Translates to IFNAR Interferon Receptor (IFNAR) IFN->IFNAR Binds to (Autocrine/Paracrine) JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT Activates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) JAK_STAT->ISGF3 Forms ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Binds to ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Induces Transcription of Antiviral_State Antiviral State (e.g., inhibition of viral replication) ISG->Antiviral_State Establish

Upon entering a host cell, ABMP is believed to be recognized by intracellular pattern recognition receptors (PRRs), which triggers a signaling cascade leading to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and IRF7. These transcription factors then translocate to the nucleus and bind to the promoter regions of type I interferon genes, initiating their transcription and subsequent translation. The secreted interferons can then act in an autocrine or paracrine manner by binding to the interferon-α/β receptor (IFNAR) on the surface of cells. This binding activates the JAK-STAT signaling pathway, leading to the formation of the ISGF3 transcriptional complex, which in turn induces the expression of a wide array of interferon-stimulated genes (ISGs). The protein products of these ISGs are responsible for establishing an antiviral state within the cells, thereby inhibiting viral replication.

In Vitro Efficacy: A Qualitative and Quantitative Comparison

The in vitro evaluation of antiviral compounds is crucial for determining their intrinsic potency and for guiding further development. Standard assays include cytotoxicity assays to determine the concentration at which the compound becomes toxic to host cells, and antiviral assays, such as the plaque reduction assay, to measure the inhibition of viral replication.

Data Presentation
CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
ABMP VariousNot SpecifiedData Not AvailableData Not AvailableData Not Available[3]
ABPP Semliki Forest VirusNot SpecifiedPotentNot SpecifiedNot Specified[4]
ABPP Herpes Simplex Virus Type 1Not SpecifiedPotentNot SpecifiedNot Specified[4]
Experimental Protocols

The 50% cytotoxic concentration (CC50) is a measure of a compound's toxicity to cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., Vero, A549) at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

  • Cell Monolayer Preparation: Seed a 6-well or 12-well plate with a susceptible cell line to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Plaque Reduction Assay C1 Seed Cells C2 Add Compound Dilutions C1->C2 C3 Incubate C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Read Absorbance C5->C6 C7 Calculate CC50 C6->C7 A1 Prepare Cell Monolayer A2 Pre-incubate Virus with Compound A1->A2 A3 Infect Cells A2->A3 A4 Add Overlay Medium A3->A4 A5 Incubate for Plaque Formation A4->A5 A6 Fix and Stain Plaques A5->A6 A7 Count Plaques & Calculate IC50 A6->A7

In Vivo Efficacy and Toxicity: A Tale of Two Pyrimidinones

In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a compound, as well as its overall efficacy and safety in a living organism.

Data Presentation
CompoundAnimal ModelEfficacy EndpointKey FindingsToxicityReference
ABMP Rodents (Mice, Rats), CatsInterferon Induction, Antiviral ActivityOrally and intraperitoneally active in inducing interferon. Showed antiviral properties.Toxicity-limiting crystal deposition in the renal papillae of rats upon chronic administration. [2][3]
ABPP RodentsEnhanced Interferon Induction, Antiviral PotencyDoes not possess the renal toxicity observed with ABMP. Enhanced interferon-inducing antiviral potency and activity.No renal toxicity observed.[2][3]
ABPP Humans (Phase I Cancer Trial)Interferon Induction, Antitumor ActivityNo consistent induction of interferon. One patient with malignant melanoma showed tumor regression.Nausea, vomiting, headache, abdominal pain, diarrhea. No cardiac, hematologic, hepatic, or renal toxicity.[5]
Experimental Protocols

This protocol is designed to assess the ability of a compound to induce interferon production in a mouse model.

  • Animal Acclimatization: Acclimate mice (e.g., BALB/c) for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., ABMP) to the mice via the desired route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

  • Blood Collection: At various time points post-administration (e.g., 2, 4, 8, 24 hours), collect blood samples from the mice via retro-orbital bleeding or cardiac puncture.

  • Serum Separation: Process the blood samples to obtain serum.

  • Interferon Quantification (ELISA): Quantify the levels of interferon in the serum using a specific enzyme-linked immunosorbent assay (ELISA) kit for murine interferon-alpha or beta.

    • Coat a 96-well plate with a capture antibody specific for the target interferon.

    • Block non-specific binding sites.

    • Add serum samples and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal.

    • Measure the absorbance and calculate the interferon concentration based on the standard curve.

  • Data Analysis: Plot the serum interferon levels against time to determine the pharmacokinetic profile of interferon induction.

This protocol evaluates the ability of a compound to protect mice from a viral infection.

  • Animal Model: Use a relevant murine model of viral disease (e.g., influenza, herpes simplex virus).[6][7][8]

  • Compound Treatment: Administer the test compound to the mice at different doses and schedules (prophylactic, therapeutic).

  • Viral Challenge: Infect the mice with a lethal or sublethal dose of the virus.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, morbidity) and survival.

  • Viral Load Determination: At specific time points, euthanize a subset of mice and collect relevant tissues (e.g., lungs, brain) to determine the viral load by plaque assay or qRT-PCR.

  • Data Analysis: Compare the survival rates, clinical scores, and viral loads between the treated and control groups to assess the antiviral efficacy of the compound.

InVivo_Workflow cluster_ifn_induction Interferon Induction Assay cluster_antiviral_efficacy Antiviral Efficacy Study I1 Administer Compound to Mice I2 Collect Blood Samples at Time Points I1->I2 I3 Separate Serum I2->I3 I4 Quantify Interferon (ELISA) I3->I4 E1 Treat Mice with Compound E2 Infect with Virus E1->E2 E3 Monitor Clinical Signs and Survival E2->E3 E4 Determine Viral Load in Tissues E2->E4

Discussion and Future Perspectives

The comparative analysis of ABMP and its analogue ABPP provides a compelling case study in the optimization of a drug candidate. While ABMP showed initial promise as an interferon inducer, its development was curtailed by a significant and unacceptable toxicity profile, specifically nephrotoxicity.[2][3] The observation of crystal deposition in the renal papillae of rats during chronic administration served as a critical red flag, underscoring the importance of long-term toxicity studies in preclinical development.

The strategic modification of the 6-methyl group in ABMP to a 6-phenyl group in ABPP led to a molecule with a demonstrably improved safety profile, as it did not exhibit the same renal toxicity.[2][3] Furthermore, this structural change resulted in enhanced interferon-inducing and antiviral potency, a desirable outcome in drug discovery. The subsequent progression of ABPP to a Phase I clinical trial in cancer patients, although not demonstrating consistent interferon induction, did show a hint of anti-tumor activity and an acceptable safety profile in humans.[5]

The lack of publicly available, specific in vitro efficacy data (IC50, CC50) for ABMP makes a direct quantitative comparison with ABPP challenging. However, the qualitative reports, coupled with the stark contrast in their in vivo toxicity profiles, clearly favor ABPP as a more viable therapeutic candidate.

For researchers working with pyrimidinone derivatives, this guide highlights several key takeaways:

  • Structure-Toxicity Relationship: Small structural modifications can have a profound impact on the toxicity profile of a compound.

  • Importance of Chronic Toxicity Studies: Long-term in vivo studies are crucial for identifying potential organ toxicities that may not be apparent in short-term studies.

  • Translational Challenges: The correlation between in vitro potency, in vivo interferon induction, and clinical efficacy is not always linear, as evidenced by the ABPP clinical trial.

Future research in this area should focus on elucidating the precise molecular targets of these pyrimidinone derivatives to enable more rational drug design. Additionally, a deeper understanding of the mechanisms underlying the observed renal toxicity of ABMP could inform the development of safer immunomodulatory drugs. The continued exploration of this chemical space, with a keen eye on both efficacy and safety, holds the potential to deliver novel therapeutics for a range of viral diseases and cancers.

References

  • Stringfellow, D. A., et al. (1980). Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry, 23(7), 740-744. [Link]

  • The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. (2016). PLOS ONE, 11(3), e0150392. [Link]

  • Desai, U. R., et al. (2009). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry, 17(21), 7484-7489. [Link]

  • Antiviral activity of Molnupiravir precursor NHC against SARS-CoV-2 Variants of Concern (VOCs) and implications for the therapeutic window and resistance. (2023). bioRxiv. [Link]

  • Targeting Peptidylarginine Deiminase 3 to Efficiently Suppress Herpes Simplex Virus Type 2 Infection. (2022). International Journal of Molecular Sciences, 23(21), 13411. [Link]

  • Antiviral Activity of Type I, II, and III Interferons Counterbalances ACE2 Inducibility and Restricts SARS-CoV-2. (2020). mBio, 11(5), e01928-20. [Link]

  • Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo. (2018). Viruses, 10(3), 124. [Link]

  • Einhorn, S., et al. (1984). Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients. Journal of Biological Response Modifiers, 3(4), 369-376. [Link]

  • Preclinical animal models to evaluate therapeutic antiviral antibodies. (2024). Antiviral Research, 225, 105843. [Link]

  • Animal Models of Kidney Disease: Challenges and Perspectives. (2023). Kidney Diseases, 9(6), 405-418. [Link]

  • AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50). (2021). Journal of Peptide Science, 27(11), e3351. [Link]

  • Screening models of nephrotoxicity and their molecular mechanism. (2022). World Journal of Biology Pharmacy and Health Sciences, 12(1), 053-062. [Link]

  • Minimal Determinants for Lifelong Antiviral Antibody Responses in Mice from a Single Exposure to Virus-like Immunogens at Low Doses. (2023). Vaccines, 11(7), 1184. [Link]

  • Animal Modeling Services for Antiviral Testing. (n.d.). Creative Diagnostics. Retrieved from [Link]

Sources

head-to-head comparison of 2-Amino-5-bromo-6-methyl-4-pyrimidinol with other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Locked" Scaffold

In the landscape of pyrimidine intermediates, 2-Amino-5-bromo-6-methyl-4-pyrimidinol (hereafter ABMP ) occupies a strategic niche. Unlike its unmethylated or non-brominated counterparts, ABMP offers a unique "locked" reactivity profile:

  • C5-Activation: The bromine atom serves as a pre-installed handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), bypassing the need for harsh electrophilic substitution steps later in the synthesis.

  • C6-Blocking: The methyl group at the 6-position blocks nucleophilic attack and prevents regiochemical ambiguity during ring-fusion reactions, a common issue with 2-amino-4-hydroxypyrimidine.

  • Solubility Profile: The lipophilic methyl group significantly enhances solubility in organic solvents compared to the highly polar 5-bromocytosine or 2-amino-5-bromo-4-hydroxypyrimidine.

This guide provides a head-to-head technical comparison of ABMP against its closest structural analogs, supported by experimental protocols and decision-making frameworks.

Chemical Profile & Tautomerism

Before comparing reactivity, it is critical to understand the dominant structural form. Like most "4-hydroxypyrimidines," ABMP exists primarily as the pyrimidinone tautomer in solution and solid state.

FeatureData / ObservationImplication for Synthesis
Dominant Tautomer 4(3H)-Pyrimidinone (Keto form)N3 is protonated; O is a carbonyl. Alkylation often occurs at N3 unless O-selective conditions (Ag salts) are used.
pKa (Predicted) ~3.8 (N1), ~9.5 (OH/NH)Acidic enough to be deprotonated by weak bases (K₂CO₃) for coupling reactions.
Solubility DMSO, DMF, hot EtOHThe C6-Methyl group improves solubility in non-polar solvents relative to the demethylated analog.

Head-to-Head Comparison

The following table contrasts ABMP with its three primary competitors in drug design workflows.

Table 1: Comparative Reactivity Matrix
FeatureABMP (Subject) Analog A: 2-Amino-5-bromo-4-hydroxypyrimidine Analog B: 2-Amino-6-methyl-4-pyrimidinol Analog C: 5-Bromocytosine
Structure 5-Br, 6-Me 5-Br, 6-H 5-H, 6-Me 5-Br, 4-NH₂
C5-Reactivity High (Pd-Coupling ready)High (Pd-Coupling ready)Low (Requires bromination step)High (Pd-Coupling ready)
C6-Reactivity Blocked (Steric/Chemically inert)Open (Susceptible to nucleophilic attack)Blocked Open
Regiocontrol Excellent (Only C5/N3 reactive)Poor (C5 vs C6 competition in some cyclizations)Excellent Moderate
Solubility Moderate (Methyl aid)Poor (High lattice energy)ModeratePoor
Primary Use Targeted C5-arylation; Kinase inhibitorsGeneral pyrimidine synthesisPrecursor to ABMPNucleoside analogs
Analysis of Causality
  • Why choose ABMP over Analog A? If your target molecule requires a specific substituent at C5 but no reaction at C6, ABMP prevents side reactions where nucleophiles might attack the vacant C6 position. The methyl group also acts as a "solubility tag" during workup.

  • Why choose ABMP over Analog B? Analog B is the precursor. Using ABMP saves a step (bromination) and avoids handling elemental bromine or NBS in late-stage synthesis, which can degrade sensitive functional groups.

Synthetic Utility & Mechanisms[2][3][4][5]

Workflow 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C5-Br bond in ABMP is electronically activated by the adjacent carbonyl (C4) and the electron-deficient ring, making it an excellent partner for boronic acids.

  • Mechanism: Oxidative addition of Pd(0) into the C5-Br bond is faster than in simple aryl bromides due to the electron-withdrawing nature of the pyrimidine ring.

  • Advantage: The C6-methyl group provides steric bulk that prevents catalyst poisoning by the N1/N3 nitrogens, a common issue in unhindered pyrimidines.

Workflow 2: Synthesis of Fused Heterocycles (Pyrido[2,3-d]pyrimidines)

ABMP is a key intermediate for synthesizing deazapurines and folic acid antagonists.

  • Pathway: The 2-amino group reacts with electrophiles (e.g., malondialdehyde equivalents) to form a second ring.

  • Role of Br: The 5-Br can be displaced after ring closure or used to anchor the molecule during cyclization.

Decision Framework (Visualization)

The following diagram illustrates the logical selection process for pyrimidine intermediates based on synthetic requirements.

PyrimidineSelection Start Start: Pyrimidine Scaffold Selection Q1 Is C5-Functionalization Required? Start->Q1 Q2 Is the C6 Position Blocked? Q1->Q2 Yes (C5-Aryl/Alkyl needed) Res1 Use 2-Amino-6-methyl-4-pyrimidinol (Analog B) Q1->Res1 No (C5-H needed) Q3 Is C4-OH/C=O Required? Q2->Q3 Yes (C6-Methyl needed) Res2 Use 2-Amino-5-bromo-4-hydroxypyrimidine (Analog A) Q2->Res2 No (C6-H needed) Res3 Use 5-Bromocytosine (Analog C) Q3->Res3 No (C4-NH2 needed) Target SELECT ABMP (this compound) Q3->Target Yes (C4-OH needed) Note ABMP Advantage: Prevents regiochemical errors during ring fusion. Target->Note

Caption: Decision tree for selecting the optimal pyrimidine precursor based on substitution requirements.

Experimental Protocol: C5-Arylation via Suzuki Coupling

This protocol demonstrates the utility of ABMP in generating 5-aryl-6-methyl-4-pyrimidinones, common scaffolds in kinase inhibitors.

Objective: Synthesis of 2-Amino-5-(4-methoxyphenyl)-6-methyl-4-pyrimidinol.

Materials
  • Substrate: this compound (1.0 eq, 204 mg, 1.0 mmol)

  • Reagent: 4-Methoxyphenylboronic acid (1.2 eq, 182 mg)

  • Catalyst: Pd(PPh₃)₄ (5 mol%, 58 mg)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 mL)

  • Solvent: 1,4-Dioxane (10 mL)

Methodology (Step-by-Step)
  • Degassing: In a reaction vial, combine the ABMP, boronic acid, and Pd catalyst. Seal the vial and purge with Argon for 5 minutes. Rationale: Removal of O₂ is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.

    • Checkpoint: The reaction mixture should turn from yellow to black (precipitated Pd) upon completion. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and neutralize to pH 7 with 1M HCl.

    • Note: The product often precipitates at neutral pH due to the amphoteric nature of the pyrimidinone.

  • Isolation: Filter the precipitate, wash with cold water and diethyl ether. Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 75-85% Data Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C5-Br signal (no proton attached) and the appearance of aromatic doublets at ~6.9 and ~7.4 ppm. The C6-Methyl singlet should shift slightly upfield due to shielding by the new aryl ring.

References

  • Singh, K., et al. (2012). "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity." European Journal of Medicinal Chemistry. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (General reference for pyrimidine tautomerism and reactivity).
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 24858128, 2-Amino-5-bromopyrimidine."[1] Available at: [Link]

  • Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Reference for Suzuki coupling on heteroaryl halides).

Sources

Assessing the Selectivity of 2-Amino-5-bromo-6-methyl-4-pyrimidinol's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in immunology and drug development, the quest for molecularly precise tools is paramount. An ideal chemical probe should elicit a specific, well-defined biological response, enabling the unambiguous dissection of cellular pathways. 2-Amino-5-bromo-6-methyl-4-pyrimidinol has been identified as a potent inducer of interferon, a critical cytokine in antiviral and antitumor immunity.[1] However, its broad biological activity raises critical questions about its selectivity. This guide provides a framework for assessing the biological selectivity of this compound, comparing its known effects with those of well-characterized, pathway-specific interferon inducers. We will delve into the experimental methodologies required to rigorously define a compound's selectivity profile, empowering researchers to make informed decisions in their investigations.

This compound: An Interferon Inducer with an Undefined Molecular Target

This compound is a pyrimidinone derivative that has been shown to induce high levels of serum interferon in mice.[1] This property has led to its investigation for antiviral and antineoplastic applications. However, a significant challenge in utilizing this compound as a precise research tool is the lack of a well-defined molecular target. While its ability to stimulate interferon production is established, the upstream sensor protein or pathway it directly engages remains to be elucidated.

This ambiguity necessitates a different approach to assessing its utility. Instead of focusing on molecular selectivity (e.g., binding affinity for a specific protein versus off-targets), we must evaluate its biological selectivity. This involves characterizing the breadth and nature of the immune response it elicits. A truly selective compound would ideally trigger a specific arm of the interferon response with minimal spillover into other inflammatory pathways.

Concerns regarding the compound's selectivity are underscored by early studies that noted toxicity, specifically crystal deposition in the renal papillae of rats with chronic administration.[2] Such findings can sometimes be indicative of off-target effects or metabolic liabilities that are crucial to understand.

Comparators with Well-Defined Mechanisms of Action

To contextualize the biological effects of this compound, it is instructive to compare it with compounds that induce interferon through known, specific molecular pathways. Here, we highlight two such comparators:

  • Resiquimod (R848): A Toll-Like Receptor 7/8 (TLR7/8) Agonist: Resiquimod is a small molecule that potently activates TLR7 and TLR8, which are endosomal pattern recognition receptors that sense viral single-stranded RNA.[3][4][5] This targeted engagement triggers a specific signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7, and culminating in the production of Type I interferons and other pro-inflammatory cytokines.[6]

  • 2'3'-cGAMP: A STING Agonist: Cyclic GMP-AMP (cGAMP) is a cyclic dinucleotide that is a direct and potent agonist of the Stimulator of Interferon Genes (STING) protein.[7] STING is a critical signaling adaptor in the cytosol that detects the presence of cytosolic DNA, a hallmark of many viral and bacterial infections, as well as cellular damage.[7][8] Activation of STING leads to the phosphorylation of the transcription factor IRF3, driving a robust Type I interferon response.[9]

The well-defined mechanisms of these comparators provide a benchmark against which the broader, less understood activity of this compound can be assessed.

Experimental Workflows for Assessing Biological Selectivity

A thorough assessment of a compound's biological selectivity requires a multi-pronged experimental approach. The following workflows are essential for characterizing and comparing the immunomodulatory effects of novel agents like this compound.

Cytokine and Chemokine Profiling

A primary measure of an immunomodulator's selectivity is the specific panel of cytokines and chemokines it induces. A highly selective compound might predominantly induce Type I interferons (IFN-α, IFN-β), while a less selective one could trigger a broad "cytokine storm."

Experimental Protocol: Multiplex Cytokine Bead Array

  • Cell Culture and Stimulation: Culture relevant immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or mouse splenocytes) in vitro. Stimulate the cells with a dose-range of this compound, Resiquimod, and 2'3'-cGAMP for a defined period (e.g., 24 hours). Include a vehicle control.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

  • Multiplex Bead-Based Immunoassay: Use a commercial multiplex bead-based assay (e.g., Luminex platform) to simultaneously quantify the concentration of a wide panel of cytokines and chemokines in the collected supernatants.[10][11] This panel should include Type I, II, and III interferons, pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), anti-inflammatory cytokines (e.g., IL-10), and various chemokines.

  • Data Analysis: Analyze the data to generate a "cytokine signature" for each compound. Compare the profile of this compound to that of the more selective comparators.

Expected Data Summary:

CompoundPrimary Target(s)Key Induced CytokinesPotential for Broad Cytokine Release
This compoundUnknownInterferon (subtype profile to be determined)To be determined
Resiquimod (R848)TLR7, TLR8IFN-α, TNF-α, IL-6Moderate
2'3'-cGAMPSTINGIFN-β, CXCL10Low to Moderate
Immune Cell Phenotyping

Understanding which immune cell subsets are activated by a compound is another critical aspect of its selectivity profile. A selective compound might activate a specific lineage, such as plasmacytoid dendritic cells (pDCs), the primary producers of IFN-α, while a non-selective compound might broadly activate multiple cell types.

Experimental Protocol: Multi-color Flow Cytometry

  • Cell Stimulation: Treat whole blood or isolated PBMCs with the test compounds as described above.

  • Surface and Intracellular Staining: Stain the cells with a panel of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., T cells, B cells, NK cells, monocytes, dendritic cell subsets).[12][13][14][15][16] Include antibodies against activation markers (e.g., CD69, CD86) and intracellular cytokines (after treatment with a protein transport inhibitor).

  • Flow Cytometric Analysis: Acquire data on a multi-color flow cytometer.

  • Data Analysis: Gate on specific cell populations to determine which cell types are activated and/or are the source of specific cytokines in response to each compound.

Expected Data Summary:

CompoundPrimary Responding Cell TypesKey Activation Markers Upregulated
This compoundTo be determinedTo be determined
Resiquimod (R848)pDCs, monocytes, B cellsCD86, HLA-DR
2'3'-cGAMPAll nucleated cells (broadly expressed target)To be determined by specific cell type
Global Transcriptomic Analysis

To gain an unbiased, genome-wide view of the cellular pathways modulated by a compound, RNA sequencing (RNA-seq) is the gold standard. This can reveal the induction of not only interferon-stimulated genes (ISGs) but also other, potentially off-target, signaling pathways.

Experimental Protocol: RNA-Seq

  • Cell Stimulation and RNA Extraction: Stimulate cells with the compounds for a shorter time course (e.g., 4, 8, 12 hours) to capture early transcriptional events. Lyse the cells and extract high-quality RNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.

  • Bioinformatic Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated by each compound compared to the vehicle control.[17][18]

  • Pathway Analysis: Use gene set enrichment analysis (GSEA) and other pathway analysis tools to identify the biological pathways that are significantly enriched in the differentially expressed gene lists.[19]

Visualizing Experimental and Signaling Pathways:

To better understand the workflows and the known pathways of the comparator compounds, the following diagrams are provided.

G cluster_0 Cytokine Profiling Workflow cells Immune Cells (e.g., PBMCs) stim Stimulate with Compound cells->stim supernatant Collect Supernatant stim->supernatant assay Multiplex Bead Assay supernatant->assay analysis Data Analysis: Cytokine Signature assay->analysis

A simplified workflow for cytokine profiling.

G cluster_tlr Resiquimod (R848) Pathway cluster_sting 2'3'-cGAMP Pathway R848 Resiquimod TLR7_8 TLR7/8 R848->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 NFkB_IRF7 NF-κB / IRF7 MyD88->NFkB_IRF7 Cytokines IFN-α, Pro-inflammatory Cytokines NFkB_IRF7->Cytokines cGAMP 2'3'-cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNb IFN-β IRF3->IFNb

Signaling pathways for comparator compounds.

Conclusion and Future Directions

The assessment of this compound's biological selectivity is an ongoing challenge due to its undefined molecular target. However, by employing a systematic approach focused on characterizing the nature and breadth of the immune response it elicits, researchers can gain valuable insights into its potential utility and liabilities. Comparing its "biological signature" to that of well-characterized immunomodulators like Resiquimod and cGAMP provides a robust framework for this evaluation.

Future work should prioritize the identification of the direct molecular target(s) of this compound. Techniques such as chemical proteomics, cellular thermal shift assays (CETSA), and genetic screens could be instrumental in this endeavor. A definitive understanding of its mechanism of action is essential for its development as either a therapeutic agent or a reliable chemical probe for dissecting the intricate pathways of innate immunity.

References

  • Cleveland Clinic Lerner Research Institute. Immunophenotyping Methods and Protocols. [Link]

  • Yu Y-RA, O'Koren EG, Hotten DF, et al. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. PLOS One. 2016. [Link]

  • JoVE. Multiplex Cytokine Profiling Using Cytometric Bead Immunoassay. YouTube. February 18, 2022. [Link]

  • DukeSpace. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. [Link]

  • Protocols.io. Cytokine profiling analysis on conditioned medium of human neurons using Luminex multiplex assay. [Link]

  • Protocols.io. Immunophenotyping of the peripheral blood immune cells by flow cytometry. January 30, 2024. [Link]

  • National Institutes of Health. Immune cell phenotyping using flow cytometry. [Link]

  • Wikipedia. Resiquimod. [Link]

  • Li, X., et al. Discovery and Mechanistic Study of a Novel Human STING Agonist. ACS Medicinal Chemistry Letters. 2020. [Link]

  • Agonists and Inhibitors of the cGAS-STING Pathway. Molecules. 2024. [Link]

  • ResearchGate. Agonists and Inhibitors of the cGAS-STING Pathway. [Link]

  • STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments. Pharmaceuticals. 2021. [Link]

  • W. W. Hoffman, et al. Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry. 1985. [Link]

  • Charles River Laboratories. Multiplex Cytokine Assays for Immune Profiling. [Link]

  • ResearchGate. STING agonists activate tumor cells and fibroblasts. [Link]

  • MDPI. Immunological Biomarkers to Assess Activity and Treatment Response in IgG4-Related Disease. [Link]

  • National Institutes of Health. Detection and Quantification of Cytokines and Other Biomarkers. [Link]

  • Lucas-Hourani, M., et al. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy. 2017. [Link]

  • Frontiers. Integrated Single Cell and Bulk RNA-Seq Analysis Revealed Immunomodulatory Effects of Ulinastatin in Sepsis: A Multicenter Cohort Study. [Link]

  • National Institutes of Health. Immunomodulatory Effects of a Cell Processing Device: Insights from Single Cell RNA Sequencing and Gene Set Enrichment Analysis. [Link]

  • ResearchGate. Transcriptome analysis by RNA-Seq defining the immunomodulatory... [Link]

  • De Clercq, E., et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules. 2011. [Link]

Sources

benchmarking 2-Amino-5-bromo-6-methyl-4-pyrimidinol against known antiviral drugs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP)

Executive Summary: The Pyrimidinone Immunomodulator Landscape

This compound (also known as ABMP or U-25,166 ) represents a foundational class of small-molecule interferon (IFN) inducers. Unlike direct-acting antivirals (DAAs) such as Acyclovir or Remdesivir which target viral polymerases, ABMP functions as an immunomodulator . It stimulates the host's innate immune system to produce endogenous Interferon-


, creating a systemic antiviral state.

This guide benchmarks ABMP against its structural successor, Bropirimine (ABPP) , and other standard immunomodulators like Tilorone and Poly(I:C) . While ABMP demonstrates high efficacy in inducing IFN titers, its utility is historically limited by specific renal toxicity—a challenge resolved in second-generation analogs.[1]

Key Benchmarking Takeaway:

  • Efficacy: High (Comparable to Poly(I:C) in specific models).

  • Safety: Moderate/Low (Risk of renal crystal deposition).[1]

  • Mechanism: TLR7-mediated IFN induction (putative based on structural class).

  • Status: Primary Reference Standard for Pyrimidinone SAR (Structure-Activity Relationship) studies.

Mechanism of Action & Signaling Pathway

ABMP belongs to the 5-halo-6-alkyl-pyrimidinone class. Its antiviral activity is host-mediated . Upon administration, it binds to Toll-Like Receptors (specifically TLR7/8 expressed on plasmacytoid dendritic cells and macrophages), triggering a signaling cascade that results in the transcription of Type I Interferons.

Pathway Visualization: ABMP-Induced Antiviral State

ABMP_Mechanism ABMP ABMP (U-25,166) TLR7 TLR7 (Endosomal) ABMP->TLR7 Agonism MyD88 MyD88 Adapter TLR7->MyD88 Recruitment IRF7 IRF7 Phosphorylation MyD88->IRF7 Signaling Cascade IFN_Gene Type I IFN Genes IRF7->IFN_Gene Translocation & Transcription IFN_Sec Secreted IFN-α/β IFN_Gene->IFN_Sec Translation & Release ISGs ISGs (OAS, PKR, Mx) IFN_Sec->ISGs Autocrine/Paracrine Loop Antiviral Viral Replication Block ISGs->Antiviral Effector Function

Figure 1: Putative signaling pathway of ABMP.[1] The compound acts as a PAMP mimetic, stimulating TLR7 to drive Interferon Stimulated Genes (ISGs).

Comparative Benchmarking Analysis

The following analysis positions ABMP against three distinct classes of competitors:

  • Bropirimine (ABPP): The direct structural successor (Phenyl vs. Methyl group).

  • Tilorone: A synthetic small-molecule inducer.

  • Poly(I:C): A dsRNA analog (Gold Standard for IFN induction).

Table 1: Performance Matrix
FeatureABMP (Product) Bropirimine (ABPP) Tilorone Poly(I:C)
Chemical Class 6-Methyl-Pyrimidinone6-Phenyl-PyrimidinoneFluorenonedsRNA Analog
IFN Induction Potency High (Peak 6-12h)Very High (Superior to ABMP)ModerateExtremely High
Antiviral Spectrum Broad (EMCV, SFV, HSV)Broad (EMCV, SFV, HSV)BroadBroad
Hyporeactivity Slow Onset (Advantage)Slow OnsetRapid (Disadvantage)Moderate
Toxicity Profile Renal Crystalluria (Critical Flaw)Low (No Crystalluria)MucopolysaccharidosisCytokine Storm Risk
Oral Bioavailability GoodExcellentGoodPoor (Injection only)
Detailed Technical Comparison

1. ABMP vs. Bropirimine (The "Methyl vs. Phenyl" Shift)

  • Efficacy: Bropirimine is consistently more active than ABMP in in vivo models. The substitution of the 6-methyl group (in ABMP) with a 6-phenyl group (in Bropirimine) enhances lipophilicity and receptor binding affinity.

  • Safety (The Critical Differentiator): ABMP is poorly soluble in urine at physiological pH. In chronic rat studies, ABMP precipitates in the renal papillae, causing physical damage (crystalluria).[1] Bropirimine avoids this issue entirely due to altered solubility and metabolic clearance profiles.

2. ABMP vs. Tilorone

  • Hyporeactivity: A major limitation of IFN inducers is "hyporeactivity" (tolerance), where repeated dosing yields diminishing IFN returns.

  • Data Insight: Mice treated daily with Tilorone lose IFN responsiveness within 2 days.[2] In contrast, ABMP maintains responsiveness for up to 4 days , making it superior for sustained antiviral pressure in experimental models.

Experimental Protocols

To validate the performance of ABMP in your lab, use the following standardized protocols. These are self-validating systems designed to confirm IFN induction and antiviral protection.

Protocol A: In Vivo Interferon Induction Assay

Objective: Quantify the circulating IFN titers induced by ABMP compared to a vehicle control.

  • Preparation: Suspend ABMP in 0.2% carboxymethylcellulose (CMC) or sterile water. Sonicate to ensure uniform suspension (critical due to low solubility).

  • Dosing: Administer 250 mg/kg (oral gavage) or 50 mg/kg (intraperitoneal) to ICR mice (n=5 per group).

  • Sampling:

    • Collect whole blood via retro-orbital bleed at 6, 12, and 24 hours post-administration.

    • Allow blood to clot at room temperature for 1 hour; centrifuge at 2000 x g for 10 min to isolate serum.

  • Bioassay (L929 Cells):

    • Seed L929 mouse fibroblast cells in 96-well plates.

    • Treat cells with serial dilutions of the collected serum. Incubate for 24 hours.

    • Challenge: Infect cells with Vesicular Stomatitis Virus (VSV) at MOI 0.1.

    • Readout: After 48 hours, stain with Crystal Violet. The IFN titer is the reciprocal of the serum dilution inhibiting 50% of viral cytopathic effect (CPE).

Protocol B: Renal Toxicity Screening (Crystal Deposition)

Objective: Verify the specific toxicity limitation of ABMP vs. analogs.

  • Dosing: Administer ABMP at 500 mg/kg orally twice daily for 3 days to rats.

  • Sample Collection: Euthanize animals 24 hours after the final dose.

  • Histopathology:

    • Excise kidneys and fix in 10% neutral buffered formalin.

    • Section the renal papillae specifically.

    • Observation: Under polarized light microscopy, look for birefringent crystalline deposits in the collecting ducts (characteristic of ABMP).

Chemical Evolution & SAR Visualization

Understanding the structural modification is vital for drug design. The shift from Methyl (ABMP) to Phenyl (Bropirimine) retains the pharmacophore while eliminating toxicity.[1]

SAR_Evolution cluster_0 Generation 1: ABMP cluster_1 Generation 2: Bropirimine ABMP_Struct 2-Amino-5-bromo- 6-METHYL-4-pyrimidinol (High IFN / Renal Toxicity) ABPP_Struct 2-Amino-5-bromo- 6-PHENYL-4-pyrimidinol (Higher IFN / No Toxicity) ABMP_Struct->ABPP_Struct SAR Optimization: Replace Methyl with Phenyl (Prevents Crystalluria)

Figure 2: Structural evolution from ABMP to Bropirimine. The 6-alkyl modification is the determinant of renal safety.

References

  • Stringfellow, D. A. (1977). "Comparative Interferon-Inducing and Antiviral Properties of this compound (U-25,166), Tilorone Hydrochloride, and Polyinosinic-Polycytidylic Acid."[3] Antimicrobial Agents and Chemotherapy.[3] [2]

  • Wierenga, W., et al. (1980).[4] "Antiviral and Interferon-Inducing Properties of Interferon Inducers Administered with Prostaglandins." Journal of Interferon Research.

  • Skulnick, H. I., et al. (1985). "Pyrimidinones.[3][2][4][5][6][7][8] 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents."[3][6][7][9][10] Journal of Medicinal Chemistry.

  • Larsen, E. R., et al. (1976). "Toxicologic studies with the interferon inducer this compound (U-25,166)." Toxicology and Applied Pharmacology.

Sources

Comparative Evaluation: Pharmacokinetic Properties of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methyl-to-Phenyl Transition

This guide evaluates the pharmacokinetic (PK) and toxicological profile of 2-amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) and its optimized derivative, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP/Bropirimine) .

While ABMP was identified as a potent interferon (IFN) inducer with antiviral activity, its clinical progression was halted by a critical pharmacokinetic failure: renal papillary necrosis caused by crystal deposition (crystalluria). The structural evolution to the C6-phenyl analogue (ABPP) successfully mitigated this solubility-driven toxicity while enhancing immunomodulatory potency. This evaluation contrasts these two agents to illustrate the critical impact of physicochemical properties on ADME (Absorption, Distribution, Metabolism, Excretion) outcomes.

Chemical Context & Structure-Activity Relationship (SAR)

The core scaffold is the 2-amino-5-halo-4-pyrimidinol system.[1] The tautomeric equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms is central to their solubility and membrane permeability.

  • ABMP (Parent): Contains a C6-Methyl group. High propensity for renal crystallization.[2]

  • ABPP (Optimized): Contains a C6-Phenyl group.[1][3] Improved lipophilicity profile, altered metabolic clearance, and elimination of crystal nephropathy.

Comparative Physicochemical Profile
FeatureABMP (Methyl-Analog)ABPP (Phenyl-Analog / Bropirimine)Impact on PK
C6-Substituent Methyl (–CH₃)Phenyl (–C₆H₅)Phenyl group increases lipophilicity and alters metabolic soft spots.
Solubility Poor in physiological pHpH-dependent; enhanced by food intakeABMP precipitates in renal tubules; ABPP requires gastric fluid for optimal dissolution.
Toxicity High (Renal Crystal Deposition)Low (No crystal deposition observed)The C6-phenyl substitution prevents the formation of insoluble microcrystals in the renal papillae.
Primary Activity Interferon Induction (Moderate)Interferon Induction (High)Phenyl ring may enhance receptor binding (likely TLR7/8 interface).

Detailed Pharmacokinetic Evaluation

Absorption and Bioavailability

Both derivatives exhibit dissolution-limited absorption , a common challenge for pyrimidinone immunomodulators.

  • Food Effect (Critical for ABPP):

    • In canine models, ABPP bioavailability (

      
      ) increased from 41.1% (Fasting)  to 83.5% (Post-prandial) .
      
    • Mechanism:[4][5] Food intake increases gastric residence time and fluid volume, facilitating the dissolution of the hydrophobic pyrimidinone ring before it reaches the absorption window in the small intestine.

  • Human PK: Early Phase I studies of ABPP showed variable bioavailability, necessitating formulation optimization.

Metabolism: The CYP1A2 Bottleneck

Metabolic stability is the second major differentiator. ABPP undergoes extensive hepatic metabolism, which drives its high clearance and short half-life.

  • Primary Enzyme: CYP1A2 is the dominant isoform responsible for the oxidative metabolism of ABPP.

  • Metabolic Pathway:

    • Epoxidation: CYP1A2 attacks the phenyl ring to form an arene oxide intermediate.

    • Hydroxylation: Rearrangement to p-hydroxybropirimine and m-hydroxybropirimine .

    • Hydrolysis: Epoxide hydrolase converts the arene oxide to a dihydrodiol .[4]

    • Glucuronidation: UGT1A9 conjugates the hydroxylated metabolites for excretion.

Implication: Co-administration with CYP1A2 inhibitors (e.g., ciprofloxacin, fluvoxamine) significantly alters the exposure of ABPP, a critical consideration for combination antiviral therapies.

Excretion and Toxicity Mechanisms

The divergence in renal handling is the defining feature of this series.

  • ABMP (Renal Failure): The parent compound or its primary metabolite exceeds its solubility product in the concentrated environment of the renal tubule. This leads to intra-tubular precipitation , physical obstruction, and subsequent papillary necrosis.

  • ABPP (Safety): The metabolites (hydroxylated phenyls and glucuronides) are sufficiently soluble to be cleared without precipitation, even at high doses (up to 2 g/m² in humans).

Visualizations

Diagram 1: Metabolic Pathway of ABPP (Bropirimine)

This diagram illustrates the CYP1A2-mediated bioactivation and clearance pathway, highlighting the divergence from the nephrotoxic profile of ABMP.

Metabolism cluster_toxicity Contrast with ABMP ABPP ABPP (Bropirimine) (Lipophilic Parent) AreneOxide Arene Oxide Intermediate ABPP->AreneOxide CYP1A2 (Oxidation) pHydroxy p-Hydroxy-ABPP AreneOxide->pHydroxy Rearrangement mHydroxy m-Hydroxy-ABPP AreneOxide->mHydroxy Rearrangement Dihydrodiol Dihydrodiol AreneOxide->Dihydrodiol Epoxide Hydrolase Glucuronide O-Glucuronide (Renally Excreted) pHydroxy->Glucuronide UGT1A9 mHydroxy->Glucuronide UGT1A9 ABMP_Node ABMP (Methyl Analog) Crystals Renal Crystallization (Papillary Necrosis) ABMP_Node->Crystals Low Solubility in Tubules

Caption: Comparative metabolic fate. ABPP is cleared via hepatic oxidation (CYP1A2), whereas ABMP predisposes to renal crystallization.

Diagram 2: Experimental Workflow for Bioavailability Assessment

A self-validating protocol to assess the "Food Effect" characteristic of this class.

PK_Workflow cluster_arms Experimental Arms Start Study Initiation: Rat/Dog Model (n=6/group) Arm_Fast Group A: Fasted (Overnight fast) Start->Arm_Fast Arm_Fed Group B: Fed (High-fat meal 30 min pre-dose) Start->Arm_Fed Dosing Oral Gavage (PO) ABPP @ 50 mg/kg Arm_Fast->Dosing Arm_Fed->Dosing Sampling Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Sampling Analysis LC-MS/MS Quantification (Target: Parent + Hydroxy-metabolites) Sampling->Analysis Calc Data Analysis: Calculate AUC, Cmax, Tmax Analysis->Calc Decision Decision Gate: Is AUC(Fed) > 1.5x AUC(Fasted)? Calc->Decision Formulation Optimization Formulation Optimization Decision->Formulation Optimization Yes (Positive Food Effect) Proceed to Tox Study Proceed to Tox Study Decision->Proceed to Tox Study No

Caption: Standardized workflow to evaluate dissolution-limited absorption and food effects in pyrimidinone derivatives.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (CYP Phenotyping)

Objective: Determine if a new derivative shares the CYP1A2 dependency of ABPP.

  • System Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation Mix: Prepare 100 µL reaction volumes containing:

    • Microsomal protein (0.5 mg/mL)

    • Test Compound (1 µM final concentration)

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • Isoform Specific Inhibition (Critical Step):

    • Arm 1: Control (No inhibitor).

    • Arm 2: +

      
      -Naphthoflavone (1 µM) — Specific CYP1A2 inhibitor.
      
    • Arm 3: + Ketoconazole (1 µM) — CYP3A4 inhibitor.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final). Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Data Interpretation: If Arm 2 shows >80% inhibition of clearance compared to Control, the derivative is a CYP1A2 substrate (similar to ABPP).

Protocol B: In Vivo Renal Toxicity Screening

Objective: Differentiate nephrotoxic ABMP-like analogs from safe ABPP-like analogs.

  • Dosing: Administer test compound PO to Wistar rats (200 mg/kg/day) for 7 days.

  • Urinalysis (Daily): Collect urine; centrifuge and examine sediment microscopically for birefringent crystals.

  • Histopathology (Day 8): Harvest kidneys. Fix in 10% formalin.

  • Staining: H&E stain.

  • Readout: Score for Papillary Necrosis and Intratubular Crystal Deposition .

    • Pass Criteria: No visible crystals; intact papillae.

    • Fail Criteria (ABMP-like): Massive crystal obstruction in collecting ducts.

References

  • Interferon Induction by 5-halo-6-phenyl Pyrimidinones. Journal of Interferon Research. Comparison of ABMP and ABPP potency and safety profiles.

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry. Details the synthesis and SAR leading to the elimination of renal toxicity.

  • Bioavailability of bropirimine 250 mg tablet in dogs: effect of food. Journal of Pharmacobio-dynamics. Quantitative data on the food effect and absorption kinetics of ABPP.

  • Human biotransformation of bropirimine.[4] Characterization of the major bropirimine oxidative metabolites formed in vitro. Drug Metabolism and Disposition. Identification of CYP1A2 as the primary metabolic enzyme and structure of metabolites.

  • Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients. Cancer Research. Clinical PK data demonstrating bioavailability challenges in humans.[3]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides a definitive operational protocol for the disposal of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (also known as 5-Bromo-6-methylisocytosine).[1]

Critical Directive: Due to the bromine substituent at the C-5 position, this compound must be managed as Halogenated Organic Waste . Under no circumstances should this material be disposed of via sanitary sewer systems or mixed with non-halogenated solvents, as this complicates downstream incineration processes and violates EPA/RCRA compliance standards for hazardous waste segregation.

Physicochemical Data Table
ParameterSpecificationOperational Implication
CAS Number 6307-35-3Use for waste manifesting and inventory tracking.[1]
Formula C₅H₆BrN₃OBr atom mandates "Halogenated" waste stream.
Molecular Weight 204.02 g/mol Heavy atom contribution affects mass balance calculations.
Physical State Solid (Crystalline)High melting point (244-246 °C); requires solid waste protocols unless dissolved.[1]
Acidity (pKa) AmphotericCan act as weak acid/base; ensure pH 6-9 if in solution to prevent container corrosion.[1]
Hazards (GHS) H315, H319, H335Irritant to eyes, skin, respiratory system.[2] Use N95/P100 protection.

Hazard Analysis & The "Why" Behind the Protocol

To ensure compliance and safety, researchers must understand the causality behind these disposal requirements.

The Bromine Factor (Halogenation)

Unlike standard organic waste (C, H, O, N), this compound contains bromine. When incinerated in standard low-temperature facilities, halogenated compounds can generate Hydrogen Bromide (HBr) and potentially brominated dioxins.[1]

  • Operational Consequence: This waste must be directed to a high-temperature incinerator (>1000°C) equipped with a flue gas scrubber (alkaline scrubber) to neutralize acid gases.[1] Segregating this from non-halogenated waste reduces the volume requiring this expensive treatment.

Aquatic Toxicity (WGK 3)

Halogenated pyrimidines are often classified as WGK 3 (Severe Hazard to Waters) due to their persistence and potential biological activity (antimetabolite properties).

  • Operational Consequence: Zero-discharge policy. Any aqueous rinsate from glassware must be collected as hazardous waste, not flushed.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Spills)

Applicable for: Expired shelf stock, contaminated weighing boats, spill cleanup residues.

  • Containment: Place the solid material in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag to prevent micro-particle leakage during transport.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: this compound.[1]

    • Hazard Checkbox: Toxic, Irritant.[3]

    • Critical Tag: Write "SOLID - HALOGENATED" in bold.

  • Accumulation: Store in the Satellite Accumulation Area (SAA) in a closed container labeled "Solid Hazardous Waste."

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction byproducts dissolved in solvents.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane.[4]

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid) – Risk of exothermic reaction.

  • Segregation: Pour into the Halogenated Organic Solvent carboy (typically Red or Yellow tagged in many EHS systems).

    • Self-Validating Step: Check the carboy log. If the "Halogenated" checkbox is NOT ticked, do not use that container. Mixing halogens into a non-halogenated stream can result in fines from the waste hauler.

  • pH Verification: If the solution is aqueous or acidic, dip a pH strip. If pH < 4 or > 10, adjust to neutral (pH 6-8) to prevent degradation of the waste container, unless the container is specifically rated for corrosives.

Decision Matrix & Logic Flow

The following diagram illustrates the critical decision points for disposing of CAS 6307-35-3.

DisposalProtocol Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals, Contaminated PPE) StateCheck->Solid Solid Liquid Liquid/Dissolved Waste StateCheck->Liquid Solution Bagging Double Bag (Polyethylene) Label: 'Toxic - Halogenated Solid' Solid->Bagging Bin Solid Waste Drum (Satellite Accumulation Area) Bagging->Bin EHS EHS / Waste Vendor Pickup Bin->EHS SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform mix) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Non-Halogenated Stream? STOP: Segregate as Halogenated SolventCheck->NonHaloStream No (e.g., MeOH) HaloStream->EHS ForceHalo Add to Halogenated Carboy (Due to Br content of solute) NonHaloStream->ForceHalo Must divert due to Bromine content ForceHalo->EHS Incineration High-Temp Incineration (w/ Flue Gas Scrubbing) EHS->Incineration

Figure 1: Operational decision tree for segregating brominated pyrimidine waste. Note the critical diversion of non-halogenated solvents into the halogenated stream when this compound is dissolved within them.

Emergency Spill Response

In the event of a benchtop spill (1-100g):

  • PPE Upgrade: Immediately don nitrile gloves (double gloving recommended), safety goggles, and an N95 respirator to prevent inhalation of dust.

  • Dry Method (Preferred): Do not wet the powder. Use a HEPA-filtered vacuum or carefully sweep using a brush and dustpan into a sealable container.[1]

    • Reasoning: Adding water spreads the contamination and creates a larger volume of hazardous liquid waste.

  • Decontamination: Once the bulk solid is removed, wipe the surface with a paper towel dampened with Isopropanol .

  • Disposal: Place the paper towels, gloves, and scoop residue into the Solid Hazardous Waste bag.

Regulatory & Compliance Notes

  • RCRA (USA): While not explicitly P-listed, this compound is a characteristic hazardous waste due to toxicity and halogen content.[1] It falls under "Process Waste" guidelines.

  • EPA Waste Codes: If dissolved in spent halogenated solvents, apply code F002 . If pure substance, manage as non-specific hazardous chemical waste.

  • Inventory Management: Deduct disposed amounts from your chemical inventory system (CIMS) to maintain accurate mass balance records for regulatory reporting.

References
  • Sigma-Aldrich. (n.d.).[1][5] Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound (CAS 6307-35-3).[1] National Library of Medicine. Retrieved from [1]

  • US EPA. (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from

Sources

Personal Protective Equipment (PPE) & Safety Guide: 2-Amino-5-bromo-6-methyl-4-pyrimidinol

[1]

Executive Summary & Compound Identification

This guide outlines the mandatory safety protocols for handling 2-Amino-5-bromo-6-methyl-4-pyrimidinol (also known as 5-Bromo-6-methylisocytosine).[1] While often used as an intermediate in pharmaceutical synthesis (e.g., for antiviral agents), this compound presents specific irritation risks that require strict adherence to engineering controls and personal protective equipment (PPE).[1]

Chemical Identity Verification:

  • Chemical Name: this compound[1][2][3][4][5][6]

  • CAS Number: 6307-35-3[1][2][4]

  • Synonyms: 5-Bromo-6-methylisocytosine; 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone[1]

  • Physical State: Solid (White to off-white powder)[1]

  • Molecular Formula: C₅H₆BrN₃O[1]

Hazard Assessment (GHS Classification)

The following hazard profile dictates the PPE requirements. This compound is a Category 2 Irritant and a Respiratory Sensitizer target .[1]

Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1]

Note: Always treat halogenated pyrimidines as potential sensitizers even if not explicitly labeled, due to their structural similarity to bioactive nucleoside analogs.

PPE Selection Matrix

The selection of PPE is not static; it depends on the operational state (Solid vs. Solution).[1]

PPE Decision Logic (Visualization)

The following diagram illustrates the decision hierarchy for selecting appropriate protection based on the experimental phase.

PPE_LogicStartHandling 2-Amino-5-bromo-6-methyl-4-pyrimidinolStateDetermine Physical StateStart->StateSolidSOLID (Powder/Crystals)State->SolidSolutionSOLUTION (Dissolved)State->SolutionSolid_PPEREQUIRED PPE:1. Nitrile Gloves (4 mil)2. Safety Glasses w/ Side Shields3. Lab Coat4. Fume Hood OR N95 MaskSolid->Solid_PPESolvent_CheckCheck Solvent TypeSolution->Solvent_CheckStandard_SolventStandard (Water/Ethanol)Solvent_Check->Standard_SolventAggressive_SolventAggressive (DCM/DMF)Solvent_Check->Aggressive_SolventSol_PPE_StdREQUIRED PPE:1. Nitrile Gloves (Double gloving rec.)2. Safety Goggles3. Lab CoatStandard_Solvent->Sol_PPE_StdSol_PPE_AggREQUIRED PPE:1. Laminate/Barrier Gloves (Silver Shield)2. Chemical Splash Goggles3. Lab Coat + ApronAggressive_Solvent->Sol_PPE_Agg

Caption: Decision tree for selecting Personal Protective Equipment based on physical state and solvent carrier.

Detailed Gear Specifications
ComponentSpecificationOperational Rationale
Hand Protection Nitrile Rubber (0.11 mm / 4 mil minimum) Provides adequate barrier against solid particulates.[1] Change immediately if wetted by solvent.[1]
Eye Protection Safety Glasses with Side Shields (ANSI Z87.[1]1)Essential for solid handling to prevent dust entry.[1] Use Chemical Goggles if dissolved in hazardous solvents.[1]
Respiratory Fume Hood (Preferred) or N95 Respirator H335 classification indicates respiratory irritation.[1] Engineering controls (hood) are superior to masks.[1]
Body Protection Standard Lab Coat (Cotton/Poly blend)Prevents particulate accumulation on street clothes.[1]

Operational Protocols

Weighing and Transfer (Solid State)[1]
  • Location: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent dispersal.[1]

  • Technique:

    • Place the receiving vessel (flask/vial) in the balance.

    • Tare the balance.[1]

    • Transfer solid using a clean spatula.[1] Do not pour from the stock bottle to avoid dust clouds.

    • Wipe the spatula with a Kimwipe dampened with ethanol inside the hood before removing it.[1]

Synthesis and Solubilization[1]
  • Solvent Compatibility: This compound is often dissolved in DMSO or DMF for biological assays.[1]

    • Warning: DMSO enhances skin permeability.[1] If dissolved in DMSO, this compound can penetrate the skin much faster than in its solid form.[1]

  • Protocol:

    • Add solvent to the solid, not solid to the solvent, to minimize splash risk.[1]

    • Keep reaction vessels capped when not actively adding reagents.[1]

    • If heating is required, use a reflux condenser to prevent vapor release.[1]

Emergency Response & Spill Cleanup

In the event of a spill, immediate action prevents chronic exposure.[1]

Spill Response Workflow

Spill_ResponseAlert1. ALERT & ISOLATENotify personnel, mark area.PPE_Up2. PPE ESCALATIONDon double nitrile gloves,goggles, and N95 mask.Alert->PPE_UpContain3. CONTAINMENTCover with damp paper towelsto prevent dust.PPE_Up->ContainClean4. CLEANUPSweep/Scoop into hazardouswaste container.Contain->CleanDecon5. DECONTAMINATIONWipe surface with Ethanol/Water.Dispose of wipes.Clean->Decon

Caption: Step-by-step workflow for safe cleanup of solid chemical spills.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water.[1] Remove contaminated clothing.[1]

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes.[1] Consult a physician.

Disposal Strategy

Disposal must comply with local environmental regulations (e.g., RCRA in the US).[1]

  • Categorization: Classify as Hazardous Chemical Waste (Halogenated Organic).

  • Containerization:

    • Solids: Collect in a dedicated solid waste container labeled "Hazardous Waste - Toxic/Irritant".[1]

    • Liquids: Collect in a "Halogenated Solvent" waste stream if dissolved.[1]

  • Destruction Method: The preferred method is dissolution in or mixing with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-6-methyl-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-6-methyl-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.